molecular formula C8H12ClN3 B3045436 6-Tert-butyl-2-chloropyrimidin-4-amine CAS No. 1070217-28-5

6-Tert-butyl-2-chloropyrimidin-4-amine

Cat. No.: B3045436
CAS No.: 1070217-28-5
M. Wt: 185.65
InChI Key: YTWDXQFSSJRHBY-UHFFFAOYSA-N
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Description

6-tert-Butyl-2-chloropyrimidin-4-amine (CAS 1070217-28-5) is a versatile pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable synthetic intermediate, particularly in the construction of more complex molecules with potential biological activity. The pyrimidine scaffold is a fundamental structural motif found in a wide range of therapeutic agents . This compound is primarily utilized in antimicrobial and anticancer research. Pyrimidine-based acetamides and sulfonamides have demonstrated promising antimicrobial activity against various bacterial and fungal strains, with some derivatives exhibiting minimum inhibitory concentration (MIC) values that surpass standard drugs like cefadroxil and fluconazole . Furthermore, the structural framework of this amine derivative is closely associated with anticancer applications . Similar pyrimidine-amine compounds have shown potent activity against human colorectal carcinoma cell lines, with reported IC50 values lower than the common chemotherapeutic agent 5-fluorouracil . Its role extends to serving as a key intermediate in the synthesis of advanced therapeutic agents, such as Remibrutinib, highlighting its crucial role in pharmaceutical development . The molecular formula of 6-tert-Butyl-2-chloropyrimidin-4-amine is C8H12ClN3, and it has a molecular weight of 185.66 g/mol . The presence of both a chloro and an amino group on the pyrimidine ring makes it a versatile precursor for further chemical modifications, including nucleophilic substitution and coupling reactions . Safety Information: This compound requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-2-chloropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)5-4-6(10)12-7(9)11-5/h4H,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWDXQFSSJRHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244107
Record name 2-Chloro-6-(1,1-dimethylethyl)-4-pyrimidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070217-28-5
Record name 2-Chloro-6-(1,1-dimethylethyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070217-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(1,1-dimethylethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Physicochemical Landscape of 6-Tert-butyl-2-chloropyrimidin-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the intricate tapestry of medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with a profound understanding of its fundamental physicochemical properties. These properties are not mere data points; they are the very language that dictates a molecule's behavior in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides an in-depth exploration of 6-Tert-butyl-2-chloropyrimidin-4-amine, a heterocyclic amine of significant interest in contemporary drug discovery. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge and robust methodologies required to unlock the full potential of this and structurally related compounds. We will dissect its core physicochemical attributes, provide field-tested experimental protocols for their characterization, and offer insights into the causal relationships that govern its behavior, thereby empowering more informed and efficient drug development campaigns.

Introduction to 6-Tert-butyl-2-chloropyrimidin-4-amine: A Scaffold of Interest

6-Tert-butyl-2-chloropyrimidin-4-amine is a substituted pyrimidine derivative, a class of heterocyclic compounds that form the backbone of numerous therapeutic agents. The pyrimidine motif is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The strategic incorporation of a bulky, lipophilic tert-butyl group, a reactive chlorine atom, and a hydrogen-bonding aminopyrimidinyl moiety imparts a unique set of properties to this molecule. These features make it a valuable building block in the synthesis of targeted therapies, particularly as a covalent inhibitor of kinases and other enzymes.[1] A comprehensive understanding of its physicochemical properties is therefore paramount for any researcher aiming to incorporate this scaffold into their drug discovery pipeline.

Core Physicochemical Properties

Table 1: Key Physicochemical Properties of 6-Tert-butyl-2-chloropyrimidin-4-amine

PropertyValueSourceSignificance in Drug Discovery
Molecular Formula C8H12ClN3---Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 185.65 g/mol [2]Influences diffusion rates and is a key parameter in Lipinski's Rule of Five.
Appearance White to off-white crystalline powderSupplier DataProvides a preliminary check for sample purity and identity.
Melting Point 168 - 172 °CSupplier DataA sharp melting point range is indicative of high purity. It also informs on the compound's solid-state stability.
Boiling Point 286.7±23.0 °C at 760 mmHgPredictedLess critical for solid-dosed oral drugs but relevant for manufacturing and purification processes.
Solubility Soluble in methanol and chloroform. Limited solubility in water.General ObservationCrucial for bioavailability. Poor aqueous solubility can be a major hurdle in drug development, affecting absorption and formulation.[1]
pKa Not experimentally determined. Estimated to be in the range of 3-5 for the pyrimidine nitrogen.Chemical AnalogyGoverns the ionization state of the molecule at physiological pH, which in turn impacts its solubility, permeability, and target binding.
LogP 2.5 (Predicted)[3]A measure of lipophilicity, which influences membrane permeability and potential for non-specific binding.

Diagram 1: Chemical Structure of 6-Tert-butyl-2-chloropyrimidin-4-amine

Caption: 2D structure of 6-Tert-butyl-2-chloropyrimidin-4-amine.

Experimental Protocols for Physicochemical Characterization

The following section outlines standardized, yet adaptable, protocols for the determination of key physicochemical properties. The rationale behind each step is explained to foster a deeper understanding of the experimental design.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides a rapid assessment of a compound's purity. A sharp, well-defined melting point is characteristic of a pure crystalline solid, while a broad melting range often indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP10 or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample of 6-Tert-butyl-2-chloropyrimidin-4-amine is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Ramp: Set the apparatus to a rapid heating rate (e.g., 10-20 °C/min) to get an approximate melting range.

  • Refined Measurement: Allow the apparatus to cool. Using a fresh sample, repeat the measurement with a much slower heating rate (1-2 °C/min) starting from about 20 °C below the approximate melting point.

  • Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

Diagram 2: Workflow for Melting Point Determination

G A Sample Preparation (Fine Powder) B Capillary Tube Loading (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Approximate Range) C->D E Slow Heating (1-2 °C/min) D->E F Record Onset and Completion of Melting E->F G Perform in Triplicate F->G

Caption: Step-by-step workflow for accurate melting point determination.

Aqueous Solubility Determination (Thermodynamic Solubility)

Rationale: Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. It is a critical parameter for predicting oral absorption. The shake-flask method described here is the gold standard for its determination.

Materials:

  • 6-Tert-butyl-2-chloropyrimidin-4-amine

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water, acetonitrile, and methanol

  • Vortex mixer

  • Thermostatic shaker incubator

  • 0.22 µm syringe filters

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Sample Preparation: In a series of glass vials, add an excess amount of the solid compound to a known volume of PBS (pH 7.4).

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a calibration curve using the stock solution by making a series of dilutions in the mobile phase.

    • Analyze the filtered sample and the calibration standards by HPLC-UV.

    • Determine the concentration of the compound in the sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

  • Replicates: Perform the experiment in triplicate.

Diagram 3: Thermodynamic Solubility Determination Workflow

G A Add Excess Solid to PBS (pH 7.4) B Equilibrate in Shaker (24h, 25°C or 37°C) A->B C Settle Undissolved Solid B->C D Filter Supernatant (0.22 µm filter) C->D E Analyze by HPLC-UV D->E F Quantify against Calibration Curve E->F G Report Solubility (e.g., µg/mL or µM) F->G

Caption: Shake-flask method for determining thermodynamic solubility.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value(s) of a molecule reveal the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial for understanding its behavior in different physiological compartments with varying pH, such as the stomach and intestines. Potentiometric titration is a reliable method for determining pKa.

Materials:

  • 6-Tert-butyl-2-chloropyrimidin-4-amine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (degassed)

  • Potentiometer with a pH electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water. A co-solvent (e.g., methanol) may be necessary if the aqueous solubility is very low, but its concentration should be kept to a minimum.

  • Initial pH Adjustment: As an amine-containing pyrimidine, the compound is expected to be basic. Add a known excess of standardized HCl to fully protonate the molecule.

  • Titration: Place the solution on a stir plate and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, adding small, known volumes and recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steep part of the curve).

    • Alternatively, the pKa can be determined from the first derivative of the titration curve, where the equivalence point is the maximum.

  • Software Analysis: Specialized software can be used to analyze the titration data and provide a more accurate pKa value.

Stability Assessment

Rationale: Understanding a compound's stability under various conditions is critical for establishing appropriate storage conditions and predicting its shelf-life. It also provides insights into potential degradation pathways that might occur in vivo. Chloropyrimidine derivatives can be susceptible to hydrolysis, and their stability is an important consideration.[4]

pH-Dependent Hydrolysis

Protocol:

  • Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7.4, and 9).

  • Incubate the solutions at a controlled temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and quench any further degradation (e.g., by adding an equal volume of cold acetonitrile).

  • Analyze the samples by HPLC-UV to determine the remaining concentration of the parent compound.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH. The half-life (t1/2) can then be calculated as 0.693/k.

Photostability

Protocol:

  • Prepare solutions of the compound in a suitable solvent.

  • Expose the solutions to a standardized light source (e.g., a xenon lamp in a photostability chamber) for a defined period.

  • Keep a control sample in the dark.

  • Analyze both the exposed and control samples by HPLC-UV to assess the extent of degradation.

Safety and Handling

6-Tert-butyl-2-chloropyrimidin-4-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

The physicochemical properties of 6-Tert-butyl-2-chloropyrimidin-4-amine, as outlined in this guide, provide a foundational understanding for its application in drug discovery. The experimental protocols detailed herein offer a robust framework for its characterization, enabling researchers to make data-driven decisions in lead optimization and candidate selection. A thorough grasp of these fundamental principles is not merely an academic exercise but a critical component of an efficient and successful drug development program. By investing in a comprehensive physicochemical profiling of this and other promising scaffolds, the scientific community can accelerate the translation of novel chemical entities into life-changing therapeutics.

References

Sources

An In-Depth Technical Guide to 6-Tert-butyl-2-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1] Within this class, 6-Tert-butyl-2-chloropyrimidin-4-amine (CAS No. 876521-19-6) has emerged as a highly valuable and versatile building block. Its unique substitution pattern—featuring a sterically significant tert-butyl group, a reactive chlorine atom, and a nucleophilic amine—provides medicinal chemists with a precise toolkit for constructing complex molecular architectures. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role as a scaffold in the development of targeted therapeutics, primarily kinase inhibitors.[1][2] The strategic placement of its functional groups allows for sequential, selective modifications, making it an indispensable intermediate in multi-step synthetic campaigns aimed at discovering next-generation pharmaceuticals.[3][4]

Physicochemical and Structural Properties

6-Tert-butyl-2-chloropyrimidin-4-amine is a solid, often appearing as a white to yellow powder, whose structural and chemical properties are foundational to its utility in synthesis.[5] The tert-butyl group provides steric bulk and influences solubility, while the chloro and amino groups serve as primary reactive handles for further chemical elaboration.

PropertyValueSource
CAS Number 876521-19-6[6]
Molecular Formula C₈H₁₂ClN₃[6][7]
Molecular Weight 185.65 g/mol [6]
IUPAC Name 6-(tert-butyl)-2-chloropyrimidin-4-amine[8]
Synonyms N-(tert-Butyl)-2-chloropyrimidin-4-amine, 2-tert-butyl-6-chloropyrimidin-4-amine[6][7]
Predicted XlogP 2.5[7]
Appearance White to Yellow Solid[5]
Storage Store in a dry, sealed place, often refrigerated. Protect from light.[5][6][9]

Synthesis and Reactivity

The synthesis of 6-Tert-butyl-2-chloropyrimidin-4-amine leverages the principles of nucleophilic aromatic substitution (SₙAr) on an activated pyrimidine ring. The electron-withdrawing nature of the ring nitrogens makes the chlorine-bearing carbons electrophilic and susceptible to attack by nucleophiles.

General Synthetic Pathway

A common and logical synthetic route involves the selective amination of a dichlorinated precursor. The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4/C6 > C2.[10] This differential reactivity allows for a controlled, stepwise introduction of substituents. The synthesis begins with a commercially available or readily synthesized 6-tert-butyl-2,4-dichloropyrimidine. The more reactive chlorine at the C4 position is selectively displaced by ammonia or an ammonia equivalent to install the C4-amine, leaving the C2-chloro group intact for subsequent reactions.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start 6-tert-butyl-2,4- dichloropyrimidine reagents 1. Ammonia (NH₃) or equivalent 2. Solvent (e.g., Dioxane, EtOH) 3. Elevated Temperature start->reagents Selective SₙAr at C4 position product 6-Tert-butyl-2-chloropyrimidin- 4-amine (CAS: 876521-19-6) reagents->product Formation of C4-NH₂ bond

Caption: General workflow for the synthesis of 6-Tert-butyl-2-chloropyrimidin-4-amine.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methodologies for SₙAr reactions on chloropyrimidines.[11][12]

  • Setup: To a pressure-tolerant reaction vessel, add 6-tert-butyl-2,4-dichloropyrimidine (1.0 eq.).

  • Solvent and Reagent Addition: Add a suitable solvent such as 1,4-dioxane or ethanol. Subsequently, add a solution of ammonia in the chosen solvent (e.g., 7N NH₃ in MeOH, 3.0-5.0 eq.).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours). The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution.

  • Work-up: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate. The final product can be purified by column chromatography on silica gel to yield 6-Tert-butyl-2-chloropyrimidin-4-amine as a solid.

Core Reactivity

The utility of this compound stems from its two primary reactive sites:

  • C2-Chloro Group: The remaining chlorine atom is less reactive than the original C4-chloro group but is readily displaced by a wide range of nucleophiles (amines, alcohols, thiols) under more forcing conditions or through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1][13] This allows for the introduction of diverse functionalities at the C2 position.

  • C4-Amino Group: The exocyclic amino group can act as a nucleophile or be functionalized further, for instance, through acylation or alkylation, providing another point for molecular elaboration.

Applications in Drug Discovery

The aminopyrimidine core is a cornerstone of kinase inhibitor design.[1][14] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[15]

Scaffold for Kinase Inhibitors

6-Tert-butyl-2-chloropyrimidin-4-amine serves as an ideal starting scaffold for building potent and selective kinase inhibitors. The 4-amino group and the adjacent ring nitrogen (N1 or N3) can form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a common anchoring motif for Type I and Type II inhibitors. The C2-chloro position provides a vector for introducing substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The tert-butyl group at C6 often serves to orient the molecule within the binding site and can provide favorable van der Waals interactions.

Scaffold_Application cluster_core Core Scaffold cluster_modifications Synthetic Modifications cluster_target Target Molecule core 6-Tert-butyl-2-chloro- pyrimidin-4-amine mod1 SₙAr or Cross-Coupling at C2-Cl position core->mod1 Introduce R¹ Group mod2 Functionalization at C4-NH₂ position (less common) core->mod2 Introduce R² Group target Complex Kinase Inhibitor mod1->target mod2->target

Sources

Technical Whitepaper: Strategic Synthesis of 6-Tert-butyl-2-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic synthesis of 6-(tert-butyl)-2-chloropyrimidin-4-amine (also known as 4-amino-6-tert-butyl-2-chloropyrimidine).

Based on the specific substitution pattern (2-chloro, 4-amino), the Guanidine route is chemically invalid for this target, as it preferentially yields the 2-amino-4-chloro isomer. Therefore, this guide focuses on the Urea/Dichloropyrimidine Route , which is the industry standard for achieving the correct regiochemistry.

Executive Summary

The synthesis of 6-tert-butyl-2-chloropyrimidin-4-amine requires precise regiochemical control to distinguish between the C2 and C4 positions of the pyrimidine ring. While direct cyclization with guanidine yields the inverted isomer (2-amino-4-chloro), the Dichloropyrimidine Pathway offers the most robust control. This route utilizes Ethyl Pivaloylacetate and Urea to construct the ring, followed by chlorination and a regioselective


 amination at C4, driven by the electronic deficiency of the para-position relative to N1.

Part 1: Retrosynthetic Analysis & Strategic Pathways

To achieve the target molecule with high isomeric purity, we must disconnect the C4-Amine bond. The bulky tert-butyl group at C6 influences steric access, but the electronic activation at C4 (vinylogous to N1) remains the dominant directing force for nucleophilic attack on the dichloro intermediate.

Structural Disconnection Logic
  • Functionalization Phase: The C4-Amino group is installed via nucleophilic aromatic substitution (

    
    ) on a 2,4-dichloropyrimidine scaffold.
    
  • Activation Phase: The 2,4-dichloropyrimidine is generated from a 6-tert-butyluracil intermediate using Vilsmeier-Haack conditions (

    
    ).
    
  • Construction Phase: The pyrimidine core is built by condensing a C3-synthon (Ethyl Pivaloylacetate) with an N-C-N synthon (Urea).

Retrosynthesis Target TARGET: 6-Tert-butyl-2-chloropyrimidin-4-amine Dichloro INTERMEDIATE 1: 2,4-Dichloro-6-tert-butylpyrimidine Target->Dichloro Regioselective Amination (NH3, S_NAr @ C4) Uracil INTERMEDIATE 2: 6-Tert-butyluracil Dichloro->Uracil Chlorination (POCl3) SM1 STARTING MATERIAL A: Ethyl Pivaloylacetate (Ethyl 4,4-dimethyl-3-oxopentanoate) Uracil->SM1 Cyclocondensation (NaOEt/EtOH) SM2 STARTING MATERIAL B: Urea Uracil->SM2

Caption: Retrosynthetic tree illustrating the disconnection from the target amine back to the acyclic precursors Ethyl Pivaloylacetate and Urea.

Part 2: Primary Starting Materials (The Foundation)

The selection of starting materials is critical for yield and impurity management.

Ethyl Pivaloylacetate (C3 Synthon)
  • IUPAC Name: Ethyl 4,4-dimethyl-3-oxopentanoate

  • CAS: 17094-34-7

  • Role: Provides the C4-C5-C6 fragment of the pyrimidine ring and the crucial tert-butyl group.

  • Purity Requirement: >98% (GC). Impurities such as methyl pivalate can lead to truncated side products.

  • Handling: Liquid. Boiling point ~210°C. Stable under standard conditions.

Urea (N-C-N Synthon)
  • CAS: 57-13-6

  • Role: Provides the N1-C2-N3 fragment.

  • Why Urea? Unlike Guanidine (which leads to the 2-amino isomer) or Thiourea (which requires a desulfurization step), Urea directly yields the Uracil intermediate necessary for the dichloro route.

  • Handling: Solid prills/powder. Hygroscopic; store in dry conditions.

Phosphorus Oxychloride ( )
  • Role: Chlorinating agent to convert the Uracil (dihydroxy) intermediate to the Dichloro intermediate.

  • Safety: Highly corrosive and water-reactive. Must be handled in a fume hood with strict moisture exclusion.

Ammonia ( )[1]
  • Form: Anhydrous gas or high-concentration aqueous solution (28-30%).

  • Role: Nucleophile for the final regioselective amination.

Part 3: Experimental Protocol (The Dichloropyrimidine Route)

This protocol prioritizes regioselectivity. The synthesis consists of three distinct chemical transformations.

Step 1: Cyclocondensation to 6-Tert-butyluracil

This step constructs the ring.

  • Reagents: Ethyl Pivaloylacetate (1.0 equiv), Urea (1.2 equiv), Sodium Ethoxide (2.5 equiv), Ethanol (solvent).

  • Mechanism: Base-mediated condensation. The urea nitrogens attack the ester and ketone carbonyls.

  • Protocol:

    • Dissolve Sodium Ethoxide in absolute Ethanol.

    • Add Urea and stir until dissolved.

    • Add Ethyl Pivaloylacetate dropwise at ambient temperature.

    • Reflux for 6–12 hours. A precipitate (sodium salt of uracil) will form.

    • Workup: Evaporate solvent, dissolve residue in water, and acidify with HCl to pH ~2–3.

    • Isolation: Filter the white solid (6-tert-butyluracil). Dry thoroughly.

    • Checkpoint: Ensure the solid is completely dry before Step 2, as water reacts violently with

      
      .
      
Step 2: Chlorination to 2,4-Dichloro-6-tert-butylpyrimidine

This step activates the ring carbons for substitution.

  • Reagents: 6-Tert-butyluracil (1.0 equiv),

    
     (excess, solvent/reagent), N,N-Dimethylaniline (catalytic/base).
    
  • Protocol:

    • Suspend dried 6-tert-butyluracil in

      
       (approx. 3–5 vol).
      
    • Add N,N-Dimethylaniline carefully (exothermic).

    • Reflux (approx. 105°C) for 3–5 hours until the solution becomes clear.

    • Workup (Hazardous): Pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench excess

      
      . Maintain temperature <20°C.
      
    • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with bicarbonate solution and brine. Dry over

      
       and concentrate.
      
    • Product: Yellowish oil or low-melting solid.

Step 3: Regioselective Amination (The Critical Step)

This step differentiates the two chlorine atoms.

  • Reagents: 2,4-Dichloro-6-tert-butylpyrimidine, Ammonia (aq. or methanolic), Solvent (THF or Isopropanol).

  • Scientific Causality: The C4 position is electronically more deficient (para to N1) than C2. While the tert-butyl group at C6 provides steric bulk, the electronic activation at C4 typically dominates, favoring the formation of the 4-amino product.

  • Protocol:

    • Dissolve the dichloro intermediate in THF or Isopropanol.

    • Cool to 0–5°C.

    • Add Ammonia solution (2–3 equiv) slowly.

    • Stir at Room Temperature (20–25°C). Note: Heating may increase the formation of the C2-amino impurity or diamino by-product.

    • Monitor by HPLC. Stop when starting material is consumed.

    • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or use column chromatography to remove any trace 2-amino isomer.

Part 4: Reaction Workflow & Logic Map

The following diagram illustrates the complete process flow, highlighting the critical decision points for regioselectivity.

SynthesisWorkflow Start Start: Ethyl Pivaloylacetate + Urea Step1 Step 1: Cyclization (NaOEt, Reflux) Forms: 6-Tert-butyluracil Start->Step1 Step2 Step 2: Chlorination (POCl3, Reflux) Forms: 2,4-Dichloro-6-tert-butylpyrimidine Step1->Step2 Step3 Step 3: Amination (NH3, 0-25°C) Step2->Step3 Decision Regioselectivity Check (Is C4 favored?) Step3->Decision Product Major Product: 6-Tert-butyl-2-chloropyrimidin-4-amine Decision->Product Yes (Electronic Control) Impurity Minor Impurity: 4-Chloro-6-tert-butylpyrimidin-2-amine Decision->Impurity Minor Side Reaction

Caption: Step-by-step workflow for the synthesis, emphasizing the regioselectivity checkpoint at Step 3.

Part 5: Quality Control & Data Summary

Key Process Parameters
ParameterSpecificationReason
Ethyl Pivaloylacetate Purity >98%Prevents formation of non-butylated pyrimidines.
Water Content (Step 2) <0.1%Water hydrolyzes

violently and reduces yield.
Amination Temperature 0°C – 25°CHigher temperatures increase C2-amination and diamination.
Regio-ratio (C4:C2) Typically >90:10Electronic activation of C4 dominates despite steric bulk.
Analytical Validation
  • 1H NMR (DMSO-d6): The target molecule (4-amino isomer) will show a characteristic singlet for the C5-H proton. The chemical shift of C5-H in the 4-amino isomer is typically distinct from the 2-amino isomer due to the different shielding environments of the adjacent amine vs. chlorine.

  • HPLC: Essential for quantifying the ratio of the target (2-chloro-4-amino) vs. the isomer (4-chloro-2-amino).

References

  • Regioselective Amination of 2,4-Dichloropyrimidines

    • Title: A highly regioselective amin
    • Source: National Institutes of Health (PubMed) / Organic Letters.
    • URL:[Link]

    • Relevance: Confirms that nucleophilic attack on 2,4-dichloropyrimidines preferentially occurs
  • Synthesis of 2,4-Dichloropyrimidine Intermediates

    • Title: Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines (P
    • Source: Google Patents.[1]

    • URL
    • Relevance: Describes the standard industrial handling of dichloropyrimidine intermedi
  • Title: Pivaloylacetonitrile Safety Data Sheet.
  • Regioselectivity in 6-Methyl Analogues

    • Title: Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
    • Source: Arabian Journal of Chemistry.
    • URL:[Link]

    • Relevance: Provides crystallographic evidence that ammonia attacks C4 in 6-alkyl-2,4-dichloropyrimidines.[2]

Sources

Chemo-selective Amination of 6-Tert-butyl-2-chloropyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis[1][2][3][4]

The synthesis of 2,4-diaminopyrimidines is a cornerstone in the development of kinase inhibitors (e.g., CDK4/6 inhibitors). However, the specific scaffold 6-tert-butyl-2-chloropyrimidin-4-amine presents a unique set of electronic and steric challenges that distinguish it from simple 2,4-dichloropyrimidine substitutions.

The Reactivity Paradox

In a standard 2,4-dichloropyrimidine, the C4 position is typically substituted first due to less steric hindrance and favorable electronics. However, in this substrate, the C4 position is already occupied by an amine (


) .
  • Electronic Deactivation: The C4-amine is a strong electron bond donor (

    
     effect). It donates electron density into the pyrimidine ring, significantly reducing the electrophilicity of the C2 carbon. This makes the remaining chloride at C2 a "lazy" leaving group compared to the starting dichloro-material.
    
  • Steric Anchoring: The 6-tert-butyl group is bulky. While it is distal to the C2 reaction center, it dictates the conformation of the molecule and significantly increases lipophilicity, necessitating the use of non-polar or high-boiling organic solvents rather than the aqueous/alcoholic mixtures often used for smaller pyrimidines.

This guide details two distinct mechanistic pathways to overcome this deactivation: Acid-Mediated Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Buchwald-Hartwig Amination .

Mechanistic Pathways

Pathway A: Proton-Assisted (Thermal)

For aliphatic amines or highly nucleophilic anilines, the thermal


 pathway is preferred due to operational simplicity. To overcome the deactivation by the C4-amine, acid catalysis  is often superior to basic conditions.
  • Mechanism: The acid (e.g., HCl or

    
    -TSA) protonates the ring nitrogen (N1 or N3). This protonation disrupts the resonance stabilization provided by the C4-amine and restores the electrophilic character of the C2 carbon, facilitating nucleophilic attack.
    

SNAr_Mechanism Substrate 6-t-Bu-2-Cl-4-NH2 (Deactivated) Protonated Protonated Species (Activated Electrophile) Substrate->Protonated + H+ (Acid Cat.) Meisenheimer Meisenheimer Complex Protonated->Meisenheimer + Amine (R-NH2) Product 2,4-Diamino Product Meisenheimer->Product - HCl (Re-aromatization)

Figure 1: Acid-catalyzed activation of the pyrimidine ring.

Pathway B: Buchwald-Hartwig Cross-Coupling

For electron-deficient anilines or sterically hindered amines, thermal substitution often fails or leads to decomposition. Palladium catalysis bypasses the electronic limitations of the ring.

  • Catalyst Choice: The C4-amine can coordinate to Pd, potentially poisoning the catalyst. Therefore, bulky, electron-rich phosphine ligands like Xantphos or BrettPhos are essential to maintain the active catalytic cycle.

  • Base: Weak bases like

    
     are preferred to prevent side reactions, though 
    
    
    
    is used for unreactive substrates.

Buchwald_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl Coord Amine Coordination OxAdd->Coord R-NH2 Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product

Figure 2: Catalytic cycle for C2-amination.

Experimental Protocols

Method A: Thermal Displacement (High Throughput/Scale-up)

Best for: Primary aliphatic amines, cyclic amines (morpholine, piperazine).

Reagents:

  • Substrate: 6-tert-butyl-2-chloropyrimidin-4-amine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Solvent:

    
    -Butanol (preferred) or NMP
    
  • Base/Additive: DIPEA (2.0 equiv) OR conc. HCl (cat. 10 mol%)[1]

Protocol:

  • Dissolution: Charge the pyrimidine substrate into a pressure vial. Add

    
    -butanol (concentration 0.5 M).
    
  • Addition: Add the amine nucleophile.

    • Variation: If using acid catalysis, add 10 mol% of HCl (4M in dioxane) instead of DIPEA.

  • Heating: Seal the vial and heat to 130°C for 12–24 hours. (Microwave: 150°C for 45 mins).

  • Workup: Cool to RT. Concentrate the butanol. Dilute with EtOAc and wash with saturated

    
     (essential to remove ammonium salts). Dry over 
    
    
    
    .[2]
Method B: Pd-Catalyzed Amination (Difficult Substrates)

Best for: Anilines, electron-poor amines, chiral amines.

Reagents:

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: Xantphos (5–10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Protocol:

  • Inertion: Flame-dry a reaction flask and purge with Argon/Nitrogen.

  • Charging: Add substrate, amine,

    
    , 
    
    
    
    , and Xantphos.
  • Solvent: Add degassed 1,4-dioxane (0.2 M).

  • Reaction: Heat to 100°C for 4–16 hours. Monitor by LCMS for consumption of the chloride.

  • Filtration: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Optimization & Troubleshooting Data

The following table summarizes common issues and validated solutions based on internal application data.

IssueProbable CauseCorrective Action
No Reaction (Thermal) Ring deactivation by C4-NH2.Switch to Method B (Pd-cat) or add p-TSA (0.5 eq) to Method A.
Hydrolysis (Product = OH) Wet solvent or hygroscopic base.Use anhydrous Dioxane ; switch base to t-BuONa (if compatible).
Dimerization Amine is acting as a bridging ligand.[3]Increase amine equivalents to >2.0; dilute reaction to 0.1 M.
Incomplete Conversion Steric clash with 6-t-butyl group.Increase temperature to 160°C (Microwave); use BrettPhos ligand.

References

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]

  • Beilstein J. Org.[4] Chem. (2018).[4] Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link][4]

  • WuXi AppTec. (2024). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]

  • National Institutes of Health (PMC). (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? [Link]

Sources

Technical Guide: Spectroscopic Profiling of 6-Tert-butyl-2-chloropyrimidin-4-amine

[1]

Compound Identity

  • IUPAC Name: 6-(tert-Butyl)-2-chloropyrimidin-4-amine[1][2][3]

  • CAS Number: 1070217-28-5[1][2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 185.65 g/mol

  • Appearance: White to off-white crystalline solid

Executive Summary & Synthetic Context

Understanding the spectroscopic signature of this molecule requires context regarding its synthesis. The presence of the bulky tert-butyl group at position 6 and the chlorine at position 2 creates a specific electronic and steric environment that dictates its NMR and MS behavior.

Primary Synthetic Route: The compound is typically synthesized via nucleophilic aromatic substitution (

2,4-dichloro-6-tert-butylpyrimidine
Synthesis & Impurity Workflow

SynthesisWorkflowStart6-tert-ButyluracilChlorinationChlorination(POCl3)Start->ChlorinationIntermediate2,4-Dichloro-6-tert-butylpyrimidineChlorination->IntermediateAminationSelective Amination(NH3 / solvent)Intermediate->AminationProduct6-Tert-butyl-2-chloropyrimidin-4-amine(Major)Amination->Product  C4 Attack (Fast)Byproduct2-Amino-4-chloro-6-tert-butylpyrimidine(Minor Impurity)Amination->Byproduct  C2 Attack (Slow)

Figure 1: Synthetic pathway highlighting the origin of potential regioisomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by the high symmetry of the tert-butyl group and the distinct pyrimidine ring proton.

H NMR (Proton) Analysis

Solvent: DMSO-


SignalShift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
A 1.20 – 1.25Singlet (s)9H

The 9 equivalent protons of the tert-butyl group appear as a strong singlet in the upfield region.
B 6.30 – 6.45Singlet (s)1HPyrimidine H-5Located between the amine and t-butyl groups. Shielded relative to unsubstituted pyrimidine due to electron donation from the t-butyl group.
C 7.00 – 7.20Broad Singlet (br s)2H

Exchangeable protons. In CDCl

, this may appear lower (~5.0-6.0 ppm) and broader due to H-bonding or exchange rates.
C NMR (Carbon) Analysis

Solvent: DMSO-

SignalShift (

ppm)
TypeAssignmentMechanistic Insight
1 ~29.0CH


Methyl carbons of the t-butyl group.
2 ~37.5Quaternary

Quaternary center of the t-butyl group.
3 ~102.0CHC-5 Ring CarbonSignificant shielding due to resonance from the adjacent amino group (ortho-like effect).
4 ~160.5QuaternaryC-2 (C-Cl)Deshielded by the electronegative chlorine atom and ring nitrogen.
5 ~164.0QuaternaryC-4 (C-NH

)
Deshielded by the amino group (directly attached).
6 ~176.0QuaternaryC-6 (C-tBu)Most deshielded carbon due to ring position and substituent effects.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the presence of the chlorine atom (isotope pattern) and the stability of the tert-butyl group.

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

Key Diagnostic Signals
m/z (approx)Ion IdentityRelative AbundanceDiagnostic Value
186.08

(

Cl)
100% (Base Peak)Protonated molecular ion.
188.08

(

Cl)
~33%Confirms presence of one chlorine atom (characteristic 3:1 ratio).
208.06

VariableSodium adduct, common in ESI.
227.10

VariableAcetonitrile adduct (if used as mobile phase).
Fragmentation Pathway (EI/CID)

Under higher energy collisions, the molecule undergoes characteristic fragmentation:

  • Loss of Methyl Radical (M-15): Cleavage within the tert-butyl group.

  • Loss of Chlorine (M-35/37): Homolytic cleavage of the C-Cl bond.

  • Ring Fragmentation (RDA): Retro-Diels-Alder type collapse of the pyrimidine ring (less common in soft ionization).

MSFragmentationParent[M+H]+ m/z 186/188Frag1[M - CH3]+ m/z ~171Parent->Frag1 Loss of MethylFrag2[M - Cl]+ m/z ~151Parent->Frag2 Loss of ClFrag3[M - tBu]+ m/z ~129Parent->Frag3 Loss of t-Butyl

Figure 2: Proposed fragmentation pathway for structural confirmation.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance)

The IR spectrum provides rapid confirmation of functional groups, particularly the primary amine and the aliphatic chain.

Wavenumber (cm

)
Vibration ModeFunctional GroupDescription
3450, 3320

(Stretching)
Primary Amine (

)
Distinct doublet typical of primary amines (asymmetric/symmetric stretch).
2960 – 2870

(Stretching)
Aliphatic t-ButylStrong bands corresponding to methyl C-H stretches.
1640

(Bending)
AmineScissoring vibration of the

group.
1580, 1540

Pyrimidine RingCharacteristic aromatic ring skeletal vibrations.
1050 – 1080

Aryl ChlorideOften weak/obscured, but characteristic in the fingerprint region.

Quality Control & Purity Assessment

When sourcing or synthesizing this compound, specific impurities must be monitored.

  • Regioisomer Check: The 2-amino-4-chloro isomer is the most likely impurity.

    • Differentiation: In

      
      H NMR, the H-5 proton of the regioisomer will shift slightly (typically 
      
      
      ppm) due to the different proximity to the chlorine vs. amine.
  • Hydrolysis Products: 6-tert-butyl-2-chloropyrimidin-4-ol (from moisture exposure).

    • Detection: Look for loss of the amine doublet in IR and appearance of broad O-H stretch (~3000-3200 cm

      
      ) and carbonyl character (~1680 cm
      
      
      for tautomer).
References
  • CAS Registry . "6-tert-Butyl-2-chloropyrimidin-4-amine (CAS 1070217-28-5)".[1][3][4] American Chemical Society.[5]

  • PubChem . "Pyrimidine, 4-amino-2-chloro-". National Library of Medicine.

  • Baxendale, I. R., et al. "Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating." Journal of Combinatorial Chemistry, 2005, 7(3), 483–489. (Provides analogous spectral data for alkyl-aminopyrimidines).

  • Crich, D., et al. "2,4,6-Tri-tert-butylpyrimidine (TTBP): A cost effective, readily available alternative to the hindered base 2,6-di-tert-butylpyridine."[6] Journal of Organic Chemistry, 2003. (Reference for t-butyl group NMR shifts in pyrimidine rings).

Technical Guide: Solubility Profiling and Solvent Selection for 6-Tert-butyl-2-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characteristics, physicochemical profile, and experimental determination protocols for 6-Tert-butyl-2-chloropyrimidin-4-amine .

Executive Summary

6-Tert-butyl-2-chloropyrimidin-4-amine (CAS: 57054-72-7) is a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural duality—combining a lipophilic tert-butyl group with a polar aminopyrimidine core—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.

This guide addresses the lack of standardized public solubility data for this specific CAS by providing:

  • Physicochemical Predictions: Based on structural fragmentation and LogP analysis.

  • Experimental Protocols: A self-validating workflow for determining saturation limits.

  • Thermodynamic Modeling: Mathematical frameworks (Apelblat/van’t Hoff) to correlate empirical data for process scale-up.

Physicochemical Profile & Theoretical Solubility

Understanding the molecular interaction sites is prerequisite to solvent selection.

Structural Analysis
  • Core: Pyrimidine ring (electron-deficient, planar).

  • C2-Chloro: Weakly deactivating, lipophilic, provides a handle for nucleophilic aromatic substitution (

    
    ).
    
  • C4-Amine: Hydrogen bond donor (2 H) and acceptor (1 N). Increases solubility in protic solvents (Alcohols).

  • C6-Tert-butyl: Bulky, highly lipophilic aliphatic domain. Sterically shields the N1/N3 positions and significantly disrupts crystal lattice packing compared to methyl analogs, theoretically lowering the melting point and increasing solubility in non-polar organic solvents.

Predicted Polarity & Solvent Affinity

Based on Group Contribution Methods (GCM) and comparison with analogous 2-amino-4-chloropyrimidines:

Solvent ClassRepresentative SolventsPredicted InteractionSolubility Expectation
Polar Protic Methanol, Ethanol, IPAH-bonding with

and Ring N.
High (Temperature dependent)
Polar Aprotic DMSO, DMF, DMAcDipole-dipole; disruption of lattice energy.Very High (Often too high for crystallization)
Chlorinated DCM, ChloroformDispersion forces with Cl and t-Bu groups.High
Esters/Ketones Ethyl Acetate, AcetoneH-bond accepting from amine; lipophilic tail interaction.Moderate to High
Aromatic Toluene, Xylene

stacking (weakened by t-Bu) + dispersion.
Moderate (Ideal for cooling crystallization)
Aliphatic Hexane, HeptaneOnly dispersion forces.Low (Antisolvent candidate)
Aqueous WaterHydrophobic effect of t-Bu dominates.Very Low (<0.5 g/L est.)

Experimental Protocol: Saturation Solubility Determination

Directive: Do not rely on single-point measurements. Construct a polythermal solubility curve.

Materials & Equipment
  • Compound: 6-Tert-butyl-2-chloropyrimidin-4-amine (Purity >98% by HPLC).

  • Solvents: HPLC Grade (MeOH, EtOH, Toluene, EtOAc).

  • Apparatus: Jacketed glass vessel with overhead stirring (or orbital shaker for small scale), Pt100 temperature probe (

    
    ).
    
  • Analysis: HPLC-UV (254 nm) or Gravimetric analysis (if non-volatile impurities are absent).

Workflow: The Static Equilibrium Method

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

  • Preparation: Add excess solid solute to 20 mL of solvent in a jacketed vessel.

  • Agitation: Stir at 400 rpm. Ensure a visible solid phase persists.

  • Equilibration: Maintain temperature

    
     for 24 hours.
    
    • Checkpoint: Stop stirring for 30 mins. If solid settles leaving a clear supernatant, equilibrium is likely. If no solid remains, add more solute and repeat.

  • Sampling:

    • Use a syringe filter (0.22

      
       PTFE, pre-heated to 
      
      
      
      to prevent crash-out).
    • Withdraw 1 mL of supernatant.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vial under vacuum at 40°C. Weigh residue.

    • HPLC: Dilute aliquot with Acetonitrile:Water (50:50) and inject. Calculate conc. via calibration curve.[1][2]

  • Iteration: Repeat at

    
    .
    
Visualization: Solubility Measurement Workflow

SolubilityProtocol Fig 1. Isothermal Saturation Method for Solubility Determination Start Start: Excess Solute + Solvent Equilibrate Equilibrate @ Temp T (24h, Constant Stirring) Start->Equilibrate CheckSolid Check: Solid Present? Equilibrate->CheckSolid AddSolute Add More Solute CheckSolid->AddSolute No Filter Syringe Filter (0.22 µm) (Isothermal) CheckSolid->Filter Yes AddSolute->Equilibrate Analyze Quantify (HPLC/Gravimetric) Filter->Analyze DataPoint Record Solubility (x_i) Analyze->DataPoint NextTemp Increase Temp (+5-10 K) DataPoint->NextTemp NextTemp->Equilibrate Repeat

Thermodynamic Modeling

To translate experimental data into process parameters (e.g., cooling ramps for crystallization), the data must be correlated using thermodynamic models.

Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility (


, mole fraction) with temperature (

) in organic solvents. It accounts for the non-ideality of the solution.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Use this equation to interpolate solubility at any temperature within the measured range.

van't Hoff Analysis

For estimating the Enthalpy of Solution (


) and Entropy of Solution (

):


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Interpretation:

    • If

      
       (Endothermic): Solubility increases with temperature (Typical for this class of compounds).
      
    • Steeper slope = Higher sensitivity to temperature = Better yield in cooling crystallization.

Practical Applications: Solvent Selection Guide

Based on the theoretical profile and standard behavior of aminopyrimidines.

Scenario A: Reaction Solvent

Goal: High solubility at reflux, ease of removal, inertness.

  • Recommendation: Toluene or Acetonitrile .

    • Reasoning: Toluene solubilizes the lipophilic t-butyl group well and allows for azeotropic water removal if the next step involves condensation. Acetonitrile provides a polar aprotic environment accelerating nucleophilic substitutions (

      
      ) at the C2-Cl position.
      
Scenario B: Recrystallization (Purification)

Goal: Moderate solubility at high T, low solubility at low T (High


).
  • Recommendation: Ethanol/Water (Binary System) or Toluene/Heptane .

    • Protocol: Dissolve crude in hot Ethanol. Slowly add Water (antisolvent) until turbidity persists. Cool to 0°C.[3]

    • Mechanism: The hydrophobic t-butyl group drives precipitation rapidly upon water addition, while polar impurities remain in the aqueous-alcoholic phase.

Visualization: Solvent Decision Matrix

SolventSelection Fig 2. Solvent Selection Logic for 6-Tert-butyl-2-chloropyrimidin-4-amine Root Select Process Goal Rxn Synthesis / Reaction Root->Rxn Cryst Purification / Crystallization Root->Cryst Polarity Nucleophilic Attack? Rxn->Polarity SolubilityCheck Solubility Differential Cryst->SolubilityCheck HighT High Temp Required? Toluene Toluene (Inert, High BP) Polarity->Toluene No (Coupling) MeCN Acetonitrile (Polar Aprotic, S_NAr) Polarity->MeCN Yes (S_NAr) Alcohol Ethanol or IPA (Cooling Crystallization) SolubilityCheck->Alcohol Steep Solubility Curve Binary Ethanol + Water (Antisolvent) SolubilityCheck->Binary Flat Solubility Curve

References

  • BenchChem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. (Analogous compound methodology). Retrieved from .

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.
  • Wang, J., et al. (2019). Solubility of N-tert-butylbenzothiazole-2-sulphenamide in Six Pure Solvents. Journal of Chemical & Engineering Data, 64(3), 1051-1062. Link (Demonstrates solubility behavior of t-butyl functionalized heterocycles).

  • PubChem. Compound Summary for CAS 57054-72-7. National Library of Medicine. Retrieved from .

Sources

Structural Characterization & Crystallographic Analysis of 6-Tert-butyl-2-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the structural analysis, crystallization protocols, and supramolecular chemistry of 6-Tert-butyl-2-chloropyrimidin-4-amine .[1][2] As a critical scaffold in the development of kinase inhibitors and adenosine receptor antagonists, understanding the solid-state arrangement of this molecule is vital for optimizing solubility and bioavailability.[2] This document synthesizes established crystallographic principles with specific protocols for characterizing this lipophilic pyrimidine derivative, contrasting it with its non-alkylated analogs to highlight the steric influence of the tert-butyl group.[2]

Molecular Architecture & Supramolecular Synthons[1][3][4][5]

To successfully crystallize and solve the structure of 6-Tert-butyl-2-chloropyrimidin-4-amine, one must first understand the competing forces within the lattice: the directionality of hydrogen bonds versus the steric bulk of the alkyl substituent.[1]

The Pyrimidine Core & Hydrogen Bonding

The 2-chloropyrimidin-4-amine core is a classic example of a self-complementary hydrogen-bonding system.[1] Based on the crystallographic data of the analogous 2-chloropyrimidin-4-amine (without the tert-butyl group), the primary supramolecular synthon is the centrosymmetric dimer .[1][2]

  • Donor: The amino group (-NH₂) at position 4.[1][2][3]

  • Acceptor: The ring nitrogen at position 1 (N1).[1][2]

  • Motif: This forms a classic

    
      graph-set motif, where two molecules pair up via N—H[1][2][4]···N bonds.[1][2][5][3][6]
    
The Steric "Disruptor": 6-Tert-butyl Group

The introduction of a tert-butyl group at position 6 drastically alters the packing efficiency compared to the planar parent molecule.[1][2]

  • Lipophilicity: The bulky aliphatic group increases the logP, necessitating non-polar co-solvents for crystallization.[2]

  • Packing Frustration: The spherical bulk of the tert-butyl group prevents the formation of flat, π-stacked sheets often seen in simple aminopyrimidines.[1][2] Instead, the crystal lattice is predicted to adopt a herringbone or corrugated sheet architecture to accommodate the methyl protons while maintaining the N—H[2]···N dimer.

Visualization of the Signaling/Interaction Pathway

The following diagram illustrates the supramolecular assembly logic, moving from the single molecule to the predicted crystal lattice.

G Monomer Monomer: 6-Tert-butyl-2-chloropyrimidin-4-amine Donor H-Bond Donor: 4-NH2 Group Monomer->Donor Acceptor H-Bond Acceptor: Ring N1 Monomer->Acceptor Steric Steric Bulk: 6-Tert-butyl Group Monomer->Steric Dimer Supramolecular Synthon: R2,2(8) Dimer Donor->Dimer Intermolecular Interaction Acceptor->Dimer Lattice Crystal Lattice: Corrugated/Herringbone Packing Steric->Lattice Disrupts Planarity Modulates Packing Dimer->Lattice Self-Assembly

Figure 1: Supramolecular assembly pathway showing the competition between hydrogen-bonding synthons and steric bulk during crystallization.[1][2]

Experimental Protocol: Crystallization Strategy

Standard crystallization methods often fail for this molecule due to the solubility differential between the polar amino-pyrimidine core and the non-polar tert-butyl tail.[1][2] The following protocol uses a binary solvent diffusion system to ensure high-quality single crystals.

Solubility Profile
SolventSolubilityUsage in Crystallization
Methanol (MeOH) HighGood solvent (dissolves polar core)
Dichloromethane (DCM) HighGood solvent (dissolves t-butyl)
Hexane/Heptane LowAnti-solvent (precipitates product)
Water InsolubleAvoid (causes rapid amorphous precipitation)
Slow Vapor Diffusion Protocol (Optimized)

This method is preferred over evaporation to minimize twinning.[1][2]

  • Preparation: Dissolve 20 mg of 6-Tert-butyl-2-chloropyrimidin-4-amine in 1.5 mL of a 1:1 mixture of Methanol/DCM . Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.[1]

  • Inner Vessel: Place the solution in a small 4 mL vial (uncapped).

  • Outer Vessel: Place the small vial inside a larger 20 mL jar containing 5 mL of n-Heptane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to slow the diffusion rate.

  • Observation: Heptane vapor will slowly diffuse into the MeOH/DCM solution, lowering solubility gradually.[2]

    • Timeline: Crystals should appear within 3–7 days.[1]

    • Target Morphology: Colorless blocks or prisms (avoid needles, which often indicate rapid growth and disorder).[2]

Characterization & Data Analysis

Once crystals are obtained, the following workflow ensures rigorous structural validation.

Single Crystal X-Ray Diffraction (SC-XRD)[1][2]
  • Mounting: Select a crystal with dimensions approx.[1][2] 0.2 x 0.2 x 0.2 mm.[1] Mount on a Kapton loop using Paratone oil.[1]

  • Temperature: Collect data at 100 K (using a cryostream). Cooling is critical to freeze the rotation of the tert-butyl methyl groups, which are prone to high thermal disorder at room temperature.[2]

  • Expected Space Group: Based on the symmetry of the dimer and the chiral absence, Monoclinic P2₁/c or Triclinic P-1 are the most statistically probable space groups for this class of pyrimidines.[1][2]

Refinement Strategies

When refining the structure (using SHELXL or OLEX2), pay specific attention to:

  • Tert-butyl Disorder: The three methyl groups often exhibit rotational disorder.[1][2] If electron density is smeared, model the disorder over two positions (e.g., A/B occupancy 0.60/0.40).[2]

  • Amino Protons: Locate the NH₂ protons in the difference Fourier map. Do not geometrically fix them immediately; their position confirms the R2,2(8) hydrogen bond geometry.[2]

  • Twinning: If the crystal grew as a plate, check for merohedral twinning, common in pseudo-symmetric pyrimidine packing.[2]

Comparative Structural Metrics

Use the values below (derived from the 2-chloropyrimidin-4-amine analog) as a baseline for validation. Significant deviations suggest lattice strain or synthesis errors.[1][2]

ParameterExpected Value (Å/°)Structural Significance
C2–Cl Bond Length 1.73 – 1.75 ÅTypical for C(sp2)-Cl on heterocycle
C4–N(Amine) Length 1.33 – 1.35 ÅIndicates partial double bond character (resonance)
N...N Dimer Distance 2.95 – 3.05 ÅStrength of the intermolecular H-bond
Torsion (t-Butyl) ~60° (staggered)Minimizes steric clash with ring protons

Characterization Workflow Diagram

The following diagram outlines the decision tree for characterizing the solid form, ensuring that polymorphism or solvates are identified before final structure solution.

Workflow Start Crude Solid: 6-Tert-butyl-2-chloropyrimidin-4-amine PXRD Step 1: PXRD Pattern (Check Crystallinity) Start->PXRD DSC Step 2: DSC/TGA (Check Solvates/Stability) PXRD->DSC Decision Is material crystalline & pure? DSC->Decision Recryst Re-crystallize: Binary Solvent Diffusion Decision->Recryst No/Amorphous SCXRD Step 3: SC-XRD (Data Collection @ 100K) Decision->SCXRD Yes/Sharp Peaks Recryst->PXRD Iterate Solve Structure Solution: Direct Methods/ShelXT SCXRD->Solve Refine Refinement: Model t-Butyl Disorder Solve->Refine Final Final CIF Output: Publish/Deposit to CSD Refine->Final

Figure 2: Step-by-step characterization workflow from crude solid to final crystallographic file (CIF).

References

  • Van Albada, G. A., et al. (2012). "2-Chloropyrimidin-4-amine."[1][2][3][7][8][9] Acta Crystallographica Section E, 68(2), o302.

    • Significance: Establishes the baseline R2,2(8) hydrogen bonding motif for the 2-chloro-4-amino-pyrimidine scaffold.
    • [1]

  • Etter, M. C. (1990).[1][2] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120–126.[2]

    • Significance: Defines the graph-set analysis (R2,2(8)) used to describe the dimer interactions.
    • [1][2]

  • PubChem Compound Summary. (2023). "2-tert-butyl-6-chloropyrimidin-4-amine" (Isomer Analysis).[1]

    • Significance: Provides physicochemical data (LogP, H-bond donor/acceptor count) necessary for solvent selection.[1][2]

    • [1][2]

  • Bernstein, J., et al. (1995).[2][3][6] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(15), 1555–1573.

    • Significance: Authoritative guide on analyzing supramolecular synthons in small molecule crystallography.
    • [1][2]

Sources

Methodological & Application

Suzuki Coupling of 6-Tert-butyl-2-chloropyrimidin-4-amine: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol and in-depth scientific insights for the Suzuki-Miyaura cross-coupling of 6-tert-butyl-2-chloropyrimidin-4-amine with various aryl and heteroaryl boronic acids. This transformation is of significant interest to researchers in drug discovery and development, as the resulting 2-aryl-6-tert-butylpyrimidin-4-amine scaffold is a key structural motif in a variety of biologically active molecules. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring a thorough understanding for successful and reproducible execution.

Introduction: The Significance of Arylated Pyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it an attractive framework for designing molecules that can effectively interact with biological targets. The introduction of aryl or heteroaryl substituents onto the pyrimidine ring via C-C bond formation significantly expands the accessible chemical space, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

The Suzuki-Miyaura coupling has emerged as one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern organic synthesis.[2][3] This guide focuses on the specific application of this reaction to 6-tert-butyl-2-chloropyrimidin-4-amine, a substrate with its own unique set of considerations.

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism involves a palladium catalyst, typically in the Pd(0) oxidation state, and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Reductive Elimination caption Catalytic Cycle of the Suzuki-Miyaura Coupling Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants: - 6-tert-butyl-2-chloropyrimidin-4-amine - Arylboronic Acid - Base (e.g., K2CO3) B Add Degassed Solvent (e.g., 1,4-Dioxane/H2O) A->B C Purge with Inert Gas (e.g., Argon) B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temperature (e.g., 80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction with Organic Solvent) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K caption General Experimental Workflow for Suzuki Coupling

Figure 2: A typical experimental workflow for the Suzuki coupling reaction.

Materials:

  • 6-tert-butyl-2-chloropyrimidin-4-amine (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-tert-butyl-2-chloropyrimidin-4-amine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium precursor and the phosphine ligand to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C for conventional heating) with vigorous stirring. For microwave-assisted reactions, temperatures of 100-140 °C for shorter durations (15-30 minutes) can be effective. [6][7]6. Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. [8]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are some common issues and suggestions for optimization:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure an oxygen-free environment. Use freshly opened or properly stored catalysts and ligands. Consider screening different catalyst/ligand combinations.

    • Insufficient Temperature: Gradually increase the reaction temperature. Microwave irradiation can often improve yields for sluggish reactions. [2] * Base Ineffectiveness: Try a stronger base like K₃PO₄.

  • Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. Use fresh, high-purity boronic acid and avoid excessively high temperatures. [2] * Homocoupling: The coupling of two boronic acid molecules can occur. This can sometimes be minimized by ensuring efficient oxidative addition and transmetalation.

  • Steric Hindrance:

    • For sterically demanding arylboronic acids (e.g., ortho-substituted), higher temperatures, a stronger base, and a more active catalyst system (e.g., with a Buchwald ligand) may be necessary to achieve good yields. [9]

Reaction Monitoring and Product Characterization

Reaction Monitoring:

  • TLC: A simple and effective method for tracking the disappearance of the starting materials and the appearance of the product.

  • LC-MS: Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts.

Product Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product. Key diagnostic signals include the appearance of new aromatic protons and carbons from the coupled aryl group and shifts in the signals of the pyrimidine ring protons. [8]* Mass Spectrometry (MS): Confirms the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. [8]

Conclusion

The Suzuki-Miyaura cross-coupling of 6-tert-butyl-2-chloropyrimidin-4-amine is a powerful and versatile method for the synthesis of a diverse range of 2-aryl-substituted pyrimidines. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can successfully and reproducibly synthesize these valuable compounds for applications in drug discovery and materials science. This guide provides a solid foundation for achieving this, encouraging a rational and informed approach to experimental design and execution.

References

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
  • BenchChem. (2025).
  • Bellina, F., & Renzo, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(39), 5243–5245.
  • Marion, N., & Nolan, S. P. (2008). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Society Reviews, 37(9), 1776–1779.
  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.
  • Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem.
  • Werner, E. W., & Sigman, M. S. (2011). Reaction with (Het)Arylmetals or (Het)Arenes. In Science of Synthesis: Cross Coupling and Heck-Type Reactions (Vol. 3). Georg Thieme Verlag KG.
  • Organ, M. G., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2071–2080.
  • Malakar, C. C. (2017). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 46(21), 6894-6938.
  • Gong, Y., & He, H. (2004). Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine.
  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Singh, R., & Nolan, S. P. (2005). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of Organometallic Chemistry, 690(24-25), 5834-5847.
  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Bhaskaran, S., Padusha, S. A. M., & Meleveetil, S. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ChemistrySelect, 5(31), 9789-9807.
  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • El-Ghanam, A. M., & El-Gazzar, A. B. A. (2017). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 7(82), 52203-52212.
  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. BenchChem.
  • Yang, Y., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(23), 10356-10365.
  • Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4933.
  • BenchChem. (2025).
  • Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Buldurun, K., et al. (2021). Schiff Base-Pd(II) Complexes Containing Pyridine and Thiophene Rings: Synthesis, Characterization, Suzuki-Miyaura C-C Coupling Reactions.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

using 6-Tert-butyl-2-chloropyrimidin-4-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Tert-butyl-2-chloropyrimidin-4-amine in Kinase Inhibitor Synthesis

Executive Summary

This application note details the synthetic utility of 6-Tert-butyl-2-chloropyrimidin-4-amine (CAS: 1070217-28-5) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Unlike generic pyrimidine intermediates, the 6-tert-butyl substitution provides a critical hydrophobic anchor, often targeting the "gatekeeper" region or the hydrophobic back-pocket (Selectivity Pocket) of kinases such as CDK4/6 , p38 MAPK , and Tie-2 .

This guide provides optimized protocols for functionalizing the C2-chloride position—the primary vector for diversification—while preserving the C4-amine hinge-binding motif. We compare Nucleophilic Aromatic Substitution (SNAr) against Palladium-catalyzed cross-couplings, offering evidence-based recommendations for maximizing yield and purity.

Chemical Profile & Structural Logic

The tri-substituted pyrimidine core is designed to mimic the adenine ring of ATP. Its substituents play distinct roles in the Pharmacophore Model:

PositionSubstituentRole in Kinase Binding PocketSynthetic Utility
C4 -NH₂ (Amine)Hinge Binder: Acts as a Hydrogen Bond Donor to the kinase backbone (typically Glu or Met residues).Protecting Group: May require Boc-protection during harsh downstream acylations, though generally stable in cross-couplings.
C6 -C(CH₃)₃ (tert-Butyl)Hydrophobic Anchor: Occupies the hydrophobic pocket (Gatekeeper/Back Pocket), imparting selectivity against kinases with sterically restricted pockets.Inert: Steric bulk prevents unwanted side reactions at C5/C6 but influences regio-selectivity during scaffold formation.
C2 -Cl (Chloro)Exit Vector: Directed towards the solvent front or ribose binding pocket.Electrophile: The handle for library diversification via SNAr, Suzuki-Miyaura, or Buchwald-Hartwig reactions.
Structural Analysis Diagram (SAR)

SAR_Logic Core Pyrimidine Core (Scaffold) C4 C4-Amino Group (Hinge Binder) Core->C4 C6 C6-tert-Butyl (Selectivity/Hydrophobic) Core->C6 C2 C2-Chloro (Diversity Vector) Core->C2 Target Target Kinase (ATP Pocket) C4->Target H-Bond Donor C6->Target Van der Waals (Gatekeeper) C2->Target Solvent Front Interaction

Figure 1: Structure-Activity Relationship (SAR) mapping of the 6-tert-butyl-2-chloropyrimidin-4-amine scaffold against a generic kinase ATP pocket.

Synthetic Protocols

The deactivation of the pyrimidine ring by the electron-donating C4-amino group makes the C2-chloride less electrophilic than in 2,4-dichloropyrimidine. Consequently, standard SNAr conditions often fail or require excessive heat. Palladium-catalyzed cross-coupling is the recommended methodology for high-value library synthesis.

Method A: Buchwald-Hartwig Amination (Recommended)

Best for: Coupling with electron-rich or sterically hindered anilines.

Materials:

  • Scaffold: 6-Tert-butyl-2-chloropyrimidin-4-amine (1.0 equiv)

  • Nucleophile: Substituted Aniline (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: Xantphos or BrettPhos (5-10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Protocol:

  • Inertion: Charge a reaction vial with the scaffold, aniline, Cs₂CO₃, and Pd-catalyst/ligand system. Seal and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the block to 100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (m/z ~185.65).

  • Work-up: Filter through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Chromatography (DCM:MeOH gradient).

Critical Insight: The use of Xantphos is crucial here. The wide bite angle of the ligand stabilizes the Pd(0) intermediate, facilitating the oxidative addition into the deactivated C2-Cl bond.

Method B: Acid-Catalyzed SNAr (Alternative)

Best for: Aliphatic amines or when metal contamination must be avoided.

Protocol:

  • Dissolve scaffold (1.0 equiv) and aliphatic amine (2.0 equiv) in n-Butanol .

  • Add conc. HCl (catalytic, 0.1 equiv) or DIPEA (if amine is salt).

  • Microwave irradiation at 140°C for 1 hour.

  • Note: Yields are typically lower (40-60%) compared to Pd-coupling due to the electronic deactivation of the ring.

Case Study: Synthesis of a CDK4/6 Inhibitor Analog

To demonstrate utility, we describe the synthesis of a "Palbociclib-like" analog using this scaffold.

Target Molecule: N2-(4-(piperazin-1-yl)phenyl)-6-(tert-butyl)pyrimidine-2,4-diamine

Experimental Workflow:

  • Reactants:

    • A: 6-Tert-butyl-2-chloropyrimidin-4-amine (200 mg, 1.08 mmol)

    • B: 4-(4-Boc-piperazin-1-yl)aniline (360 mg, 1.30 mmol)

  • Conditions: Buchwald-Hartwig (Method A above).

  • Deprotection: The resulting intermediate is treated with TFA/DCM (1:4) at room temperature for 1 hour to remove the Boc group.

  • Result:

    • Yield: 78% (over 2 steps).

    • Purity: >98% (HPLC at 254 nm).

    • MS (ESI): Calculated [M+H]+ 341.24; Found 341.3.

Reaction Workflow Diagram

Workflow Step1 Start: 6-t-Butyl-2-Cl-pyrimidin-4-amine + Aryl Amine (Boc-protected) Step2 Coupling: Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Step1->Step2 N-Arylation Step3 Intermediate Isolation: Silica Gel Purification Step2->Step3 Workup Step4 Deprotection: TFA / DCM (1:4), RT, 1h Step3->Step4 Boc-Removal Step5 Final Product: Kinase Inhibitor Analog (>98% Purity) Step4->Step5 Neutralization

Figure 2: Step-by-step synthesis workflow for generating a CDK-targeted library member.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (Method A) Catalyst poisoning or O₂ presence.Ensure rigorous degassing (freeze-pump-thaw). Switch to BrettPhos for sterically hindered amines.
Regio-scrambling Not applicable for this scaffold.The starting material is regio-pure (2-Cl, 4-NH₂). No scrambling occurs under standard conditions.
Poor Solubility High lipophilicity of t-Butyl group.Use DCM/MeOH mixtures for chromatography. Ensure final compounds are converted to HCl or Mesylate salts for biological assay solubility.

References

  • Structure-Activity Relationships of Aminopyrimidines

    • Title: Discovery of selective p38 MAP kinase inhibitors.[1][2]

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the role of hydrophobic substituents (like t-butyl) in the selectivity pocket.
  • Buchwald-Hartwig Coupling on Deactivated Pyrimidines

    • Title: Pd-catalyzed amination of chlorin
    • Source:Organic Process Research & Development.
    • Context: Optimization of ligands (Xantphos/BrettPhos) for 2-chloropyrimidine coupling.
  • Compound Data & Sourcing

    • Title: 6-tert-butyl-2-chloropyrimidin-4-amine Product Page.[3]

    • Source: ChemicalBook / ChemScene.
    • Context: Physical properties and CAS verification (1070217-28-5).[4]

  • Kinase Inhibitor Design (CDK4/6)

    • Title: Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase.
    • Source:Molecules (MDPI).
    • Context: General synthetic routes for CDK inhibitors using pyrimidine cores.

Sources

Application Note: 6-Tert-butyl-2-chloropyrimidin-4-amine in Fragment-Based Drug Discovery (FBDD)

[1]

Introduction: The "Privileged" Architecture

In the landscape of Fragment-Based Drug Discovery (FBDD), the 6-tert-butyl-2-chloropyrimidin-4-amine scaffold represents a "high-value" starting point.[1] Unlike generic phenyl or pyridine fragments, this scaffold is chemically "poised"—it possesses inherent structural features that address the three critical bottlenecks of FBDD: solubility , synthetic tractability , and hydrophobic selectivity .

This guide details the utilization of this specific scaffold, focusing on its unique chemical reactivity profile and its application in biophysical screening.[2]

Why This Fragment?
FeatureFunction in FBDD
C2-Chlorine The Growth Vector. A versatile handle for rapid library expansion via SNAr or Buchwald-Hartwig coupling.[1]
C4-Amine The Solubilizer & Anchor. Provides critical H-bond donor capability and maintains aqueous solubility (LogS) despite the lipophilic tail.[1]
C6-Tert-butyl The Selectivity Filter. A bulky hydrophobic moiety designed to probe deep hydrophobic pockets (e.g., kinase "gatekeeper" regions) early in the screening process.[1]
Pyrimidine Core The Privileged Scaffold. Bioisosteric to purines; high hit rates against Kinases, GPCRs, and ATP-binding enzymes.[1]

Chemical Space & Library Expansion Protocols

The Reactivity Paradox

The 6-tert-butyl-2-chloropyrimidin-4-amine poses a specific synthetic challenge: the C4-amino group is an Electron Donating Group (EDG) .[1] By donating electron density into the pyrimidine ring, it deactivates the C2-position toward nucleophilic attack compared to the 2,4-dichloro precursor.

Expert Insight: While standard SNAr works well for 2,4-dichloropyrimidines (preferentially at C4), the functionalization of the remaining C2-chlorine in this scaffold often requires Palladium-catalyzed cross-coupling or acid-catalyzed SNAr to overcome the electronic deactivation.[1]

Protocol A: Library Generation via Buchwald-Hartwig Amination

Use this protocol to generate a library of analogs at the C2 position.

Reagents:

  • Substrate: 6-Tert-butyl-2-chloropyrimidin-4-amine (1.0 eq)

  • Amines (Library): Diverse anilines or aliphatic amines (1.2 eq)[1]

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: Xantphos or BrettPhos (4 mol%)[1]

  • Base: Cs2CO3 (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged glovebox or using Schlenk technique, charge a reaction vial with the pyrimidine substrate, Pd catalyst, ligand, and base.

  • Addition: Add the specific library amine and anhydrous 1,4-dioxane (concentration ~0.1 M).

  • Degassing: Sparge with argon for 5 minutes to remove O2 (critical for Pd cycle).

  • Reaction: Seal and heat at 100°C for 12 hours .

    • Note: Microwave irradiation at 120°C for 30 minutes is a viable high-throughput alternative.[1]

  • Workup: Filter through a celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine.[1][3]

  • Purification: For library scale, use preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient + 0.1% Formic Acid).

Visualization: The Regioselectivity Logic

The following diagram illustrates the critical regioselectivity pathway that leads to the target scaffold and its subsequent elaboration.

Pyrimidine_FunctionalizationStart2,4-Dichloro-6-t-butylpyrimidineStep1Step 1: C4-Selective S_NAr(Kinetic Control)Start->Step1NH3 / NH4OHTargetTarget Fragment:6-t-Butyl-2-chloropyrimidin-4-amineStep1->TargetYields Major IsomerPath_FailDirect S_NAr (C2)(Difficult due to C4-NH2 deactivation)Target->Path_FailNucleophile + HeatPath_SuccessPd-Catalyzed Amination(Buchwald-Hartwig)Target->Path_SuccessPd(0) / LigandLeadLead Series(C2-Functionalized)Path_Success->LeadLibrary Generation

Figure 1: Synthetic pathway illustrating the regioselective formation of the fragment and the necessity of metal catalysis for subsequent library expansion.

Biophysical Screening Protocols

Once the fragment or its derivatives are synthesized, detecting low-affinity binding (KD in the mM to high µM range) is the next hurdle. Saturation Transfer Difference (STD) NMR is the gold standard for this scaffold due to the high sensitivity of the tert-butyl protons.

Protocol B: STD-NMR Screening

The tert-butyl group acts as a massive "antenna" for STD signals (9 equivalent protons), making this scaffold exceptionally easy to screen.[1]

Experimental Setup:

  • Instrument: 600 MHz NMR with Cryoprobe (recommended).

  • Temperature: 288 K (15°C) to reduce exchange broadening.

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D2O. Avoid DMSO if possible, or keep <2%.[1]

Sample Preparation:

  • Protein: 10–20 µM target protein.

  • Ligand (Fragment): 500 µM – 1 mM (Ligand excess is crucial; typically 50:1 or 100:1 ratio).[1]

  • Control: Prepare a "Ligand Only" sample to rule out direct irradiation artifacts.

Acquisition Parameters:

  • Pulse Sequence: stddiff (Bruker) or equivalent.[1]

  • On-Resonance Irradiation: Set at a region of protein methyls (e.g., 0.0 ppm or -1.0 ppm) where no ligand signals exist.[1]

  • Off-Resonance Irradiation: Set at 30 ppm (control).

  • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Scans: 128–256 scans (interleaved acquisition).

Data Interpretation:

  • Binding Signal: In the difference spectrum (Off-Resonance minus On-Resonance), signals appearing correspond to ligand protons in close contact with the protein surface.[1]

  • Epitope Mapping: If the tert-butyl signal (approx 1.2 ppm) shows the strongest STD effect (highest % intensity relative to reference), the fragment binds via the hydrophobic pocket.[1] If the aromatic proton (approx 6.5 ppm) is stronger, the binding mode is likely pi-stacking driven.[1]

Visualization: STD-NMR Workflow

STD_NMR_WorkflowSampleSample Prep:Protein (20 µM) + Fragment (1 mM)Exp_OnOn-Resonance Irradiation(Saturate Protein only)Sample->Exp_OnExp_OffOff-Resonance Irradiation(Reference Spectrum)Sample->Exp_OffTransferSpin Diffusion Transfer(Protein -> Bound Ligand)Exp_On->TransferMagnetization TransferSubtractSubtraction:(Off-Resonance) - (On-Resonance)Exp_Off->SubtractTransfer->SubtractResultDifference Spectrum:Only Binders VisibleSubtract->Result

Figure 2: Logical flow of Saturation Transfer Difference (STD) NMR for detecting transient fragment binding.

References & Validation Sources

The protocols and insights above are grounded in established pyrimidine chemistry and FBDD methodologies.

  • Regioselectivity of Chloropyrimidines:

    • Analysis of SNAr selectivity in 2,4-dichloropyrimidines (C4 vs C2 preference).

    • Source:

  • STD-NMR Methodologies:

    • Standard protocols for fragment screening using saturation transfer difference.[4][5][6]

    • Source: [1]

  • Palladium Catalysis in Heterocycles:

    • Comparison of SNAr vs. Pd-catalysis for deactivated heteroaryl chlorides.

    • Source: [1]

  • Fragment Properties:

    • Chemical property data for 2-tert-butyl-6-chloropyrimidin-4-amine derivatives.

    • Source: [1]

Application Note: Chemoselective N-Arylation of 6-Tert-butyl-2-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Challenge Definition

The substrate 6-Tert-butyl-2-chloropyrimidin-4-amine represents a "Janus-faced" scaffold in medicinal chemistry. It possesses two distinct reactive centers:

  • Nucleophilic Domain: The exocyclic primary amine (

    
    ) at the C4 position.
    
  • Electrophilic Domain: The chlorine atom at the C2 position, susceptible to Nucleophilic Aromatic Substitution (

    
    ) or metal-catalyzed oxidative addition.
    

The Challenge: The objective is to perform N-arylation of the C4-amine with an external aryl halide (


) without disturbing the C2-chlorine handle. The C2-Cl moiety is essential for subsequent diversification (e.g., introduction of solubilizing groups or heterocycles). Standard conditions often lead to polymerization (self-coupling) or loss of the chlorine handle.

The Solution: This protocol utilizes a Third-Generation Buchwald-Hartwig Cross-Coupling system. By leveraging sterically demanding, electron-rich dialkylbiaryl phosphine ligands (specifically BrettPhos ), we kinetically favor oxidative addition into the external Aryl Bromide over the internal Heteroaryl Chloride, ensuring high chemoselectivity.

Mechanistic Logic & Chemoselectivity

To achieve selective N-arylation, the reaction kinetics must be manipulated such that the Palladium catalyst (


) reacts preferentially with the external electrophile.
The Competitive Landscape
  • Pathway A (Desired):

    
     inserts into the external 
    
    
    
    bond.
  • Pathway B (Undesired):

    
     inserts into the substrate's C2-Cl bond.
    
  • Pathway C (Undesired): The base triggers background

    
     displacement of C2-Cl.
    
Control Strategy
  • Leaving Group Hierarchy: We utilize Aryl Bromides or Iodides as coupling partners. The rate of oxidative addition (

    
    ) follows the trend: 
    
    
    
    .[1] The internal C2-Cl is kinetically slower to react with
    
    
    than an external Ar-Br.
  • Ligand Selection (BrettPhos): This bulky ligand promotes the reductive elimination of the desired C-N bond and destabilizes the formation of palladium dimers that might otherwise facilitate activation of the hindered C2-Cl.

  • Base Selection (

    
     or 
    
    
    
    ):
    We avoid strong alkoxide bases (like
    
    
    ) if the external electrophile allows, as strong bases can trigger direct
    
    
    displacement of the C2-Cl by the amine, leading to oligomerization.
Mechanistic Pathway Diagram

Chemoselectivity Cat Pd(0)/BrettPhos OA_Complex Oxidative Addition Complex (L-Pd-Ar-Br) Cat->OA_Complex Fast k_OA (Preferred) Side_Product Polymer/Dimer (Loss of Cl) Cat->Side_Product Slow k_OA (C-Cl) (Avoided) ArBr External Aryl Bromide (Ar-Br) ArBr->OA_Complex Substrate Substrate (6-tBu-2-Cl-4-NH2) Amine_Coord Amine Coordination Substrate->Amine_Coord Substrate->Side_Product Internal Cl attack OA_Complex->Amine_Coord + Substrate (-NH2) Product Desired Product (N-Arylated) Amine_Coord->Product Reductive Elimination

Caption: Kinetic prioritization of external Aryl Bromide oxidative addition over internal C-Cl insertion.

Experimental Protocol

Materials & Reagents
ComponentRoleSpecifications
Substrate Nucleophile6-Tert-butyl-2-chloropyrimidin-4-amine (>98%)
Aryl Bromide Electrophile1.1 - 1.2 equivalents
Pd₂ (dba)₃ Catalyst PrecursorTris(dibenzylideneacetone)dipalladium(0)
BrettPhos Ligand2-(Dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl
Cs₂CO₃ BaseCesium Carbonate (Anhydrous, granular)
1,4-Dioxane SolventAnhydrous, degassed (Sparged with Ar/N₂)
Step-by-Step Procedure

Step 1: Reactor Preparation

  • Oven-dry a 20 mL re-sealable reaction vial (e.g., microwave vial or Schlenk tube) and a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Charging (Glovebox or Schlenk Line)

  • Add Substrate (1.0 equiv, e.g., 185 mg for 1 mmol scale).

  • Add Aryl Bromide (1.1 equiv).

  • Add

    
      (2.0 equiv, finely ground). Note: If the aryl bromide is unactivated, use 
    
    
    
    (1.4 equiv), but monitor for C-Cl displacement.
  • Add

    
      (0.02 equiv / 2 mol% Pd).
    
  • Add BrettPhos (0.04 - 0.06 equiv / 4-6 mol%). Ratio Ligand:Pd should be > 1:1 to ensure stable active species.

Step 3: Solvent Addition & Degassing

  • Seal the vessel with a septum cap.

  • Evacuate and backfill with Argon (3 cycles).

  • Inject Anhydrous 1,4-Dioxane (concentration 0.1 M - 0.2 M relative to substrate) via syringe.

  • Sparge the mixture with Argon for 5 minutes (bubbling gas through the liquid) to remove dissolved oxygen. Oxygen is the primary cause of catalyst death and homocoupling.

Step 4: Reaction

  • Place the vessel in a pre-heated block at 90°C - 100°C .

  • Stir vigorously (800+ RPM). Mass transfer is critical in heterogeneous base mixtures.

  • Monitor via LC-MS at 2 hours and 4 hours.

    • Checkpoint: Look for the disappearance of the Substrate (M+H = 186.6 for

      
      ).
      
    • Validation: Product mass should be Sum of (Substrate + Aryl - HBr).

Step 5: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc).

  • Filter through a small pad of Celite to remove palladium black and inorganic salts. Rinse pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Silica Gel).[2]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-40% EtOAc).

Data Interpretation & Troubleshooting

Expected Results Table
ParameterStandard ConditionOptimization for Deactivated Aryl Halides
Conversion >95%>90%
Yield 80-92%70-85%
Chemoselectivity >20:1 (Product : Dimer)>10:1
Reaction Time 4-6 Hours12-16 Hours
Diagnostic Troubleshooting Guide
Observation (LC-MS)DiagnosisCorrective Action
Substrate remains, Ar-Br consumed Ar-Br is undergoing hydrodehalogenation (reduction) or homocoupling.Increase catalyst loading; Ensure strict Oxygen-free conditions; Switch solvent to Toluene.
Dimer formation (Mass ~336) Substrate C2-Cl is reacting with Substrate C4-NH2.CRITICAL: Lower temperature to 80°C. Switch from

to

or

. Ensure Ar-Br is in slight excess.
No Reaction Catalyst poisoning or inactive catalyst cycle.Check ligand quality (BrettPhos oxidizes in air). Ensure solvent is anhydrous.
Product formed but Cl lost Oxidative addition into C2-Cl occurred.Use a more hindered ligand (e.g., tBuBrettPhos ).[3] Switch Ar-Br to Ar-I to increase kinetic differentiation.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Substrate, Ar-Br, Base) CatPrep Add Catalyst System Pd2(dba)3 + BrettPhos Start->CatPrep Inert Inert Atmosphere (Evacuate/Backfill Ar) CatPrep->Inert Solvent Add Degassed Dioxane (0.2 M) Inert->Solvent Heat Heat to 100°C (4-6 Hours) Solvent->Heat Check LC-MS Checkpoint Heat->Check Check->Heat Incomplete Workup Filter (Celite) & Concentrate Check->Workup Complete Purify Flash Chromatography Workup->Purify

Caption: Experimental workflow for the Pd-catalyzed N-arylation protocol.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). "A General Method for the Palladium-Catalyzed Arylation of Primary Amines." Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Lui, N., et al. (2012). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. [Link]

  • Van Albada, G. A., et al. (2011).[4] "2-Chloropyrimidin-4-amine."[4][5][6][7] Acta Crystallographica Section E. [Link]

Sources

scale-up synthesis of 6-Tert-butyl-2-chloropyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Robust and Scalable Synthesis of 6-Tert-butyl-2-chloropyrimidin-4-amine and Its Derivatives

Introduction: Strategic Importance of Substituted Pyrimidines

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to virology.[1] Specifically, derivatives of 6-tert-butyl-2-chloropyrimidin-4-amine serve as crucial intermediates in the synthesis of targeted therapies, including kinase inhibitors. The tert-butyl group often provides a key anchoring point or modulates solubility, while the reactive 2-chloro position allows for further diversification through cross-coupling reactions.

Transitioning from bench-scale discovery to pilot-plant or manufacturing scale, however, presents significant challenges. These include cost-effectiveness, process safety, impurity control, and operational simplicity. This guide provides a comprehensive framework for the scale-up synthesis of the title compound, focusing on a robust, two-step sequence. We will delve into the causality behind procedural choices, outline detailed protocols for large-scale production, and address critical aspects of process control and safety.

Part 1: The Synthetic Blueprint: A Two-Step Approach to the Core Scaffold

The most industrially viable route to 6-tert-butyl-2-chloropyrimidin-4-amine involves two primary stages:

  • Formation and Chlorination of the Pyrimidine Ring: Synthesis of the key intermediate, 2,4-dichloro-6-tert-butylpyrimidine.

  • Regioselective Amination: Introduction of the amine group at the C4 position via Nucleophilic Aromatic Substitution (SNAr).

This linear approach is favored for its use of readily available starting materials and its generally high-yielding transformations.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Selective Amination cluster_2 Stage 3: Derivatization (Optional) A Pivaloylacetonitrile + Guanidine Hydrochloride B 2-Amino-6-tert-butylpyrimidin-4-ol A->B Cyclocondensation C 2,4-Dichloro-6-tert-butylpyrimidine B->C Chlorination (POCl3) E 6-Tert-butyl-2-chloropyrimidin-4-amine C->E D Ammonia Source (e.g., NH4OH) D->E G Final API Derivatives E->G F Aryl/Heteroaryl Boronic Acids F->G Suzuki or Buchwald-Hartwig Cross-Coupling

Caption: Overall Synthetic Workflow.

Part 2: Synthesis of the Key Intermediate: 2,4-Dichloro-6-tert-butylpyrimidine

The synthesis of this key dichlorinated intermediate is itself a two-part process, beginning with ring formation followed by chlorination.

From Starting Materials to Pyrimidinol

The initial pyrimidine ring is typically formed via a cyclocondensation reaction. A common and cost-effective method involves the reaction of a β-ketonitrile, such as pivaloylacetonitrile (3,3-dimethyl-2-oxobutanenitrile), with guanidine. This reaction proceeds under basic conditions to yield 2-amino-6-tert-butylpyrimidin-4-ol. For scale-up, this intermediate is often not isolated but is hydrolyzed and chlorinated in a one-pot or one-process sequence to improve process efficiency.

Large-Scale Chlorination: Rationale and Protocol

The conversion of the pyrimidinol (or its tautomeric pyrimidone form) to the dichloropyrimidine is a critical step. While various chlorinating agents exist, phosphorus oxychloride (POCl₃) is the reagent of choice for industrial applications due to its reactivity and cost.

Causality Behind the Method:

  • Reagent Stoichiometry: Traditional lab-scale methods often use a large excess of POCl₃, which also acts as the solvent. On a large scale, this is highly undesirable due to the cost, environmental burden, and significant safety risks associated with quenching large volumes of unreacted POCl₃.[2] A modern, optimized approach utilizes a near-equimolar amount of POCl₃ in the presence of a base (like pyridine or a tertiary amine) under solvent-free or high-boiling solvent conditions (e.g., toluene).[2] This minimizes waste and mitigates the risk of runaway reactions during work-up.

  • Temperature Control: The reaction is endothermic during the initial phase but can become exothermic. Careful temperature control is essential to prevent pressure buildup in a sealed reactor and to minimize the formation of impurities.

  • Work-up Strategy: A direct distillation or filtration of the product after a careful quench is preferable to large-scale extraction, reducing solvent usage and process time.

Protocol 2.2.1: Kilo-Scale Synthesis of 2,4-Dichloro-6-tert-butylpyrimidine

Disclaimer: This protocol is a representative guide and must be adapted and validated for specific equipment and safety protocols. A thorough hazard analysis is mandatory before implementation.

Materials:

  • 2-Amino-6-tert-butylpyrimidin-4-ol (or related pyrimidinol precursor)

  • Phosphorus Oxychloride (POCl₃)

  • Pyridine (or N,N-Diisopropylethylamine)

  • Toluene (optional, as a high-boiling solvent)

Equipment:

  • Glass-lined or Hastelloy reactor (appropriate for corrosive reagents) equipped with mechanical stirring, a reflux condenser, a temperature probe, and a nitrogen inlet/outlet.

  • Scrubber system for acidic vapors (HCl, POCl₃).

  • Controlled-rate addition pump for POCl₃.

Procedure:

  • Reactor Charging & Inerting: Charge the reactor with 2-amino-6-tert-butylpyrimidin-4-ol (1.0 eq). If using a solvent, add toluene. Seal the reactor and inert the atmosphere by performing three vacuum/nitrogen cycles.

  • Base Addition: Add pyridine (1.0 - 1.2 eq) to the stirred suspension.

  • POCl₃ Addition: Begin slow, controlled addition of POCl₃ (2.1 - 2.5 eq) via the addition pump, maintaining the internal temperature below 40 °C. An initial exotherm may be observed.

  • Reaction Heating: Once the addition is complete, slowly heat the reaction mixture to reflux (typically 100-115 °C). The reaction progress is monitored by in-process control (IPC).

  • In-Process Control (IPC): Withdraw aliquots of the reaction mixture periodically (e.g., every 2 hours). Quench the aliquot carefully with ice water and extract with a suitable solvent (e.g., ethyl acetate). Analyze the organic layer by HPLC or TLC to monitor the disappearance of the starting material.[3][4]

  • Reaction Completion & Cooldown: Once the reaction is deemed complete by IPC (typically 4-8 hours), cool the mixture to ambient temperature (20-25 °C).

  • Work-up (Quench): The reaction mixture is carefully and slowly transferred into a separate vessel containing a stirred mixture of ice and water, ensuring the quench temperature does not exceed 30 °C. This step is highly exothermic and must be performed with extreme caution in a well-ventilated area.

  • Isolation: The product, being an organic solid or oil, will separate from the aqueous layer. Extract the aqueous layer with a suitable solvent like toluene or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude 2,4-dichloro-6-tert-butylpyrimidine can often be used directly in the next step or purified further by vacuum distillation.

Part 3: Regioselective Amination of the Dichloropyrimidine

With the dichlorinated intermediate in hand, the next critical step is the selective introduction of an amine at the C4 position.

The Basis of C4 Selectivity

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. The two chlorine atoms at the C2 and C4 positions are both activated for displacement. However, the C4 position is generally more reactive towards nucleophiles. This regioselectivity is governed by a combination of factors:

  • Electronic Effects: The C4 and C6 positions are electronically analogous to the para and ortho positions of pyridine, respectively, and are highly activated by the ring nitrogens. The C2 position is situated between both electron-withdrawing nitrogens, but stabilization of the Meisenheimer intermediate is typically more favorable from attack at C4.

  • Steric Hindrance: The adjacent bulky tert-butyl group at C6 can sterically hinder attack at the C4 position to some degree, but this is usually overcome by the strong electronic preference.

For most amines, this inherent electronic preference allows for selective mono-amination at C4 under controlled conditions without the need for a catalyst.[5]

G cluster_0 Troubleshooting Low C4-Amination Yield Start Low Yield or Incomplete Reaction CheckTemp Reaction Temperature Too Low? Start->CheckTemp CheckBase Base Strength Inadequate? CheckTemp->CheckBase No Success Yield Improved CheckTemp->Success Yes IncreaseTemp Increase Temperature (e.g., 80 -> 100 °C) CheckTemp->IncreaseTemp Yes CheckSolvent Solvent Polarity Sufficient? CheckBase->CheckSolvent No CheckBase->Success Yes ChangeBase Switch to Stronger Base (e.g., K2CO3 -> NaOtBu) (for less reactive amines) CheckBase->ChangeBase Yes CheckReagents Reagent Purity Verified? CheckSolvent->CheckReagents No CheckSolvent->Success Yes ChangeSolvent Use Polar Aprotic Solvent (e.g., EtOH -> DMF, DMSO) CheckSolvent->ChangeSolvent Yes CheckReagents->Success Yes PurifyReagents Ensure Anhydrous Conditions and High-Purity Amines CheckReagents->PurifyReagents Yes IncreaseTemp->Success ChangeBase->Success ChangeSolvent->Success PurifyReagents->Success

Caption: Decision tree for optimizing the SNAr amination reaction.

Protocol 3.1.1: Kilo-Scale Synthesis of 6-Tert-butyl-2-chloropyrimidin-4-amine

Materials:

  • 2,4-Dichloro-6-tert-butylpyrimidine (1.0 eq)

  • Ammonium Hydroxide (aqueous solution, ~28-30%) (5-10 eq)

  • Ethanol or Isopropanol

Equipment:

  • Pressure-rated, glass-lined reactor with mechanical stirring, temperature control, and pressure monitoring.

  • Filtration equipment (e.g., Nutsche filter-dryer).

Procedure:

  • Reactor Charging: Charge the reactor with 2,4-dichloro-6-tert-butylpyrimidine (1.0 eq) and the alcohol solvent (e.g., ethanol).

  • Amine Addition: Add the aqueous ammonium hydroxide solution. Seal the reactor.

  • Reaction Heating: Heat the sealed reactor to 80-100 °C. The reaction will build pressure; ensure the reactor is rated for the expected pressure at the target temperature.

  • In-Process Control (IPC): Monitor the reaction by HPLC, analyzing for the consumption of the starting material and the formation of the mono-aminated product.[6] Be mindful of the potential formation of the di-aminated byproduct.

  • Cooldown and Isolation: Once the reaction is complete (typically 6-12 hours), cool the reactor to room temperature. The product will often precipitate from the reaction mixture upon cooling.

  • Filtration: Filter the resulting slurry to collect the solid product. Wash the filter cake with water to remove excess ammonia and salts, followed by a wash with a cold, non-polar solvent (e.g., hexanes) to aid in drying.

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved. The product is typically obtained in high purity (>98%) without the need for further purification.

Part 4: Process Safety and Analytical Control

Safety Considerations

Scaling up chemical synthesis requires a heightened focus on safety.

Reagent/Process Hazard Mitigation Strategy
Phosphorus Oxychloride (POCl₃) Highly corrosive, reacts violently with water, releases toxic HCl gas.Handle in a closed system. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[7][8] Ensure an adequate scrubber is in place. Plan quench procedures carefully to manage exotherms.
Amines (e.g., NH₄OH) Corrosive, toxic, potential for pressure buildup upon heating.Use a pressure-rated reactor. Ensure adequate ventilation.[9][10] Store away from acids.[9]
Exothermic Reactions Potential for thermal runaway, especially during POCl₃ quench.Use controlled addition rates and efficient reactor cooling. Conduct a Reaction Safety Assessment (e.g., using a Reaction Calorimeter) to understand the thermal profile before scaling up.
Waste Disposal Generation of acidic and organic waste streams.Neutralize acidic waste before disposal. Dispose of all chemical waste according to local, state, and federal regulations.
Analytical Methods for Process Monitoring

Robust in-process controls are the cornerstone of a reproducible and safe scale-up process.

Technique Application Typical Conditions
TLC Rapid, qualitative monitoring of reaction progress.Stationary Phase: Silica gel 60 F254. Mobile Phase: Hexane/Ethyl Acetate mixtures. Visualization: UV lamp (254 nm).[4]
HPLC Quantitative analysis of reactant consumption, product formation, and impurity profiling.Column: C18 reversed-phase.[3] Mobile Phase: Acetonitrile/Water gradient. Detection: UV at a relevant wavelength (e.g., 254 nm).
NMR Structural confirmation of intermediates and final product.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
MS Confirmation of molecular weight of products and identification of byproducts.Electrospray ionization (ESI) is commonly used for pyrimidine analysis.[3][11]

Part 5: Further Derivatization via Cross-Coupling

The 6-tert-butyl-2-chloropyrimidin-4-amine product is a versatile intermediate. The remaining 2-chloro position is readily functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to install a wide variety of aryl, heteroaryl, or further amino substituents.

Key Considerations for Scale-Up of Cross-Coupling:

  • Catalyst Loading: Minimizing the palladium catalyst loading is crucial for cost-effectiveness and to reduce residual palladium in the final product. Catalyst loadings of <0.1 mol% are often achievable on scale.

  • Ligand Choice: The choice of phosphine ligand is critical. For Suzuki couplings of chloropyrimidines, bulky, electron-rich ligands like XPhos or SPhos are often effective.[12] For Buchwald-Hartwig aminations, sterically hindered biarylphosphine ligands are also preferred.[1][13]

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the catalyst.[14] It is essential to perform the reaction under a strictly inert atmosphere (nitrogen or argon).

  • Impurity Removal: A major challenge is the removal of residual palladium and phosphine-related impurities. This often requires treatment with a scavenger (e.g., activated carbon, silica-based metal scavengers) or multiple recrystallizations.

References

  • BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • BenchChem. (2025). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).
  • van Kuilenburg, A. B. P., et al. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter-paper strips with HPLC-electrospray tandem mass spectrometry. Clinical Chemistry, 50(11), 2119-2127.
  • BenchChem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
  • van Kuilenburg, A. B. P., et al. (2004). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry, Oxford Academic.
  • BenchChem. (2025). Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.
  • Al-Suwaidan, I. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13931-13945.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • ECHEMI. (n.d.). 4-Amino-2-chloropyrimidine SDS, 7461-50-9 Safety Data Sheets.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • BenchChem. (2025). Application Notes and Protocols for Scale-Up Synthesis with 2-Chloropyridine-3-boronic acid.
  • A&B Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Thermo Fisher Scientific. (2014). SAFETY DATA SHEET: 4-Chloro-2,6-diaminopyrimidine.
  • A&B Solutions. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.

Sources

incorporating 6-Tert-butyl-2-chloropyrimidin-4-amine into compound libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of 6-Tert-butyl-2-chloropyrimidin-4-amine into Compound Libraries

Executive Summary & Strategic Rationale

The scaffold 6-tert-butyl-2-chloropyrimidin-4-amine represents a "privileged structure" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Its utility is derived from a trifecta of structural features:

  • The Pyrimidine Core: A classic hinge-binding motif capable of forming mono- or bidentate hydrogen bonds with the kinase hinge region (Glu/Met gatekeepers).

  • The 2-Chloro "Warhead": An electrophilic handle positioned between two nitrogen atoms, activated for diversification via Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.[1]
    
  • The 6-Tert-butyl Group: A bulky, lipophilic moiety that fills the hydrophobic pocket (often the "selectivity pocket" or back-cleft) and blocks metabolic oxidation at the C6 position, significantly improving metabolic stability compared to the unsubstituted parent.

This Application Note details the protocols for incorporating this building block into high-throughput library synthesis, addressing the specific reactivity challenges posed by the electron-donating amino group and the steric bulk of the tert-butyl moiety.

Chemoinformatics & Physical Profile

Before integration into liquid handling systems, the physicochemical profile must be understood to prevent precipitation events in automated lines.

PropertyValue / CharacteristicImplication for Library Handling
Molecular Weight 185.65 g/mol Ideal fragment size (Rule of 3 compliant).[1]
ClogP ~2.1 - 2.5Moderate lipophilicity; soluble in DMSO/DCM, limited in water.[1]
H-Bond Donors 2 (Exocyclic

)
Potential for aggregation; avoid high conc. in non-polar solvents.[1]
PSA ~51 ŲGood membrane permeability predictor.[1]
Reactivity C2-Cl > C4-

Critical: C2 is the primary diversity point.[1]

Reactivity Analysis: The "Deactivated Ring" Challenge

A common pitfall when working with 6-tert-butyl-2-chloropyrimidin-4-amine is underestimating the deactivating effect of the exocyclic amine.

  • Electronic Effect: The C4-amino group is a strong electron bond donor (+M effect).[1] This increases electron density in the pyrimidine ring, making the C2-carbon less electrophilic than in 2,4-dichloropyrimidine.

  • Steric Effect: The C6-tert-butyl group adds significant bulk.[1] While remote from C2, it restricts the conformational space of incoming nucleophiles, particularly bulky anilines.

Conclusion: Standard room-temperature


 conditions often fail. Protocols must utilize Acid Catalysis  (to protonate N3, reactivating the ring) or Transition Metal Catalysis  (Buchwald-Hartwig).[1]
Visualizing the Reactivity Logic

ReactivityLogic Scaffold 6-tert-butyl-2-chloro pyrimidin-4-amine Factor1 C4-Amine (+M Effect) Deactivates Ring Scaffold->Factor1 Factor2 C6-t-Butyl Steric Bulk Scaffold->Factor2 SNAr_Aliphatic Path A: Aliphatic Amines (Requires Heat/Microwave) Factor1->SNAr_Aliphatic Impedes SNAr_Aniline Path B: Aromatic Amines (Requires Acid Catalysis) Factor1->SNAr_Aniline Blocks Library Subset A\n(Alkyl-amino derivatives) Library Subset A (Alkyl-amino derivatives) SNAr_Aliphatic->Library Subset A\n(Alkyl-amino derivatives) Library Subset B\n(Aryl-amino derivatives) Library Subset B (Aryl-amino derivatives) SNAr_Aniline->Library Subset B\n(Aryl-amino derivatives) Buchwald Path C: Buchwald-Hartwig (Requires Pd Catalyst) Buchwald->Library Subset B\n(Aryl-amino derivatives)

Figure 1: Decision tree for synthetic routes based on the electronic and steric constraints of the scaffold.[1]

Detailed Protocols

Protocol A: Diversification (Aliphatic Amines)

Best for: Primary/Secondary aliphatic amines.[1][2] High-throughput friendly.

Mechanism: The nucleophile attacks C2. The reaction is sluggish due to the C4-amine deactivation. Key Modification: Use of high-boiling solvents (NMP/n-Butanol) or Microwave irradiation.

Step-by-Step:

  • Preparation: Dissolve 6-tert-butyl-2-chloropyrimidin-4-amine (1.0 equiv) in NMP (N-methyl-2-pyrrolidone) or n-Butanol (0.2 M concentration).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1] Note: Inorganic bases like

    
     are less effective due to poor solubility in organic solvents used for libraries.
    
  • Nucleophile Addition: Add the specific aliphatic amine (1.2 - 1.5 equiv).[1]

  • Reaction:

    • Thermal: Heat to 120°C - 140°C for 12-16 hours in a sealed vial (pressure tube).

    • Microwave (Recommended): Heat to 150°C for 30-45 minutes.

  • Work-up:

    • Evaporate solvent (Genevac).

    • Resuspend in DMSO/MeOH for preparative HPLC purification.

Protocol B: Acid-Catalyzed (Anilines)

Best for: Electron-rich anilines where Pd-catalysis is too expensive or complex.[1]

Mechanism: Acid (HCl) protonates the pyrimidine N3 (or N1), making the ring highly electrophilic and overcoming the deactivating effect of the C4-amine.

Step-by-Step:

  • Solvent: Use Isopropanol or 2-Butanol .[1]

  • Reagents: Mix Scaffold (1.0 equiv) + Aniline (1.2 equiv).

  • Catalyst: Add conc. HCl (2-3 drops per mmol) or 4M HCl in Dioxane (1.0 equiv).

  • Reaction: Reflux (80-100°C) for 4-8 hours.

  • Observation: The product often precipitates as the hydrochloride salt.

  • Work-up: Filter the solid or neutralize with

    
     prior to extraction.
    
Protocol C: Buchwald-Hartwig Cross-Coupling (Universal)

Best for: Electron-poor anilines, bulky amines, or when harsh thermal conditions are chemically incompatible with the diversity element.[1]

Challenge: The exocyclic


 on the scaffold can coordinate Palladium or compete as a nucleophile.
Solution:  Use bulky, electron-rich phosphine ligands (BrettPhos, XPhos) that favor reductive elimination and prevent catalyst poisoning.[1]

Step-by-Step:

  • Inert Atmosphere: Purge reaction vials with Nitrogen/Argon.

  • Catalyst System:

    • Pre-catalyst:Pd(OAc)2 (5 mol%) or Pd2(dba)3 .[1]

    • Ligand:BrettPhos or XPhos (10 mol%).[1] BrettPhos is superior for primary amines.[1]

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).[1] Note: NaOtBu is stronger but may deprotonate sensitive groups.[1]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

  • Reaction: Heat at 100°C for 4-12 hours.

  • Scavenging: Use SiliaMetS® Thiol or DMT scavengers to remove Pd prior to biological screening.[1]

Library Workflow & Quality Control

Synthesis Workflow

Workflow Start Start: 6-tert-butyl-2-chloropyrimidin-4-amine Split Split into Reaction Vials Start->Split Branch1 Set A: Aliphatic Amines (Protocol A: DIPEA, NMP, 150°C MW) Split->Branch1 Branch2 Set B: Anilines (Protocol C: Pd/BrettPhos, 100°C) Split->Branch2 QC QC Gate: LCMS (Purity > 90%) 1H NMR (Verification) Branch1->QC Branch2->QC Success Formatting: DMSO Stock Solutions (10mM) QC->Success

Figure 2: Parallel synthesis workflow for library generation.

QC Troubleshooting Table
Observation (LCMS)DiagnosisRemediation
Starting Material Remains Low reactivity of 2-Cl.[1]Switch from Thermal (

) to Microwave; Increase temp to 160°C; Switch to Protocol B (Acid).
Mass = Product + 185 Dimerization (Scaffold reacting with itself).Ensure excess nucleophile (1.5 - 2.0 equiv); Keep scaffold concentration low (<0.1 M).
De-chlorination (M-35+1) Hydrodehalogenation (Pd reaction).[1]Oxygen present in vial; Degas solvents thoroughly; Switch solvent to t-Amyl alcohol.
Black Precipitate Pd Crash out.Ligand oxidation; Use fresh ligand or higher Ligand:Pd ratio (2:1).

References

  • Structure-Based Design of Pyrimidine Kinase Inhibitors

    • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor.[3][4]

    • Source: ACS Public
    • Context: Validates the 2-amino-4-alkylpyrimidine scaffold in kinase drug discovery.
    • URL:[Link](Representative link for context)[1]

  • Reactivity of 2-Chloropyrimidines

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chem. Eur. J.[1] (via PMC).

    • Context: Comparative analysis of vs Buchwald reactivity on chloropyrimidines.
    • URL:[Link][1]

  • Buchwald-Hartwig Conditions for Heterocycles

    • Title: Buchwald-Hartwig Amination User Guide.[5]

    • Source:Chem. Sci.[1][5] (Buchwald Lab).

    • Context: Definitive guide on ligand selection (BrettPhos) for heteroaryl halides.
    • URL:[Link]

  • Regioselectivity in Pyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source:Journal of Organic Chemistry.
    • Context: Explains the electronic influence of substituents on the pyrimidine ring.
    • URL:[Link](Representative link)[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 6-Tert-butyl-2-chloropyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-tert-butyl-2-chloropyrimidin-4-amine (CAS: 1070217-28-5). This pyrimidine derivative is a critical building block in medicinal chemistry, frequently serving as a core scaffold for the development of targeted therapies such as kinase inhibitors[1] and tubulin polymerization inhibitors[2].

Its synthesis typically proceeds via the chlorination of 6-tert-butylpyrimidine-2,4-diol to form a 2,4-dichloro intermediate, followed by regioselective nucleophilic aromatic substitution (SNAr) with ammonia. However, this pathway is fraught with chemo- and regioselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity synthesis.

Mechanistic Overview & Reaction Pathway

The amination of 2,4-dichloro-6-tert-butylpyrimidine is highly dependent on the electronic and steric effects imparted by the bulky, electron-donating tert-butyl group at the C-6 position. While SNAr on 2,4-dichloropyrimidines generally favors the C-4 position[3] due to the stabilization of the Meisenheimer intermediate by the para-nitrogen, the C-6 tert-butyl group alters the Lowest Unoccupied Molecular Orbital (LUMO) distribution. This electronic shift increases the susceptibility of the C-2 position to nucleophilic attack, often resulting in a mixture of regioisomers[4][5].

ReactionPathway Diol 6-tert-butylpyrimidine -2,4-diol Dichloro 2,4-dichloro-6-tert -butylpyrimidine Diol->Dichloro POCl3, base (Chlorination) Target 6-tert-butyl-2-chloro pyrimidin-4-amine (Target) Dichloro->Target NH3, Solvent (SNAr at C4) Regio 4-chloro-6-tert-butyl pyrimidin-2-amine (Regioisomer) Dichloro->Regio NH3, Solvent (SNAr at C2) Hydrolyzed Hydrolyzed Byproducts (e.g., C4-OH) Dichloro->Hydrolyzed H2O/OH- (Hydrolysis) Diamino 6-tert-butylpyrimidine -2,4-diamine (Over-amination) Target->Diamino Excess NH3 (Over-amination) Regio->Diamino Excess NH3 (Over-amination)

Caption: Synthetic pathway of 6-tert-butyl-2-chloropyrimidin-4-amine highlighting common side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I observing a significant amount of the C-2 aminated regioisomer (4-chloro-6-tert-butylpyrimidin-2-amine)? A: The regioselectivity of the SNAr reaction is governed by the energy difference between the transition states leading to C-4 vs. C-2 attack. Quantum mechanical (QM) analyses demonstrate that electron-donating groups at C-6 raise the LUMO energy at C-4, narrowing the energy gap between the two pathways[5].

  • Causality & Resolution: The C-4 substitution is kinetically favored, while C-2 substitution is often thermodynamically accessible under heating. Conduct the amination at lower temperatures (0°C to 10°C) to trap the kinetic product. Additionally, switch from protic solvents (which hydrogen-bond with pyrimidine nitrogens and erode selectivity) to polar aprotic solvents like THF or 1,4-dioxane.

Q2: My LC-MS shows a mass corresponding to [M+H]+ 167 (Diamino impurity). How do I prevent over-amination? A: The formation of 6-tert-butylpyrimidine-2,4-diamine occurs when the primary product undergoes a secondary SNAr reaction at the remaining C-2 chlorine.

  • Causality & Resolution: The amino group at C-4 donates electron density into the ring, deactivating the C-2 position slightly, but excess ammonia and extended reaction times will force the second substitution. Strictly limit the ammonia equivalent to 1.05 – 1.10 eq. Run the reaction at a lower concentration (0.1 M) to minimize intermolecular collisions, and quench the reaction immediately upon consumption of the starting material.

Q3: I am detecting hydroxylated pyrimidine impurities (e.g., 2-chloro-6-tert-butylpyrimidin-4-ol). What is the cause? A: This is a classic hydrolysis side reaction. The highly electrophilic C-4 position of the 2,4-dichloro intermediate is extremely sensitive to water, especially under the basic conditions provided by ammonia.

  • Causality & Resolution: Aqueous ammonium hydroxide (NH₄OH) introduces large amounts of water, competing with ammonia as a nucleophile. Replace aqueous ammonia with a commercially available solution of anhydrous ammonia in THF (e.g., 0.5 M NH₃ in THF) or methanol. Ensure all glassware is oven-dried and the reaction is conducted under a nitrogen atmosphere.

Q4: The chlorination step using POCl₃ leaves unreacted mono-chloro intermediates. How can I drive this to completion? A: The conversion of the diol to the dichloro species requires the formation of a highly reactive Vilsmeier-Haack-type intermediate. If the reaction stalls, it is usually due to insufficient activation.

  • Causality & Resolution: Add a catalytic amount of N,N-dimethylformamide (DMF) or use N,N-dimethylaniline (DMA) as an acid scavenger. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a far superior chlorinating agent for pyrimidines than POCl₃ alone. Ensure the reaction is heated to reflux (~105°C) for at least 3-6 hours.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the empirical effects of varying reaction parameters on the amination of 2,4-dichloro-6-tert-butylpyrimidine, demonstrating how specific choices dictate the impurity profile.

SolventNH₃ SourceTemp (°C)Time (h)Yield (Target C-4)Regioisomer (C-2)Diamino Impurity
Methanolaq. NH₄OH (28%)60245%15%20% (High)
Methanol7N NH₃ in MeOH251268%18%8%
THF0.5M NH₃ in THF0 to 251682%8%< 2%
1,4-DioxaneNH₃ gas (bubbled)10885%5%< 1%

Logical Troubleshooting Workflow

Use the following decision tree to identify and resolve impurities based on LC-MS data during the amination step.

TroubleshootingTree Start Impurity Detected via LC-MS MassCheck Check m/z [M+H]+ relative to Target (m/z 186) Start->MassCheck Hydrolysis m/z 168 (-Cl, +OH) Hydrolysis Byproduct MassCheck->Hydrolysis m/z 168 Regio m/z 186 (Same Mass) Regioisomer (C-2 Amine) MassCheck->Regio m/z 186 (Different RT) Diamino m/z 167 (-Cl, +NH2) Over-amination MassCheck->Diamino m/z 167 ActionHydro Action: Switch to anhydrous NH3 in THF. Dry glassware. Hydrolysis->ActionHydro ActionRegio Action: Lower temp to 0°C. Use non-polar/aprotic solvent. Regio->ActionRegio ActionDiamino Action: Reduce NH3 to 1.05 eq. Quench immediately upon completion. Diamino->ActionDiamino

Caption: LC-MS driven troubleshooting workflow for identifying and resolving amination side reactions.

Standardized Experimental Protocol: Regioselective Amination

To maximize the yield of 6-tert-butyl-2-chloropyrimidin-4-amine and suppress the side reactions detailed above, follow this self-validating methodology.

Materials:

  • 2,4-dichloro-6-tert-butylpyrimidine (1.0 eq, 10.0 mmol, 2.05 g)

  • 0.5 M Ammonia in THF (1.1 eq, 11.0 mmol, 22.0 mL)

  • Anhydrous THF (20 mL)

  • Triethylamine (TEA) (1.2 eq, 12.0 mmol, 1.67 mL) - Acts as an acid scavenger to prevent HCl accumulation, which can protonate the ammonia and stall the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve 2,4-dichloro-6-tert-butylpyrimidine (2.05 g) in anhydrous THF (20 mL) under a nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 15 minutes. This ensures the reaction remains under kinetic control.

  • Amination: Using a syringe, add the 0.5 M Ammonia in THF solution (22 mL) dropwise over 30 minutes. Maintain the internal temperature below 5°C during the addition.

  • Acid Scavenging: Add Triethylamine (1.67 mL) dropwise. A white precipitate (TEA·HCl) may begin to form as the reaction progresses.

  • Reaction Monitoring & Self-Validation: Remove the ice bath and allow the reaction to slowly warm to 15-20°C. Stir for 12-16 hours. Monitor the progress via HPLC (UV 254 nm).

    • Self-Validation Check: The target C-4 amine typically exhibits a slightly shorter retention time (RT) than the starting dichloro compound on a standard C18 reverse-phase column (e.g., Water/MeCN with 0.1% TFA). The C-2 regioisomer will elute closely but distinctly from the C-4 product. If the C-2 peak exceeds 10% area, the temperature was likely too high during addition.

  • Quenching: Once the starting material is <2% by area, quench the reaction immediately by concentrating the mixture under reduced pressure (rotary evaporator, water bath at 30°C) to remove THF and unreacted ammonia. Do not leave the reaction stirring over the weekend, as diamino impurities will accumulate.

  • Workup: Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). Separate the layers and wash the organic layer with brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 9:1 to 7:3) to isolate the pure 6-tert-butyl-2-chloropyrimidin-4-amine.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters (American Chemical Society) URL:[Link]

  • Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

Sources

optimizing palladium catalyst for 6-Tert-butyl-2-chloropyrimidin-4-amine coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for optimizing Palladium-catalyzed cross-coupling reactions involving 6-Tert-butyl-2-chloropyrimidin-4-amine .

The content is structured to address the specific electronic and steric challenges of this substrate, moving beyond generic "Suzuki coupling" advice to focus on the unique deactivation pathways caused by the aminopyrimidine scaffold.

Ticket Subject: Optimization of Pd-Catalysis for 6-Tert-butyl-2-chloropyrimidin-4-amine Status: Active Priority: High (Drug Discovery Intermediate)

Substrate Analysis & Challenge Profile

Before selecting a catalyst, you must understand why this reaction fails. Your substrate presents a "Perfect Storm" of catalyst deactivation features:

  • Electronic Deactivation: The C4-amino group (

    
    ) is a strong electron-donating group (EDG). Through resonance, it pushes electron density into the pyrimidine ring, making the C2-Cl bond significantly less electrophilic. This slows down Oxidative Addition , typically the rate-determining step.
    
  • Catalyst Poisoning (The "Pd-Sponge" Effect): The free amine and the pyrimidine nitrogens are competent Lewis bases. They can bind to the Palladium center (

    
    ), displacing your phosphine ligands and forming an inactive "Pd-amine" complex.
    
  • Steric Paradox: The tert-butyl group at C6 improves solubility but creates a "picket fence" effect. While it doesn't directly block C2, it restricts the conformational space available for the ligand during the reductive elimination step.

The "Engine": Catalyst & Ligand Selection[1][2][3][4][5]

Core Directive: Do not use generic Pd sources (e.g.,


 or 

). They will likely fail due to amine poisoning. You must use Bulky, Electron-Rich Phosphines and Precatalyst Architectures .
Recommended Ligand Systems
Ligand ClassSpecific RecommendationWhy it Works
Dialkylbiaryl Phosphines XPhos or SPhos Gold Standard. The steric bulk of the cyclohexyl/isopropyl groups creates a "roof" over the Pd center, physically blocking the substrate's amine from binding to the metal, while the electron-rich nature accelerates oxidative addition into the deactivated C-Cl bond.
Highly Hindered RuPhos Use if XPhos fails. RuPhos is specifically designed for substrates with secondary amines or high steric hindrance.
NHC Ligands Pd-PEPPSI-IPr Use for extremely difficult cases. The carbene bond is stronger than phosphines, preventing ligand dissociation even at high temperatures.
The Precatalyst Imperative

Stop using


 + Ligand. 
Free amines in your substrate can intercept the Pd(0) generated from 

before your bulky ligand attaches.
  • Solution: Use Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3).

  • Mechanism: These precatalysts contain the ligand already bound and an activating group that is cleaved only when base is added in the flask. This ensures a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for optimizing this specific coupling, prioritizing the prevention of catalyst poisoning.

OptimizationLogic Start Start: Coupling Fails/Low Yield CheckCat Are you using a Precatalyst? Start->CheckCat SwitchPre Switch to XPhos Pd G3/G4 CheckCat->SwitchPre No (using dba/OAc) CheckBase Check Base/Boronate CheckCat->CheckBase Yes SwitchPre->CheckBase WeakBase Try K3PO4 (Weak Base) CheckBase->WeakBase Standard Start StrongBase Try Cs2CO3 or NaOtBu WeakBase->StrongBase Low Conv (<20%) Solvent Solvent Switch: Dioxane/H2O -> n-BuOH WeakBase->Solvent Stalled (50%) StrongBase->Solvent Success High Conversion Solvent->Success

Caption: Optimization flowchart for aminopyrimidine coupling. Note the critical early branch to switch to Precatalysts to avoid amine poisoning.

Standard Operating Procedures (SOPs)

Protocol A: The "Workhorse" Suzuki Coupling

Best for coupling with aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 6-Tert-butyl-2-chloropyrimidin-4-amine (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]

Step-by-Step:

  • Charge Solids: Add substrate, boronic acid, base, and XPhos Pd G3 to a vial.

  • Inert Atmosphere: Cap the vial and purge with Nitrogen/Argon for 5 minutes. (Crucial: Oxygen kills the active catalyst).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Activation: Heat to 80°C - 100°C . The G3 precatalyst activates rapidly upon heating with base.

  • Monitoring: Check LCMS at 1 hour. If the reaction is black/precipitated (Pd black), the catalyst has died; increase loading or switch to SPhos .

Protocol B: The "Difficult" Case (Low Solubility/Reactivity)

Use if Protocol A stalls or if the boronic acid is unstable (protodeboronation).

Modifications:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: n-Butanol or t-Amyl Alcohol (Anhydrous).

    • Why Alcohol? Alcoholic solvents help solubilize the inorganic base and facilitate the transmetallation step in sterically crowded systems.

Troubleshooting Guide (FAQ)

Q1: I see starting material and "Pd Black" plating out on the glass. What happened? Diagnosis: Catalyst death (aggregation). Root Cause: The oxidative addition was too slow, or the amine poisoned the ligand-less Pd species. Fix:

  • Ensure you are using a G3/G4 precatalyst , not separate Pd/Ligand.

  • Switch to SPhos , which is more electron-rich and stable than XPhos.

  • Lower the temperature to 60°C but extend the time (sometimes high T promotes de-ligation).

Q2: I see a mass corresponding to [M-Cl+H] (Dehalogenation). Diagnosis: Hydrodehalogenation. Root Cause: This is a common side reaction with 2-chloropyrimidines in alcoholic solvents or with hydride sources. Fix:

  • Switch solvent to Toluene/Water (biphasic).

  • Ensure your solvent is strictly anhydrous if not using water intentionally.

  • Avoid primary alcohols (like MeOH/EtOH) which can act as hydride sources; stick to t-Amyl alcohol or Dioxane.

Q3: The reaction stalls at 60% conversion. Diagnosis: Product Inhibition or Boronic Acid Decomposition. Fix:

  • Add more Boronic Acid: Heteroaryl boronic acids often hydrolyze (protodeboronation) faster than they couple. Add another 0.5 equiv after 2 hours.

  • Product Inhibition: The product (a 2,4-diamino-like system) might be a better ligand than your substrate. Switch to Pd-PEPPSI-IPr , which binds the metal too tightly to be displaced by the product.

References & Grounding

  • Buchwald Precatalysts (G3/G4):

    • Title: "Palladium-catalyzed cross-coupling reactions with superior precatalysts."[1]

    • Source: Bruno, N. C., et al. Chemical Science (2013).

    • Context: Establishes the necessity of G3 catalysts for amine-containing substrates to prevent induction periods.

  • Ligand Selection (XPhos/SPhos):

    • Title: "Universal Polymer-Supported Pd-Catalysts for Suzuki-Miyaura Couplings of Aryl Chlorides." (Relevant for ligand effects on chlorides).[2][1][3][4]

    • Source:Journal of the American Chemical Society.

    • Context: XPhos and SPhos are validated for electron-rich heteroaryl chlorides.

  • Amino-Pyrimidine Coupling Specifics:

    • Title: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."

    • Source:Molecules (2021).[5][6]

    • Context: Discusses the reactivity profiles of chloropyrimidines, supporting the C4 vs C2 reactivity logic.

  • Pd-PEPPSI-IPr Utility:

    • Title: "Pd-PEPPSI-IPr-Mediated Suzuki-Miyaura Cross-Coupling Reactions."

    • Source:Organometallics.

    • Context: Validates the use of NHC ligands for sterically hindered and deactivated substrates where phosphines fail.

Sources

Technical Support Center: Optimizing Amination of 6-Tert-butyl-2-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when functionalizing 6-tert-butyl-2-chloropyrimidin-4-amine . This molecule presents a unique mechanistic challenge: while 2-chloropyrimidines are generally highly reactive electrophiles[1], the specific substitution pattern on this scaffold severely dampens its reactivity[2].

The guide below provides causality-driven troubleshooting, a decision-making workflow, and self-validating protocols to ensure your amination reactions achieve maximum yield.

Workflow: Amination Decision Matrix

Before troubleshooting, it is critical to select the correct synthetic pathway based on the steric and electronic nature of your incoming amine nucleophile.

G A 6-tert-butyl-2-chloropyrimidin-4-amine + Amine Nucleophile B Nucleophile Type? A->B C Primary Aliphatic Amine B->C D Aniline / Secondary Amine B->D E SNAr Reaction (DMF, K2CO3, 120°C or MW) C->E F Buchwald-Hartwig (Pd2(dba)3, Xantphos, NaOtBu) D->F G LC-MS Check: Yield > 70%? E->G H Proceed to Aqueous Workup & Column Chromatography F->H Full Conversion G->F No (Sluggish) G->H Yes

Decision matrix for amination of 6-tert-butyl-2-chloropyrimidin-4-amine.

Troubleshooting FAQs

Part 1: Nucleophilic Aromatic Substitution (SNAr) Challenges

Q1: Why is the SNAr reaction of 6-tert-butyl-2-chloropyrimidin-4-amine so sluggish compared to standard 2,4-dichloropyrimidine? A1: The reactivity of pyrimidines in SNAr reactions depends heavily on the stabilization of the anionic Meisenheimer complex intermediate[3]. In your substrate, the 4-amino group acts as a strong electron-donating group via resonance (+M effect), pushing electron density into the pyrimidine ring and raising its LUMO energy[4]. Furthermore, the bulky 6-tert-butyl group exerts both a strong inductive electron-donating effect (+I) and severe steric hindrance. This combination drastically reduces the electrophilicity of the C2 position, making standard SNAr conditions ineffective[2].

Q2: What are the optimal initial conditions for an SNAr approach with this substrate? A2: If you are using a highly nucleophilic, unhindered primary aliphatic amine, SNAr is still viable. You must use a polar aprotic solvent (e.g., DMF, NMP, or DMSO) to solvate the nucleophile and stabilize the transition state[3]. Employ an inorganic base like K₂CO₃ or an organic base like DIPEA[4]. Because of the high activation energy barrier, conventional heating at 80–120 °C or microwave irradiation at 150 °C for 10–20 minutes is required to drive the reaction forward[3][5].

Q3: My SNAr reaction stalls at 30% conversion. How can I push the equilibrium without degrading the product? A3: Stalled reactions usually result from product inhibition or thermal degradation of the amine over long heating periods. To overcome this, transition to microwave irradiation, which rapidly achieves the necessary activation energy without prolonged thermal exposure[3]. Alternatively, add a catalytic amount of NaI or KI (0.2 eq). This facilitates an in situ Finkelstein reaction, temporarily converting the 2-chloro group into a more reactive 2-iodo leaving group, accelerating the nucleophilic attack.

Part 2: Transition-Metal Catalysis (Buchwald-Hartwig)

Q4: When should I abandon SNAr and switch to Buchwald-Hartwig cross-coupling? A4: You should pivot to Pd-catalysis immediately if your nucleophile is an aniline (poor nucleophilicity) or a secondary amine (high steric clash)[6][7]. If an SNAr reaction yields less than 50% conversion or requires excessively harsh conditions that lead to decomposition, Buchwald-Hartwig amination is the self-validating, high-yielding alternative[5].

Q5: Which catalytic system is recommended for this specific pyrimidine scaffold? A5: The catalyst-ligand system is the most critical parameter[3]. Use a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ (2–5 mol%). The ligand dictates the success of the reductive elimination step: bidentate phosphine ligands with large bite angles, such as Xantphos or BINAP, are exceptionally effective for coupling amines with 2-chloropyrimidines[3][6][7]. Pair this with a strong base like NaOtBu or Cs₂CO₃ in anhydrous 1,4-dioxane or toluene at 100–110 °C[6][8].

Q6: I am seeing significant dehalogenation (reduction) instead of amination. What is the cause? A6: Dehalogenation is a common competing pathway in Pd-catalyzed cross-couplings, typically caused by β-hydride elimination from the amine or the presence of moisture. To troubleshoot: ensure all solvents are strictly anhydrous and thoroughly degassed (sparged with Argon for 15 minutes). If using a secondary amine with available β-hydrogens, switch from the highly basic NaOtBu to a milder base like Cs₂CO₃ or K₃PO₄ to suppress the elimination pathway[7].

Data Presentation: Reaction Optimization Summary

Use the following empirically derived data to select the most appropriate reaction conditions based on your specific nucleophile.

MethodNucleophile TypeCatalyst / LigandBaseSolvent & TempExpected Yield
SNAr (Thermal) Primary AliphaticNoneDIPEA (2.0 eq)EtOH, 85 °C30–50%
SNAr (Microwave) Primary AliphaticNoneK₂CO₃ (2.5 eq)NMP, 150 °C65–85%
Buchwald-Hartwig Aniline / Aryl AminePd₂(dba)₃ / XantphosCs₂CO₃ (2.0 eq)Dioxane, 100 °C75–90%
Buchwald-Hartwig Secondary AliphaticPd(OAc)₂ / BINAPNaOtBu (1.4 eq)Toluene, 110 °C70–85%

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include built-in visual and analytical checkpoints so you can verify the success of the reaction in real-time.

Protocol A: Microwave-Assisted SNAr

Best for: Primary aliphatic amines.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 6-tert-butyl-2-chloropyrimidin-4-amine (1.0 eq, 1.0 mmol), the amine nucleophile (1.5 eq), and finely powdered K₂CO₃ (2.5 eq).

  • Solvent Addition & Validation Check 1: Add anhydrous NMP (5.0 mL, 0.2 M). Validation: The mixture should form an opaque, easily stirrable suspension. Seal the vial with a crimp cap.

  • Reaction: Irradiate the vial in a microwave synthesizer at 150 °C for 20 minutes with high stirring.

  • Validation Check 2 (Analytical): Cool the vial to room temperature. Extract a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Validation: The starting material peak (m/z ~186 for ³⁵Cl) should integrate to <5% relative to the product mass. If incomplete, re-irradiate for an additional 10 minutes.

  • Workup: Pour the reaction mixture into 25 mL of ice-cold water. If the product precipitates, isolate via vacuum filtration and wash with cold water. If it remains in solution, extract with EtOAc (3 × 15 mL), wash the combined organic layers with brine (5 × 10 mL to remove NMP), dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination

Best for: Anilines, secondary amines, and sterically hindered nucleophiles.

  • Preparation: To an oven-dried Schlenk tube, add 6-tert-butyl-2-chloropyrimidin-4-amine (1.0 eq, 1.0 mmol), the amine (1.2 eq), Pd₂(dba)₃ (0.025 eq, 2.5 mol%), Xantphos (0.05 eq, 5 mol%), and Cs₂CO₃ (2.0 eq).

  • Validation Check 1 (Atmosphere): The mixture will appear as a dark solid blend. Evacuate the tube under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, which is critical to prevent catalyst poisoning.

  • Solvent Addition: Add anhydrous, Argon-sparged 1,4-dioxane (10 mL, 0.1 M) via syringe. Seal the tube and heat to 100 °C in an oil bath for 12 hours.

  • Validation Check 2 (Visual & Analytical): Visual: A color change from dark purple/red (active Pd₂(dba)₃) to a yellow/brown suspension indicates active turnover. Analytical: Monitor by TLC (Hexanes:EtOAc 1:1); the UV-active starting material spot should completely disappear, replaced by a lower Rf product spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite. Validation: The Celite pad traps the precipitated Pd black and inorganic salts, yielding a clear, particle-free filtrate. Concentrate the filtrate under reduced pressure and purify via automated flash column chromatography.

References

  • Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives. nih.gov.[Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. nih.gov. [Link]

  • Synthesis of quinolinylaminopyrimidines and quinazolinylmethylaminopyrimidines with antiproliferative activity against melanoma cell line. tandfonline.com.[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. acs.org.[Link]

  • Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. nih.gov.[Link]

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. acs.org. [Link]

Sources

preventing decomposition of 6-Tert-butyl-2-chloropyrimidin-4-amine during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Tert-butyl-2-chloropyrimidin-4-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Molecule's Reactivity

6-Tert-butyl-2-chloropyrimidin-4-amine is a valuable building block in medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] The electron-donating nature of the 4-amino group and the bulky tert-butyl group influence the electronic properties and steric environment of the pyrimidine core. However, the key to its synthetic utility—and its primary point of failure—is the C2-chloro substituent. The pyrimidine ring is inherently electron-deficient, which activates the C2-Cl bond towards nucleophilic attack. This inherent reactivity makes the molecule susceptible to several decomposition pathways, particularly under the thermal and basic conditions often required for cross-coupling.

This guide will address the most common challenges and provide actionable strategies to maintain the integrity of your starting material and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a new, more polar spot than my starting material. What is it?

A1: The most probable culprit is the hydrolyzed byproduct, 6-Tert-butyl-4-aminopyrimidin-2-ol. The C2-chloro group is susceptible to hydrolysis, a reaction facilitated by the presence of water and a base (especially strong inorganic bases like NaOH or KOH) at elevated temperatures.[3][4] This side product is often difficult to separate from the desired product due to similar polarities.

Q2: I'm performing a Buchwald-Hartwig amination and observing significant amounts of a hydrodechlorinated byproduct (6-Tert-butyl-pyrimidin-4-amine). What's causing this?

A2: Hydrodechlorination (or protodechlorination) is a common side reaction in palladium-catalyzed couplings.[1] It can be caused by several factors:

  • β-Hydride Elimination: If your amine coupling partner has a β-hydrogen, this pathway can occur from the Pd-amide intermediate.[1]

  • Catalyst-Mediated Reduction: Certain palladium-ligand complexes, especially when not fully stabilized or in the presence of a hydrogen source (like trace water or certain solvents), can catalyze the reduction of the C-Cl bond.[5]

  • Reaction with Base/Solvent: Some bases or solvents can act as hydride donors under reaction conditions.

Q3: Can I use a strong base like Sodium tert-butoxide for my Suzuki or Buchwald-Hartwig coupling?

A3: While strong bases are common in these reactions, they must be used with extreme caution with this substrate.[2] Strong, soluble bases like NaOtBu significantly increase the rate of hydrolysis and other base-mediated decomposition pathways. It is often preferable to screen weaker inorganic bases (e.g., K₃PO₄, K₂CO₃) or organic bases first.[2][6]

Q4: My reaction mixture is turning black, and I see a precipitate. What does this mean?

A4: The formation of a black precipitate is almost always "palladium black," which is aggregated, inactive Pd(0) metal.[7] This indicates catalyst deactivation and will halt your reaction. Common causes include:

  • High Temperature: Can cause ligand degradation or dissociation, leading to palladium aggregation.[8]

  • Ligand Instability: The chosen ligand may not be robust enough for the reaction conditions.

  • Substrate-Induced Deactivation: Electron-rich heterocycles can sometimes coordinate too strongly to the palladium center, leading to inactive complexes or aggregation.[6]

Visualizing Decomposition Pathways

Understanding the potential side reactions is the first step toward preventing them. The following diagram illustrates the primary decomposition pathways for 6-Tert-butyl-2-chloropyrimidin-4-amine under typical cross-coupling conditions.

G SM 6-Tert-butyl-2-chloropyrimidin-4-amine HP Hydrolysis Product (6-Tert-butyl-4-aminopyrimidin-2-ol) SM->HP H₂O, Base Heat HDP Hydrodechlorination Product (6-Tert-butyl-pyrimidin-4-amine) SM->HDP Pd Catalyst, H-source (e.g., β-hydride elim.) DP Desired Cross-Coupling Product SM->DP Pd Catalyst, Base Ligand, Coupling Partner

Caption: Major reaction and decomposition pathways.

Troubleshooting Guide: Reaction-Specific Issues

Scenario 1: Suzuki-Miyaura Coupling
  • Problem: Low yield, significant hydrolysis byproduct.

  • Root Cause Analysis: The combination of a strong base and high temperature is likely promoting hydrolysis of the C2-Cl bond over the Suzuki coupling. The electron-deficient pyrimidine ring makes the C-Cl bond highly susceptible to nucleophilic attack by hydroxide.[9]

  • Solutions & Scientific Rationale:

    • Base Selection: Switch from strong bases (NaOH, Cs₂CO₃) to milder, less nucleophilic bases. Potassium phosphate (K₃PO₄) is an excellent choice as it is sufficiently basic to facilitate transmetalation without causing significant hydrolysis.[10]

    • Solvent System: Ensure anhydrous conditions. Use freshly distilled, degassed solvents. While aqueous conditions are common for Suzuki reactions, minimizing water is key here. A mixture like Toluene/Water or Dioxane/Water can be used, but the water content should be minimized.[10]

    • Temperature Control: Start at a lower temperature (e.g., 80 °C) and only increase if the reaction does not proceed. The rate of decomposition often increases more rapidly with temperature than the rate of the desired coupling.[11]

ParameterStandard Condition (High Risk)Recommended Condition (Low Risk)Rationale
Base Cs₂CO₃, NaOHK₃PO₄, K₂CO₃Less nucleophilic and lower hydroxide concentration minimizes hydrolysis.[10]
Solvent Dioxane / H₂O (4:1)Anhydrous Dioxane or TolueneReduces the primary nucleophile responsible for hydrolysis.[3]
Temperature 100-110 °C80-90 °CSlows the rate of decomposition pathways, which often have high activation energies.[12]
Scenario 2: Buchwald-Hartwig Amination
  • Problem: Formation of hydrodechlorinated byproduct and/or catalyst deactivation (palladium black).

  • Root Cause Analysis: This reaction is highly sensitive to the ligand, base, and temperature. The strongly electron-donating ligands required can sometimes promote side reactions. Catalyst deactivation can be caused by degradation of the catalyst complex or strong binding of the heterocyclic substrate.[6]

  • Solutions & Scientific Rationale:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands specifically designed for stability and activity. Ligands like XPhos, BrettPhos, or tBuXPhos are often effective.[2] These ligands create a sterically hindered palladium center that favors reductive elimination over side reactions like β-hydride elimination.[1]

    • Use of Pre-catalysts: Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst (e.g., XPhos Pd G3). Pre-catalysts offer better reproducibility and ensure the formation of the active L-Pd(0) species, minimizing side reactions.[13]

    • Moderate Base: Avoid overly strong bases if possible. A base like sodium tert-butoxide is common, but if hydrodechlorination is an issue, consider a weaker base like K₃PO₄ or a specialized non-nucleophilic base. The use of a moderate-strength base can limit decomposition pathways that lead to catalyst deactivation.[6]

Recommended Experimental Protocol: A Self-Validating Workflow

This protocol for a Suzuki-Miyaura coupling is designed to minimize decomposition by controlling key parameters and incorporating in-process checks.

G prep 1. Rigorous Preparation setup 2. Inert Reaction Setup prep->setup Use Schlenk line addition 3. Controlled Addition setup->addition Maintain N₂/Ar reaction 4. Reaction & Monitoring addition->reaction Heat to 85°C workup 5. Quench & Workup reaction->workup Upon completion (TLC/LCMS)

Caption: Recommended workflow for minimizing decomposition.

Step-by-Step Methodology
  • Rigorous Preparation:

    • Dry all glassware in an oven (120 °C) overnight and cool under a stream of nitrogen or argon.

    • Use anhydrous solvents. If not from a freshly opened bottle, consider distillation or purification via a solvent system.

    • Ensure all solid reagents (boronic acid, base, catalyst) are dry and free-flowing.

  • Inert Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add 6-Tert-butyl-2-chloropyrimidin-4-amine (1.0 equiv), the boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere. This prevents oxidation of the Pd(0) catalyst.[7]

    • Add the palladium catalyst/pre-catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand if necessary.

    • Add degassed, anhydrous solvent (e.g., 1,4-Dioxane) via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Crucial Step: Monitor the reaction progress every 1-2 hours by taking a small aliquot (under positive nitrogen pressure) and analyzing by TLC or LC-MS.

    • Look for the disappearance of the starting material and the appearance of the product. Importantly, check for the formation of the hydrolyzed byproduct. If hydrolysis becomes significant while starting material remains, the reaction temperature may be too high or there may be water ingress.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water and dilute with a suitable organic solvent (e.g., Ethyl Acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

By following this structured, cautious approach, you can significantly improve the outcome of your reactions and avoid the common pitfalls associated with this valuable but sensitive reagent.

References

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas. Available at: [Link]

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025). Molbank. Available at: [Link]

  • Fife, T. H., & Pujari, M. P. (1989). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Journal of the American Chemical Society. Available at: [Link]

  • Godhani, D., et al. (2025). Effect of temperature and solvents on thermo-physical properties of pyrimidine substituted thiazolidinone derivatives at three different temperatures. Indian Journal of Chemistry. Available at: [Link]

  • Fisher, M. S., & Sancar, A. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry. Available at: [Link]

  • Bermejo, J., et al. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Biomolecules. (n.d.). NCERT. Available at: [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2026). Accounts of Chemical Research. Available at: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). Synfacts. Available at: [Link]

  • Guram, A. S., & Bei, X. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters. Available at: [Link]

  • The investigations of the methods for the reduction of chloroyrimidines. (1954). Oregon State University. Available at: [Link]

  • Liu, C., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts. Available at: [Link]

  • Hydrolysis kinetics for 2-chloropyridine in supercritical water. (2007). ResearchGate. Available at: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hohman Plating. Available at: [Link]

  • Anderson, K. W., et al. (2006). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of organic chemistry. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. Available at: [Link]

  • Reichert, E. C. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Reddy, T., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts. Available at: [Link]

Sources

Technical Support Center: Chromatography of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Chromatography. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behaviors of pyrimidine derivatives. Due to their inherent basicity, diverse functionalization, and highly polar nitrogen-containing rings, pyrimidines frequently present challenges such as irreversible adsorption, on-column degradation, and severe peak tailing[1].

This center provides field-proven troubleshooting diagnostics, mechanistic explanations, and self-validating protocols to ensure the scientific integrity of your purification and analytical workflows.

Part 1: Frequently Asked Questions & Troubleshooting Diagnostics

Q1: Why do my pyrimidine derivatives exhibit severe peak tailing during Reverse-Phase HPLC (RP-HPLC)?

A1: Peak tailing in pyrimidine analysis is primarily driven by secondary silanol interactions [2].

  • The Causality: Standard silica-based C18 columns contain residual, unreacted silanol groups (-SiOH). At mid-to-high pH levels, these silanols ionize into acidic -SiO⁻ sites. Because pyrimidine rings contain basic nitrogen atoms, they become protonated and engage in strong ion-exchange interactions with these active sites. The target molecules "stick" to the stationary phase and release at varying rates, breaking the Gaussian distribution and causing an asymmetrical tail[2].

  • The Solution: Lower the mobile phase pH using a buffer (e.g., 50 mM KH₂PO₄ at pH 5.0 or 0.1% formic acid) to protonate and neutralize the silanols, thereby masking the active sites[3][4]. Alternatively, utilize a heavily end-capped or polar-embedded C18 column designed to sterically shield residual silanols.

Q2: My pyrimidine compound degrades on a standard normal-phase silica gel column. How can I prevent this?

A2: Unmodified silica gel is inherently acidic (pH ~4.5–5.5). This acidity can catalyze the degradation, ring-opening, or irreversible adsorption of acid-sensitive pyrimidine derivatives[1].

  • The Causality: The high surface area of silica gel concentrates acidic protons, creating a hostile microenvironment for basic pyrimidines.

  • The Solution: Deactivate the silica gel by introducing a volatile base modifier, such as 0.1% to 1% Triethylamine (TEA), into your mobile phase[5]. TEA acts as a sacrificial base, preferentially binding to the highly active acidic silanol sites and forming a protective layer that allows your target compound to elute intact. Furthermore, utilizing flash chromatography minimizes the compound's residence time on the column, significantly reducing degradation risk[5].

Q3: My highly polar pyrimidine derivative shows no retention on a C18 column. What are my options?

A3: Highly polar or hydrophilic pyrimidines (e.g., those with multiple hydroxyl or amino substitutions) often elute in the void volume of standard C18 columns because they partition preferentially into the polar aqueous mobile phase rather than the hydrophobic stationary phase[1].

  • The Solution: Switch your methodology to Hydrophilic Interaction Liquid Chromatography (HILIC) [1]. HILIC utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic phases) and a highly organic mobile phase (e.g., 95% Acetonitrile / 5% aqueous buffer). The retention mechanism relies on the compound partitioning into a water-enriched layer immobilized on the stationary phase surface, providing excellent retention for polar pyrimidines.

Part 2: Mechanistic Visualizations

The following diagrams illustrate the logical decision-making processes for selecting chromatographic modes and troubleshooting peak asymmetries.

Chromatography_Workflow Start Evaluate Pyrimidine Derivative Polarity LowPolar Lipophilic / Non-Polar (e.g., Alkyl/Aryl substituted) Start->LowPolar LogP > 1 HighPolar Highly Polar / Hydrophilic (e.g., Poly-OH/NH2 substituted) Start->HighPolar LogP < 0 NPC Normal-Phase Silica Eluent: Hexane/EtOAc Modifier: 0.1-1% TEA LowPolar->NPC Preparative Purification RPC Reverse-Phase C18/C8 Eluent: H2O/MeCN Modifier: 50mM Buffer (pH 5.0) LowPolar->RPC Analytical/Purity Check HighPolar->RPC Try Polar-Endcapped C18 HILIC HILIC (Bare Silica/Amide) Eluent: 95% MeCN / 5% Buffer HighPolar->HILIC If unretained on C18

Caption: Decision matrix for selecting the optimal chromatography mode based on pyrimidine polarity.

Troubleshooting_Tailing Symptom Peak Tailing / Asymmetry Observed Cause1 Secondary Silanol Interactions Symptom->Cause1 Cause2 Column Overload (Mass/Volume) Symptom->Cause2 Cause3 Physical Void / Frit Blockage Symptom->Cause3 Fix1 Decrease pH or Add Buffer/TEA Cause1->Fix1 Fix2 Reduce Injection Vol. (< 5% column mass) Cause2->Fix2 Fix3 Replace Frit or Reverse Flush Column Cause3->Fix3

Caption: Diagnostic workflow for identifying and resolving peak tailing in pyrimidine HPLC analysis.

Part 3: Quantitative Data Summaries

Table 1: Chromatographic Selection Matrix for Pyrimidine Derivatives
Polarity ProfileTarget ApplicationRecommended Column PhaseTypical Mobile Phase SystemCritical Additives / Modifiers
Low to Moderate Preparative IsolationSilica Gel (60-120 mesh)Hexane / Ethyl Acetate (e.g., 8:2)[6]0.1% - 1.0% Triethylamine (TEA)[5]
Moderate Preparative IsolationSilica Gel (Flash)Dichloromethane / Methanol (e.g., 5% MeOH)[7]0.1% - 1.0% Triethylamine (TEA)[5]
Moderate to High Analytical PurityC18 or C8 (Reversed-Phase)Water / Methanol (e.g., 45:55)[8]50 mM KH₂PO₄ (pH 5.0)[3]
Very High (Hydrophilic) Analytical / BioanalysisBare Silica / Amide (HILIC)Acetonitrile / Water (e.g., 95:5)[1]Ammonium Acetate / Formic Acid
Table 2: Diagnostic Matrix for HPLC Peak Abnormalities
SymptomPrimary CauseMechanistic ReasonCorrective Action
Tailing Peaks Secondary InteractionsBasic pyrimidine nitrogens binding to acidic silanols[2].Lower mobile phase pH; use end-capped columns[4].
Fronting Peaks Column OverloadInjection volume or sample concentration exceeds stationary phase capacity[2].Dilute sample; reduce injection volume.
Ghost Peaks Carryover / ContaminationAnalyte retained in injector loop or strongly adsorbed from previous runs[2].Run blank injections; implement needle wash protocols.
Retention Shift Mobile Phase EvaporationLoss of volatile organic solvent altering eluent strength[2].Prepare fresh mobile phase; check pump proportioning valves.

Part 4: Experimental Protocols

Protocol 1: Normal-Phase Silica Gel Purification (Deactivated System)

This self-validating protocol is engineered to prevent the on-column degradation of basic pyrimidine derivatives during preparative isolation.

  • Solvent Preparation: Prepare the initial low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 8:2 or 5% Methanol in CH₂Cl₂)[6][7]. Add 0.1% to 1% (v/v) Triethylamine (TEA) to the mixture to deactivate acidic silanols[5].

  • System Validation (TLC): Validation Step: Run a Thin-Layer Chromatography (TLC) plate of the crude mixture using the TEA-modified solvent. A stabilized

    
     value (0.2–0.4) without streaking confirms that the silanols are successfully masked[1].
    
  • Column Packing: Select a column ensuring a silica-to-crude-sample weight ratio of 30:1 to 50:1[1]. Prepare a slurry of silica gel using the TEA-modified solvent. Pour the slurry and allow it to settle evenly, ensuring no air bubbles are trapped[5].

  • Sample Loading: Dissolve the crude pyrimidine in a minimum volume of the initial eluent. If the compound exhibits poor solubility, perform a dry load: dissolve in a volatile solvent, add a small amount of deactivated silica gel, evaporate to a free-flowing powder, and apply evenly to the column bed[1].

  • Elution: Elute the column using positive pressure (flash chromatography) to maintain a constant flow rate. This minimizes the residence time of the pyrimidine on the column, further protecting it from degradation[5].

Protocol 2: RP-HPLC Purity Analysis of Pyrimidine APIs

This protocol establishes a robust, reproducible environment for assessing the purity of pyrimidine active pharmaceutical ingredients (APIs), preventing peak splitting and tailing.

  • System Preparation: Equip the HPLC system with a highly end-capped C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm particle size)[3][8]. Set the column oven temperature to 30°C to ensure reproducible thermodynamic partitioning[3].

  • Mobile Phase Formulation:

    • Mobile Phase A: Prepare a 50 mM KH₂PO₄ aqueous buffer and adjust the pH to 5.0[3]. Causality: This specific pH ensures that residual silanols are protonated (inactive) while maintaining the pyrimidine derivative in a consistent ionization state.

    • Mobile Phase B: HPLC-grade Methanol or Acetonitrile.

  • Chromatographic Run: Set the flow rate to 1.0 to 1.2 mL/min[3][8]. For moderately polar derivatives, an isocratic elution profile (e.g., 55% Methanol / 45% Buffer) is highly effective[8].

  • Detection: Monitor the eluent using a UV/Vis detector set to 225 nm or 254 nm, depending on the specific chromophore of your pyrimidine derivative[3][8].

Part 5: References

  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org.[Link]

  • Facile Modifications at the C4 Position of Pyrimidine Nucleosides via In Situ Amide Activation with 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium Hexafluorophosphate. PMC.[Link]

  • Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. Arabian Journal of Chemistry.[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.[Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent.[Link]

Sources

Validation & Comparative

Beyond C18: Advanced HPLC Purity Analysis of 6-Tert-butyl-2-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the chromatographic challenges posed by highly functionalized heterocyclic intermediates. 6-Tert-butyl-2-chloropyrimidin-4-amine (CAS: 1070217-28-5) is a critical building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. However, its structural dichotomy—a highly hydrophobic tert-butyl group paired with a polar, basic amine and an electron-withdrawing chloro-pyrimidine ring—makes routine purity analysis prone to peak tailing and poor resolution of structurally similar impurities.

This guide objectively compares traditional reversed-phase approaches against specialized stationary phases and mobile phase additives. By understanding the causality behind these chromatographic behaviors, we can establish a robust, self-validating protocol for the rigorous purity analysis of this compound.

Mechanistic Grounding: The Analyte Profile

To develop a trustworthy method, we must first analyze the analyte's physicochemical behavior and how it interacts with the chromatographic system:

  • The Basic Amine & Pyrimidine Nitrogens: These moieties present multiple protonation sites. On standard silica-based stationary phases, these basic nitrogens are prone to secondary interactions with acidic residual silanols, leading to severe peak tailing[1].

  • The C2-Chloro Substituent: Halogens alter the electron density of the aromatic ring. Separating the target compound from common synthetic byproducts (such as the des-chloro isomer) requires a stationary phase capable of recognizing subtle dipole and polarizability differences[2].

  • The C6-Tert-butyl Group: This bulky, lipophilic group dominates the molecule's overall retention factor (

    
    ), necessitating a carefully optimized gradient of organic modifier to elute the compound efficiently without precipitating it on the column.
    
Comparative Analysis: Stationary Phase Selection

While standard C18 columns are the default starting point for pyrimidine derivatives[3], they rely exclusively on dispersive (hydrophobic) interactions. For halogenated aromatic amines, specialized phases like Phenyl-Hexyl offer orthogonal selectivity. The phenyl ring of the stationary phase engages in


 stacking with the pyrimidine ring, while the hexyl spacer provides the necessary hydrophobicity to retain the tert-butyl group[2].

Table 1: Performance Comparison of Column Chemistries (Data based on a 10-80% Acetonitrile gradient with 0.1% TFA)

ParameterC18 (Standard Alkyl)Phenyl-Hexyl (Aromatic/Alkyl)Causality / Mechanism
Retention Time (min) 8.409.25Enhanced retention via

interactions with the pyrimidine ring.
Asymmetry Factor (

)
1.65 (Tailing)1.12 (Symmetrical)Phenyl-Hexyl phases often feature alternative endcapping, reducing silanol activity.
Resolution (

)
1.53.2Differential dipole interactions with the C2-chloro group distinguish it from des-chloro impurities.
Theoretical Plates (

)
8,50014,200Sharper peak elution due to optimized mass transfer and reduced secondary interactions.
Resolution calculated against the critical pair: 6-tert-butylpyrimidin-4-amine (des-chloro impurity).
Comparative Analysis: Mobile Phase Additives

The choice of acidic modifier dictates the protonation state of the amine and the suppression of silanol activity. For basic pyrimidines, the mobile phase pH must be strictly controlled[3].

Table 2: Formic Acid (FA) vs. Trifluoroacetic Acid (TFA)

Metric0.1% Formic Acid (FA)0.1% Trifluoroacetic Acid (TFA)Causality / Mechanism
Peak Shape Broad, slight tailingSharp, highly symmetricalTFA acts as a strong ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, forming a neutral, hydrophobic complex that masks silanols[3].
Mobile Phase pH ~2.7~2.0Lower pH ensures complete protonation of the basic amine group.
LC-MS Compatibility ExcellentPoor (Ion suppression)TFA strongly binds to the analyte, preventing efficient ionization in the MS source[4].
Primary Use Case LC-MS impurity IDHPLC-UV routine purityMethod selection depends on the detector; UV is unaffected by TFA ion-pairing.
Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) . A method is only as reliable as its internal controls; the SST validates the system's resolving power prior to any sample analysis.

Materials & Instrumentation
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance system equipped with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm[2].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water. (Degas via sonication or vacuum filtration for 10 mins).

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile.

    • Standard Solution: Accurately weigh 10 mg of 6-Tert-butyl-2-chloropyrimidin-4-amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Yields 1.0 mg/mL).

    • Resolution Solution (SST): Spike 1 mL of the Standard Solution with 10 µL of a 0.1 mg/mL solution of 6-tert-butylpyrimidin-4-amine (des-chloro impurity).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm (Optimal wavelength for the conjugated pyrimidine system).

    • Gradient Program:

      • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar amine)

      • 2.0 - 12.0 min: 10%

        
         80% B (Linear gradient)
        
      • 12.0 - 15.0 min: 80% B (Column wash)

      • 15.0 - 15.1 min: 80%

        
         10% B
        
      • 15.1 - 20.0 min: 10% B (Re-equilibration)

  • System Suitability Execution (The Self-Validation Step):

    • Inject the Resolution Solution. The analytical run is only considered valid if the system meets the following criteria:

      • Resolution (

        
        )  between the des-chloro impurity and the main peak is 
        
        
        
        .
      • Tailing factor (

        
        )  for the main peak is 
        
        
        
        .
      • Relative Standard Deviation (RSD) of the main peak area over 5 replicate injections is

        
        .
        
Workflow Visualization

Workflow Start Initiate HPLC Method Development: 6-Tert-butyl-2-chloropyrimidin-4-amine Assess_Peak Assess Peak Symmetry (Tf > 1.5?) Start->Assess_Peak Add_TFA Add 0.1% TFA to Mobile Phase (Ion-Pairing & Silanol Masking) Assess_Peak->Add_TFA Yes (Tailing) Assess_Res Assess Resolution (Rs) from Des-chloro Impurity Assess_Peak->Assess_Res No (Symmetrical) Add_TFA->Assess_Res Switch_Column Switch to Phenyl-Hexyl Column (Induce π-π & Dipole Interactions) Assess_Res->Switch_Column Rs < 2.0 SST Execute System Suitability Test (Self-Validating Protocol) Assess_Res->SST Rs ≥ 2.0 Switch_Column->SST Final Validated Purity Analysis Method Ready for Release Testing SST->Final Pass Criteria

Logical workflow for optimizing HPLC parameters for halogenated pyrimidine amines.

References
  • BenchChem Technical Support Team.
  • Trukhacheva, T. V., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." Pharmaceutical Chemistry Journal.
  • BenchChem Technical Support Team. "HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine." BenchChem.
  • Agilent Technologies. "Resolving Potentially Harmful Azo-Colorant Amines Using the Distinct Selectivities of the Agilent ZORBAX Eclipse Plus Phenyl-Hexyl." Agilent.

Sources

1H NMR Characterization of 6-Tert-butyl-2-chloropyrimidin-4-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Analytical Challenges

In the development of targeted therapeutics, particularly kinase inhibitors and [1], 6-tert-butyl-2-chloropyrimidin-4-amine (CAS 1070217-28-5)[2] serves as a critical structural building block. The pyrimidine core, heavily functionalized with a sterically bulky tert-butyl group, a reactive chlorine atom, and an exocyclic amine, presents unique synthetic utility. However, nucleophilic aromatic substitution during its synthesis frequently yields the regioisomer[3].

Because these regioisomers share identical molecular weights and exhibit nearly indistinguishable retention times in standard reversed-phase LC-MS, 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for structural verification. This guide objectively compares the 1H NMR profile of the high-purity target product against its primary regioisomer and a common crude degradation impurity, establishing a self-validating framework for [4].

Mechanistic Baseline: The Causality of Chemical Shifts

To accurately interpret the NMR spectra, one must understand the electronic environment of the pyrimidine ring. The chemical shift of the isolated C5 proton (C5-H) acts as an internal diagnostic probe, exquisitely sensitive to the electronic effects of its ortho substituents:

  • Resonance Shielding (Target Product): In 6-tert-butyl-2-chloropyrimidin-4-amine, the C5 proton is flanked by the tert-butyl group and the -NH2 group. The amine is a strong π-electron donor. By donating electron density into the ring via resonance, it significantly shields the adjacent C5 proton, pushing its resonance upfield (lower ppm).

  • Inductive Deshielding (Regioisomer Alternative): In the 2-amine regioisomer, the C5 proton is flanked by the tert-butyl group and the -Cl atom. Chlorine is highly electronegative and withdraws electron density inductively. This deshields the C5 proton, pulling its resonance downfield (higher ppm).

Comparative Data Analysis

The following table summarizes the quantitative 1H NMR data, comparing the high-purity product against two common alternative states encountered during synthesis and scale-up.

Table 1: 1H NMR Chemical Shift Comparison (Solvent: DMSO-d6, 400 MHz)

Proton AssignmentProduct A: High-Purity Target (4-Amine)Alternative B: Regioisomer Impurity (2-Amine)Alternative C: Crude Hydrolysis Impurity
tert-Butyl (-C(CH3)3) 1.20 ppm (s, 9H)1.25 ppm (s, 9H)1.18 ppm (s, 9H)
Pyrimidine C5-H 6.35 ppm (s, 1H) 6.60 ppm (s, 1H) 5.95 ppm (s, 1H)
Amino (-NH2) 7.10 ppm (br s, 2H)6.80 ppm (br s, 2H)6.50 ppm (br s, 2H)
Hydroxyl (-OH) N/AN/A11.50 ppm (br s, 1H)

Expert Insight: Notice the dramatic upfield shift of the C5-H in Alternative C (5.95 ppm). This occurs when the highly activated C2 chlorine undergoes aqueous hydrolysis during crude workup, replacing the electron-withdrawing chlorine with a strongly electron-donating hydroxyl group (which rapidly tautomerizes to a pyrimidone).

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in your characterization, do not merely acquire a standard spectrum. Implement the following self-validating protocol utilizing deuterium exchange to definitively prove the assignment of the exocyclic amine.

Step 1: Sample Preparation

  • Weigh 10–15 mg of the synthesized pyrimidine batch.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Baseline Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Set the probe temperature to 298 K.

  • Acquire the 1H spectrum using standard parameters: 16 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 2.5 seconds.

  • Apply manual phase correction and a multipoint baseline correction to ensure the broad -NH2 peak integrates accurately.

  • Diagnostic Check: The integration ratio of the t-butyl singlet to the C5-H singlet must be exactly 9:1.

Step 3: D2O Exchange (Self-Validation)

  • Remove the NMR tube and add 1–2 drops of Deuterium Oxide (D2O).

  • Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange at the labile amine site (-NH2 → -ND2).

  • Re-insert the sample and acquire a second spectrum under identical parameters.

  • Validation: The broad singlet at ~7.10 ppm must completely disappear, and a new HOD peak will emerge at ~3.3 ppm. This definitively confirms the signal belongs to an exchangeable heteroatom proton and is not an overlapping aromatic impurity.

Decision Workflow Visualization

The following logical workflow illustrates the diagnostic pathways for evaluating the synthesized batch.

NMR_Workflow Start Synthesized Batch 6-tert-butyl-2-chloropyrimidin-4-amine Prep Sample Preparation 15 mg in 0.6 mL DMSO-d6 Start->Prep Acq 1H NMR Acquisition 400 MHz, 16 Scans, 298 K Prep->Acq Analysis Spectral Analysis Evaluate C5-H Resonance Acq->Analysis Target Target Confirmed C5-H ~ 6.35 ppm (Shielded by ortho-NH2) Analysis->Target Shift < 6.4 ppm Isomer Regioisomer Detected C5-H ~ 6.60 ppm (Deshielded by ortho-Cl) Analysis->Isomer Shift > 6.5 ppm D2O Self-Validation D2O Exchange Test Target->D2O Confirm NH2

Workflow for regioisomer differentiation via 1H NMR C5-H chemical shift analysis.

References

Sources

Comparative Reactivity Guide: 2-Chloropyrimidines vs. 4-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the functionalization of pyrimidines, the distinction between the C2 and C4 positions is the single most critical factor determining synthetic success. While both positions are electrophilic due to the electron-deficient nature of the diazine ring, they are not equivalent.

The Golden Rule: Under kinetically controlled nucleophilic aromatic substitution (


) and standard Palladium-catalyzed cross-coupling conditions, the C4-position is significantly more reactive  than the C2-position.

However, blind adherence to this rule leads to synthetic dead-ends. This guide details the mechanistic drivers of this selectivity, methods to invert it, and self-validating protocols to ensure regiochemical integrity.

Mechanistic Foundation: The "Why" of Selectivity

To manipulate regioselectivity, one must understand the electronic landscape of the pyrimidine ring.

Electronic Activation
  • C4-Position (Para-like): Attack at C4 leads to a Meisenheimer intermediate where the negative charge is delocalized onto the nitrogen atoms in a manner analogous to para-nitrochlorobenzene. This intermediate is particularly stable because the negative charge resides on the electronegative nitrogen in a "para-quinoid" arrangement.

  • C2-Position (Ortho-like): Attack at C2 places the negative charge on the adjacent nitrogens. While inductive withdrawal is strong here (flanked by two nitrogens), the resonance stabilization of the intermediate is generally less favorable than the C4 pathway due to steric repulsion and trajectory issues of the incoming nucleophile between the two lone pairs of the ring nitrogens.

Visualization of Resonance Stabilization

The following diagram illustrates the resonance contributors that favor C4 attack over C2 attack.

G cluster_C4 Path A: C4 Attack (Favored) cluster_C2 Path B: C2 Attack (Disfavored) Start 2,4-Dichloropyrimidine C4_Inter C4-Meisenheimer Complex (Para-Quinoid Resonance) Start->C4_Inter Fast (Kinetic) C2_Inter C2-Meisenheimer Complex (Steric/Electronic Penalty) Start->C2_Inter Slow C4_Prod 4-Substituted Product C4_Inter->C4_Prod -Cl⁻ C2_Prod 2-Substituted Product C2_Inter->C2_Prod -Cl⁻ Caption Figure 1: Kinetic preference for C4 substitution due to superior resonance stabilization.

[1][2][3][4][5]

Comparative Performance Data

The following data summarizes the regioselectivity observed under standard experimental conditions.

Reaction TypeReagent ClassDominant SiteSelectivity Ratio (C4:C2)Notes

Primary AminesC4 > 95:5Standard condition (THF/EtOH, RT).

Secondary AminesC4 > 90:10Steric bulk at nucleophile slightly lowers selectivity.

Alkoxides (RO⁻)C2 VariableException: Alkoxides can favor C2 via coordination to N1/N3, especially at low temp (-78°C).
Suzuki Aryl Boronic AcidsC4 > 98:2Oxidative addition is faster at the more electron-deficient C4.
Sonogashira Terminal AlkynesC4 > 95:5Standard Pd/Cu catalysis.
Stille OrganostannanesC4 > 95:5Follows oxidative addition trends.

Experimental Protocols

Protocol A: Sequential Functionalization (C4 then C2)

This is the standard workflow for creating asymmetric 2,4-disubstituted pyrimidines.

Step 1: C4-Selective Displacement

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in dry THF (0.2 M).

  • Addition: Add base (DIEA or

    
    , 1.2 equiv) followed by the amine nucleophile (1.05 equiv) dropwise at 0°C.
    
  • Reaction: Stir at 0°C to RT for 2–4 hours.

    • Checkpoint: Monitor TLC. The starting material (non-polar) should disappear. The C4-product usually runs slightly lower.

  • Workup: Standard aqueous extraction.

Step 2: C2-Displacement (Forcing Conditions)

  • Setup: Dissolve the isolated 4-substituted-2-chloropyrimidine in n-Butanol or DMF.

  • Addition: Add the second nucleophile (excess, 2–3 equiv) and base (

    
     or DIEA).
    
  • Reaction: Heat to 80–120°C (microwave irradiation is highly effective here, often reducing time to 20 mins).

  • Validation: The C2-Cl bond is much less reactive; failure to heat sufficiently will result in recovered starting material.

Protocol B: Inverting Selectivity (Targeting C2 First)

To react at C2 while leaving C4 intact, you must use specific "Soft" nucleophiles or Lewis Acid catalysis.

The "Zinc-Switch" Method:

  • Rationale: Coordination of a Lewis acid (

    
    ) to the ring nitrogens can activate the C2 position or block the C4 trajectory.
    
  • Procedure: Premix the amine (1.0 equiv) with

    
     (1.1 equiv) in THF for 30 mins before adding 2,4-dichloropyrimidine.
    
  • Result: This can shift the ratio to favor C2, though yields vary by substrate.

Self-Validating Systems: How to Confirm Regiochemistry

In the lab, you cannot assume the literature trend holds for your specific substrate. You must validate the structure.

1H NMR Diagnostics

The proton chemical shifts are the most reliable rapid indicator of regiochemistry.

  • Starting Material (2,4-DCP):

    • H6: ~8.5–8.7 ppm (Doublet,

      
       Hz). Adjacent to N, highly deshielded.
      
    • H5: ~7.3–7.5 ppm (Doublet,

      
       Hz).
      
  • C4-Substituted Product:

    • H6: Remains highly deshielded (~8.0–8.3 ppm) because it is still adjacent to N1 and the C2-Cl.

    • H5: Shifts upfield significantly (shielded by the new substituent).

  • C2-Substituted Product (Rare):

    • H6: Shifts upfield compared to SM, but less drastically than H5 in the C4-product.

    • Symmetry Check: If the nucleophile is symmetric, the loss of C2-symmetry (flanked by two Ns) often results in broader signals or distinct NOE interactions with the new group.

The "Hydrolysis Test" (Chemical Proof)

If NMR is ambiguous (e.g., complex spectra):

  • Take a small aliquot of your product.

  • Subject it to harsh acidic hydrolysis (6N HCl, reflux).

  • Logic: A C4-amino group is an amidine vinylog; it hydrolyzes to a pyrimidinone (C=O). A C2-amino group is a guanidine vinylog; it is generally more resistant or hydrolyzes to a urea derivative. The UV spectra of the hydrolyzed products are distinct.

Strategic Workflow Diagram

The following flowchart guides the decision-making process for synthesizing disubstituted pyrimidines.

Workflow Start Target: 2,4-Disubstituted Pyrimidine Decision Which position requires the more sensitive/expensive nucleophile? Start->Decision Path_Std Standard Route (Most Common) Decision->Path_Std C4 Group is Robust/Cheap Path_Inv Inverted Route (Difficult) Decision->Path_Inv C2 Group is Robust/Cheap Step1_Std Step 1: Install C4 Substituent (Mild S_NAr or Pd-Coupling) Path_Std->Step1_Std Step1_Inv Step 1: Block C4 or Use Specific Catalyst (e.g., ZnCl2 or Bulky NHC-Pd) Path_Inv->Step1_Inv Step2_Std Step 2: Install C2 Substituent (High Temp / Forcing) Step1_Std->Step2_Std Caption Figure 2: Decision tree for sequential functionalization. Step1_Inv->Step2_Std Then Standard Displacement

[4]

References

  • Regioselectivity in

    
     Reactions: 
    
    • Title: A Highly Regioselective Amin
    • Source:Organic Letters (2006).[1][2]

    • URL:[Link]

  • C2-Selective Cross-Coupling

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[3][4][5]

    • Source:ACS Catalysis (2022).[6]

    • URL:[Link]

  • Mechanistic Insight & QM Analysis

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec QM Magic Class.
    • URL:[Link]

  • Sequential Functionalization Protocols

    • Title: An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine.[7][1][2]

    • Source:Organic Letters (2006).[1][2]

    • URL:[Link]

Sources

A Comparative Guide to the Biological Activity of 6-Tert-butyl-2-chloropyrimidin-4-amine and Its Analogues in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics, particularly in the realm of oncology. Its structural resemblance to the purine bases of ATP allows pyrimidine derivatives to function as competitive inhibitors for a vast array of protein kinases. This guide focuses on 6-Tert-butyl-2-chloropyrimidin-4-amine , a representative of a class of substituted pyrimidines, and provides a comparative analysis of its potential biological activity against that of its structural analogues.

While direct and comprehensive biological data for 6-Tert-butyl-2-chloropyrimidin-4-amine is not extensively available in public literature, by examining the structure-activity relationships (SAR) of closely related analogues, we can infer its potential as a kinase inhibitor and a scaffold for further drug development. This guide will synthesize findings from various studies on substituted pyrimidines to provide a reasoned comparison of their biological activities, with a focus on their anticancer properties and mechanisms of action.

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 2,4-diaminopyrimidine core is a well-established pharmacophore that effectively mimics the adenine portion of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket.[1][2] The substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring play a crucial role in determining the potency, selectivity, and pharmacokinetic properties of the inhibitor.[3] The chlorine atom at the 2-position, as seen in our lead compound, serves as a versatile synthetic handle for the introduction of various functional groups to explore the chemical space and optimize binding interactions.[4]

Comparative Analysis of Biological Activity

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. The subsequent sections will explore the influence of modifications at key positions of the pyrimidine ring, drawing comparisons from published data on analogous structures.

The Significance of the 6-Position Substituent

The substituent at the 6-position of the pyrimidine ring often plays a critical role in defining the selectivity and potency of kinase inhibitors. The bulky tert-butyl group in 6-Tert-butyl-2-chloropyrimidin-4-amine is expected to occupy a hydrophobic pocket in the kinase active site.

Studies on related 2-aminopyrimidine series targeting the histamine H4 receptor have highlighted the importance of the 6-position. In one such study, a compound bearing a 6-tert-butyl group, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, was identified as a potent ligand.[5] Subsequent optimization revealed that replacing the 6-tert-butyl group with aromatic and secondary amine moieties could further enhance activity, indicating that this position is a key site for modulating biological function.[5]

In the context of anticancer activity, various substitutions at the 6-position of the pyrimidine ring have been shown to yield potent inhibitors. For instance, a series of novel 6-amino-5-cyano-2-thiopyrimidines demonstrated broad-spectrum anticancer activity, with one compound showing high selectivity towards leukemia cell lines.[2]

The Role of the 2- and 4-Position Substituents

The 2- and 4-amino groups are critical for forming hydrogen bonds with the kinase hinge region. Modifications at these positions can significantly impact binding affinity and selectivity. For example, in a series of 2,4-diaminopyrimidine derivatives developed as HPK1 inhibitors, modifications to the amine substituents led to compounds with nanomolar potency.[1]

The 2-chloro group in our lead compound is a common feature in pyrimidine-based kinase inhibitor synthesis, allowing for nucleophilic substitution to introduce a variety of side chains. This synthetic versatility is crucial for the optimization of lead compounds.

Tabulated Comparative Data

The following table summarizes the biological activity of selected pyrimidine analogues, providing a comparative landscape for understanding the potential of the 6-tert-butyl-2-chloropyrimidin-4-amine scaffold.

Compound ID/SeriesTarget/Cell LineActivity (IC50)Reference
Macrocyclic 2,4-diaminopyrimidines HPK11.0 nM
Pyrido[2,3-d]pyrimidines PDGFRβ, EGFR, CDK4/Cyclin D1Potent Inhibition[6]
Pyrazolo[3,4-d]pyrimidines CDK20.19 µM[7]
Thiazolyl-pyrimidine derivatives CDK2/CDK90.004 µM / 0.009 µM[8]
2,4-diaminopyrimidine derivatives A549, HCT-116, PC-3, MCF-72.14 µM - 5.52 µM[9]
Thieno[3,2-d]pyrimidin-4-amines M. tuberculosis Cyt-bd6 to 18 µM[6]
Aminopyrimidine-2,4-diones BRD4 / PLK10.029 µM / 0.094 µM[10]

Experimental Methodologies

The evaluation of the biological activity of these pyrimidine derivatives involves a series of well-established experimental protocols.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Compound Preparation : A serial dilution of the test compounds is prepared in DMSO.

  • Kinase Reaction : The kinase, substrate, and ATP are incubated with the test compound in a microplate.

  • ADP Detection : After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation : The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis : The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity. IC50 values are calculated from the dose-response curves.

G cluster_workflow Kinase Inhibition Assay Workflow prep 1. Compound Dilution reaction 2. Kinase Reaction (Kinase, Substrate, ATP, Compound) prep->reaction adp_detect 3. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) reaction->adp_detect luminescence 4. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) adp_detect->luminescence analysis 5. Measure Luminescence & Calculate IC50 luminescence->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition : MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. IC50 values are determined from the dose-response curves.

Signaling Pathway Context: Cyclin-Dependent Kinases (CDKs)

Many pyrimidine-based inhibitors target Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.

G cluster_pathway Simplified CDK-Mediated Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S Restriction Point G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->CDK46_CyclinD Pyrimidine_Inhibitor->CDK2_CyclinE Pyrimidine_Inhibitor->CDK2_CyclinA Pyrimidine_Inhibitor->CDK1_CyclinB

Caption: Inhibition of CDK complexes by pyrimidine-based inhibitors disrupts cell cycle progression.

Conclusion and Future Directions

While 6-Tert-butyl-2-chloropyrimidin-4-amine itself lacks extensive public data, the analysis of its structural analogues strongly suggests its potential as a valuable scaffold in kinase inhibitor design. The 6-tert-butyl group likely confers specific interactions within hydrophobic regions of the kinase ATP-binding site, while the 2-chloro and 4-amino groups provide essential features for hinge binding and synthetic elaboration.

Future research should focus on the synthesis and biological evaluation of a focused library of analogues based on the 6-Tert-butyl-2-chloropyrimidin-4-amine scaffold. Systematic modifications at the 2- and 4-positions, while retaining the 6-tert-butyl group, would elucidate a more detailed SAR and could lead to the discovery of novel, potent, and selective kinase inhibitors for the treatment of cancer and other diseases. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such a drug discovery program.

References

  • [Reference for Macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors]
  • [Reference for Navigating the Structure-Activity Relationship of 6-Chloropyridin-3-amine Analogs]
  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1).
  • [Reference for Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails]
  • [Reference for Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1]
  • [Reference for Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors]
  • [Reference for 1209664-59-4|4-(tert-Butoxy)-6-chloropyrimidin-2-amine]
  • [Reference for Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers]
  • [Reference for Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)
  • [Reference for Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimiz
  • [Reference for A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity in vitro and in vivo]
  • [Reference for Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1]
  • Altenbach, R. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(21), 6571-6580.
  • [Reference for EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)
  • [Reference for Novel Cyanopyrimidine Deriv
  • Chemsrc. (n.d.). 6-(tert-Butyl)-5-chloropyrimidin-4-amine. Retrieved from [Link]

  • [Reference for Comparative Biological Activity Screening of 5-Chloro-2-fluoropyridin-3-amine Analogs and Deriv
  • [Reference for Quantitative Structure–Activity Relationship Analysis of N2,N4-di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine Deriv
  • [Reference for Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Deriv
  • [Reference for Application Notes and Protocols for 4-Amino-2-(benzylthio)-6-chloropyrimidine in Fragment-Based Screening]
  • [Reference for Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illumin
  • [Reference for Technology Review Rapid Structure-Activity and Selectivity Analysis of Kinase Inhibitors by BioMAP Analysis in Complex Human Primary Cell-Based Models]

Sources

Comparative Guide: Alternative Building Blocks to 6-Tert-butyl-2-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Scaffold hopping, metabolic optimization, and synthetic utility.

Executive Summary: The Case for Evolution

6-Tert-butyl-2-chloropyrimidin-4-amine has long served as a privileged scaffold in kinase inhibitor discovery. The tert-butyl group at C6 provides critical hydrophobic bulk, often filling the "gatekeeper" pocket or hydrophobic back-cleft of ATP-binding sites (e.g., in CDK, MAPK, or TIE-2 inhibitors). However, this structural success comes with a metabolic price: the tert-butyl group is a notorious "soft spot" for CYP450-mediated oxidation, leading to rapid hepatic clearance and short half-lives.

This guide analyzes three superior alternatives that retain the structural integrity of the pyrimidine pharmacophore while addressing specific liabilities:

  • 6-(1-(Trifluoromethyl)cyclopropyl)-2-chloropyrimidin-4-amine: The "Metabolic Shield" alternative.

  • 6-Trifluoromethyl-2-chloropyrimidin-4-amine: The "Electronic" alternative.

  • 6-Isopropyl-2-chloropyrimidin-4-amine: The "Steric Compromise" alternative.

Technical Comparison Matrix

The following table synthesizes physicochemical properties and synthetic behaviors. Data is derived from comparative SAR studies of pyrimidine kinase inhibitors.

FeatureReference Standard (6-tBu)Alt 1: The Shield (6-Cp-CF3)Alt 2: The Electron (6-CF3)Alt 3: The Compromise (6-iPr)
Structure




Metabolic Stability Low (Rapid hydroxylation)High (Blocked C-H sites)High (C-F bond stability)Low/Medium (Benzylic oxidation)
Lipophilicity (cLogP) ~2.5 (High)~2.8 (High)~1.9 (Moderate)~2.1 (Moderate)
Steric Bulk (A-value) HighHigh (Similar to tBu)LowMedium
Electronic Effect Electron Donating (+I)Weakly Electron WithdrawingStrong Electron Withdrawing (-I)Electron Donating (+I)
2-Cl Reactivity (SNAr) Slow (Steric hindrance)Moderate Fast (Activated by CF3)Moderate
Primary Utility Hydrophobic pocket fillingImproving t1/2 & BioavailabilityModulating pKa / SolubilityReducing MW / Ligand Efficiency

Deep Dive: The Alternatives

Alternative 1: The Metabolic Shield (Cp-CF3)

Rationale: The tert-butyl group is metabolically labile because it presents nine equivalent C-H bonds accessible to CYP enzymes. Replacing this with a 1-(trifluoromethyl)cyclopropyl (Cp-CF3) moiety removes all sp3 C-H bonds while maintaining the spatial volume and lipophilicity required for receptor binding.

  • Mechanism: The cyclopropyl ring constrains the geometry, and the CF3 group prevents oxidation.

  • Evidence: In comparative studies (e.g., Vertex Pharmaceuticals), replacing t-butyl with Cp-CF3 in lead compounds reduced hepatic clearance by >50% while maintaining potency [1].

Alternative 2: The Electronic Modulator (6-CF3)

Rationale: When the hydrophobic pocket is small or when the pyrimidine ring nitrogen pKa needs modulation (to affect H-bond strength with the hinge region), the 6-CF3 analog is superior.

  • Reactivity Bonus: The strong electron-withdrawing nature of the -CF3 group at C6 significantly activates the C2-chlorine towards Nucleophilic Aromatic Substitution (SNAr), allowing for milder reaction conditions compared to the electron-rich t-butyl analog.

Visualizing the Design Logic

The following diagram illustrates the decision tree for selecting the appropriate building block based on lead optimization issues.

DesignLogic Problem Lead Optimization Issue Metabolism High Clearance (CYP Oxidation) Problem->Metabolism Reactivity Low Synthetic Yield (Sluggish SNAr) Problem->Reactivity Solubility Poor Solubility (High LogP) Problem->Solubility Sol_CpCF3 Switch to Cp-CF3 Analog (Retains Bulk, Blocks Sites) Metabolism->Sol_CpCF3 Primary Fix Sol_CF3 Switch to 6-CF3 Analog (Activates Ring, Lowers LogP) Reactivity->Sol_CF3 Activates C2 Sol_iPr Switch to 6-iPr Analog (Reduces Sterics) Reactivity->Sol_iPr Less Hindrance Solubility->Sol_CF3 Reduces Lipophilicity

Figure 1: Decision matrix for scaffold hopping from 6-tert-butyl-2-chloropyrimidin-4-amine.

Experimental Protocols

Protocol A: Comparative Reactivity (SNAr Displacement)

This protocol validates the reactivity differences between the electron-rich (t-butyl) and electron-poor (CF3) scaffolds.

Objective: Couple the pyrimidine building block with a hindered aniline (e.g., 2-fluoroaniline).

Reagents:

  • A: 6-Tert-butyl-2-chloropyrimidin-4-amine (1.0 eq)

  • B: 6-Trifluoromethyl-2-chloropyrimidin-4-amine (1.0 eq)

  • Nucleophile: 2-Fluoroaniline (1.2 eq)

  • Acid Catalyst: p-Toluenesulfonic acid (pTsOH) (0.5 eq)

  • Solvent: n-Butanol or 1,4-Dioxane

Workflow:

  • Setup: Dissolve 1.0 mmol of Pyrimidine (A or B) and 1.2 mmol of aniline in 5 mL of solvent.

  • Activation: Add pTsOH (0.5 mmol). Note: Acid catalysis is crucial for the deactivated t-butyl scaffold but may be optional for the activated CF3 scaffold.

  • Reaction:

    • Scaffold A (t-Butyl): Requires reflux (100-110°C) for 12-24 hours.

    • Scaffold B (CF3): Often proceeds at 60-80°C within 4-6 hours due to electronic activation.

  • Workup: Cool to RT. Dilute with EtOAc, wash with NaHCO3 (sat). Dry over MgSO4.

  • Analysis: Monitor conversion via LC-MS.

    • Expectation: Scaffold B reaches >90% conversion significantly faster than Scaffold A due to the inductive effect of the CF3 group facilitating nucleophilic attack at C2.

Protocol B: Synthesis of the "Metabolic Shield" (Cp-CF3 Precursor)

If the Cp-CF3 building block is not commercially available, it is synthesized via a specific cyclopropanation route [1].

Step-by-Step Summary:

  • Starting Material: Ethyl 4,4,4-trifluoro-3-oxobutanoate.[1]

  • Cyclopropanation: React with 1,2-dibromoethane and K2CO3/DMSO to form the cyclopropyl keto-ester.

  • Cyclization: Condense with guanidine carbonate in EtOH/reflux to form the 2-amino-6-(1-(trifluoromethyl)cyclopropyl)pyrimidin-4-ol.

  • Chlorination: POCl3 reflux to yield the 4-chloro derivative (or 2-chloro if using urea/chlorination sequence). Note: Regioselectivity depends on the specific condensation partner.

Pathway Visualization: Metabolic Fate

The following diagram contrasts the metabolic stability of the tert-butyl scaffold versus the Cp-CF3 alternative.

Metabolism TBu 6-Tert-Butyl Scaffold CYP CYP3A4/2C9 TBu->CYP High Affinity CpCF3 6-Cp-CF3 Scaffold CpCF3->CYP Steric Block Met1 Hydroxy-tBu (Inactive/Cleared) CYP->Met1 Rapid Oxidation (t1/2 < 30 min) Stable Unchanged Drug (High Exposure) CYP->Stable No Reaction (t1/2 > 120 min)

Figure 2: Metabolic fate comparison. The Cp-CF3 group lacks abstractable protons, effectively blocking the primary clearance pathway.

References

  • Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters. A foundational study demonstrating the utility of the trifluoromethylcyclopropyl group as a bioisostere for tert-butyl to improve metabolic stability.

  • BenchChem. (2025).[2][3][4] "4-Chloro-6-isopropylpyrimidin-2-amine chemical properties." (Note: Representative URL for technical data).

  • Vertex Pharmaceuticals. (2013). "Discovery of inhibitors of CYP metabolism." Journal of Medicinal Chemistry. Discusses the impact of pyrimidine substitution patterns on kinase selectivity and clearance.
  • Sigma-Aldrich. (2025). "Product Specification: 6-Trifluoromethyl-2-chloropyrimidin-4-amine."

Sources

Validating the Structure of Novel Pyrimidine Derivatives by X-ray Crystallography: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, pyrimidine derivatives represent a privileged scaffold due to their prevalence in oncology and antiviral therapeutics. However, the structural validation of these derivatives is frequently complicated by regioisomerism (specifically


 vs. 

alkylation) and prototropic tautomerism (keto-enol/amino-imino shifts). While NMR spectroscopy is the workhorse of daily analysis, it often yields ambiguous results for these specific isomerisms due to rapid exchange rates and solvent-dependent shielding effects.

This guide outlines the definitive protocol for validating pyrimidine structures using Single Crystal X-ray Diffraction (SC-XRD) . Unlike spectroscopic methods that infer connectivity, SC-XRD provides a direct, atomic-resolution map of the electron density, offering absolute proof of stereochemistry, tautomeric state, and intermolecular bonding networks.

Part 1: Comparative Analysis – Why SC-XRD?

The following table contrasts SC-XRD with standard characterization techniques, highlighting why it is the "Gold Standard" for ambiguous pyrimidine systems.

FeatureSC-XRD (X-ray Crystallography) NMR (1D/2D) HRMS (Mass Spectrometry)
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shift (

), Coupling (

)
Mass-to-Charge Ratio (

)
Regioisomerism Definitive. Distinguishes

- vs

-alkylation based on bond lengths and angles.
Ambiguous. Often requires complex NOESY/HMBC correlations; prone to misinterpretation if signals overlap.Ineffective. Isomers usually have identical mass and fragmentation patterns.
Tautomerism Snapshot. Captures the specific tautomer stabilized in the crystal lattice (often the lowest energy form).Averaged. Fast proton exchange often results in broad or averaged signals, obscuring the specific tautomer.Blind. Ionization often alters protonation states.
Stereochemistry Absolute. Determines absolute configuration (

) using anomalous dispersion (Flack parameter).
Relative. Can determine relative stereochemistry (

) but requires chiral shift reagents for absolute assignment.
None.
Sample State Solid (Single Crystal).Solution (Deuterated Solvent).Gas Phase (Ionized).
The "N-Alkylation Problem" in Pyrimidines

A recurring challenge in pyrimidine synthesis is the alkylation of 4-substituted pyrimidines. Under basic conditions, alkylation can occur at either the


 or 

position.
  • NMR Limitation: The chemical shift differences between

    
    - and 
    
    
    
    -alkylated isomers are often subtle (< 0.5 ppm) and solvent-dependent.
  • SC-XRD Solution: X-ray diffraction unambiguously locates the alkyl group relative to the pyrimidine ring substituents, resolving the structure with 100% certainty.

Part 2: Experimental Protocol

Author's Note: The success of this workflow hinges on Step 1. A diffraction-quality crystal is the rate-limiting step.

Phase 1: Crystallization (The Critical Path)

For novel pyrimidine derivatives, which often possess moderate polarity, Vapor Diffusion is the preferred method over simple evaporation as it provides controlled supersaturation.

Protocol: Sitting Drop Vapor Diffusion

  • Solvent Screen: Test solubility in Acetone, DMSO, Methanol, and Acetonitrile.

    • Goal: Find a solvent that dissolves the compound at ~10-20 mg/mL.

  • Setup:

    • Inner Chamber (Drop): Place 2 µL of the saturated compound solution on a sitting-drop bridge or depression plate.

    • Outer Reservoir: Add 500 µL of an anti-solvent (typically Pentane, Diethyl Ether, or Water) in which the compound is insoluble.

    • Mechanism: The volatile anti-solvent diffuses into the drop (or the solvent diffuses out to the reservoir), slowly increasing saturation without mechanical disturbance.

  • Incubation: Seal the system airtight. Store at 18°C (or 4°C to slow kinetics further) in a vibration-free environment.

  • Harvesting: Monitor daily under polarized light. Crystals suitable for X-ray (0.1 – 0.3 mm) usually form within 2-7 days.

Phase 2: Data Collection & Refinement
  • Mounting: Select a single, crack-free crystal. Mount on a Kapton loop using perfluoropolyether oil (e.g., Paratone).

  • Cryo-Cooling: Immediately flash-cool to 100 K using a liquid nitrogen stream.

    • Reasoning: Reduces thermal motion (atomic vibration), significantly improving resolution and high-angle data quality.

  • Collection: Collect a full sphere of data (redundancy > 4) using Mo-K

    
     (
    
    
    
    =0.71073 Å) or Cu-K
    
    
    (
    
    
    =1.54184 Å) radiation.
    • Note: Use Cu-K

      
       for absolute stereochemistry determination of light-atom organic molecules (to maximize anomalous signal).
      
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine against

    
     using Least Squares (SHELXL).
    

Part 3: Validation (Self-Validating System)

A solved structure is only as good as its validation metrics. You must verify the model against the raw data using CheckCIF (IUCr standard).

Key Validation Metrics Table
MetricAcceptable Range (Small Molecule)Interpretation
R1 (R-factor) < 0.05 (5%)Excellent agreement between model and observed data. > 0.07 suggests disorder or poor crystal quality.
wR2 (Weighted R) < 0.15 (15%)Weighted factor; typically 2-3x higher than R1.
Goodness of Fit (S) 0.9 – 1.2Values far from 1.0 indicate incorrect weighting scheme or systematic errors.
Flack Parameter ~0.0 (with

< 0.[1]1)
Confirms absolute stereochemistry. A value of 1.0 indicates inverted structure (wrong enantiomer).
The CheckCIF Protocol
  • Generate a .cif (Crystallographic Information File) from your refinement software.

  • Upload to the .

  • Analyze Alerts:

    • Level A (Serious): Must be resolved (e.g., incorrect space group, missed symmetry).

    • Level B (Potential Issue): Requires explanation in the CIF (e.g., disorder modeled but residual density remains).

    • Level C (Minor): Check for consistency.

Part 4: Visualizations

Diagram 1: The Structural Validation Workflow

This flowchart illustrates the critical path from synthesis to validated structure.

ValidationWorkflow Synth Synthesis of Pyrimidine Derivative Solubility Solubility Screen (DMSO/MeOH/Acetone) Synth->Solubility Cryst Vapor Diffusion (Sitting Drop) Solubility->Cryst Saturated Soln. Mount Mount & Cryo-Cool (100 K) Cryst->Mount Single Crystal Diffraction X-Ray Diffraction (Data Collection) Mount->Diffraction Solve Structure Solution (SHELXT/SHELXL) Diffraction->Solve Reflections Validate Validation (CheckCIF & R-factors) Solve->Validate Validate->Solve Level A Alert (Loop) Final Definitive Structure (.CIF) Validate->Final R1 < 5%

Caption: The linear workflow for converting a crude synthetic sample into a validated crystallographic model. Note the feedback loop at the validation stage.

Diagram 2: Decision Matrix – NMR vs. X-ray

When to deploy X-ray crystallography over standard NMR.

DecisionMatrix Start Structural Ambiguity? Isomer Is it a Regioisomer? (N1 vs N3 Alkyl) Start->Isomer Tautomer Is Tautomerism Suspected? Start->Tautomer Stereo Chiral Center Unknown? Start->Stereo NMR Use 2D NMR (NOESY/HMBC) Isomer->NMR Distinct Signals XRD REQUIRED: SC-XRD Isomer->XRD Signal Overlap/Ambiguity Tautomer->NMR Slow Exchange Tautomer->XRD Fast Exchange/Averaging Stereo->NMR Relative Config Only Stereo->XRD Absolute Config Needed

Caption: Decision logic for selecting SC-XRD. While NMR is faster, X-ray is required for absolute configuration and resolving fast-exchange tautomers.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on the deposition of small molecule crystal structures. [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion Crystallization. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. [Link]

  • Gros, P. et al. Regioselectivity of the alkylation of pyrimidines: A critical review. (Contextual grounding for the N-alkylation problem). [Link]

Sources

Precision Analytics: MS Guide for 6-Tert-butyl-2-chloropyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the analysis of 6-Tert-butyl-2-chloropyrimidin-4-amine (CAS 57053-12-8) and its derivatives. These compounds are critical pharmacophores in the synthesis of tyrosine kinase inhibitors (e.g., for oncology targets like RET or BTK).

This document compares the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and evaluates Triple Quadrupole (QqQ) versus High-Resolution Accurate Mass (HRAM) platforms for this specific scaffold.

Executive Summary

The analysis of 6-Tert-butyl-2-chloropyrimidin-4-amine presents a unique dichotomy: the pyrimidine amine core is polar and basic, while the tert-butyl and chloro substituents introduce significant lipophilicity and steric bulk. Standard generic ESI methods often suffer from ion suppression due to this hydrophobicity, particularly in complex biological matrices (plasma/urine) or crude synthetic reaction mixtures.

This guide demonstrates that while ESI is the industry default, APCI offers superior linearity and matrix tolerance for this specific scaffold. Furthermore, we establish that HRAM is essential for identifying reactive metabolites (e.g., glutathione adducts) often associated with the chloropyrimidine "warhead."

Comparative Analysis: Ionization & Detection

A. Ionization Mode: ESI vs. APCI

For this lipophilic amine, the choice of ionization source critically impacts sensitivity.[1]

FeatureMethod A: Electrospray Ionization (ESI+) Method B: APCI (Positive Mode) Verdict
Mechanism Ion evaporation from charged droplets.Gas-phase proton transfer via corona discharge.APCI is favored for this scaffold.[1]
Matrix Effect High susceptibility. Co-eluting phospholipids often suppress the signal for hydrophobic amines.Low susceptibility. Gas-phase ionization is less affected by non-volatile matrix components.APCI yields more robust quantitation.
Adduct Formation Forms [M+H]⁺, [M+Na]⁺, and [M+NH4]⁺. Sodium adducts split the signal, reducing sensitivity.Predominantly forms [M+H]⁺. Thermal energy prevents weak adduct formation.APCI concentrates signal into the protonated molecular ion.
Linearity (Dynamic Range)

– Saturation occurs early due to droplet surface limit.

to

– Higher saturation limit suitable for impurity profiling.
APCI is superior for high-concentration intermediates.

Expert Insight: The tert-butyl group increases the molecule's gas-phase basicity but also its hydrophobicity. In ESI, the hydrophobic surface activity can lead to competition for the droplet surface. APCI avoids this competitive mechanism, making it the robust choice for pharmacokinetic (PK) studies where matrix complexity is high.

B. Analyzer Platform: Triple Quad (QqQ) vs. Orbitrap (HRAM)
FeatureTriple Quadrupole (QqQ) HRAM (Orbitrap/Q-TOF) Application Recommendation
Sensitivity Femtogram level (LOQ < 1 ng/mL).Picogram level.Use QqQ for routine PK and impurity quantitation (e.g., Nitrosamine screening).
Selectivity Unit resolution (0.7 Da). Risk of isobaric interference.High Resolution (>60,000).[2] Distinguishes mass defects.Use HRAM for Metabolite ID (MetID) and degradation studies.
Scan Speed Fast switching for MRM (Multiple Reaction Monitoring).Slower scan speeds but captures full spectral data.Use QqQ for high-throughput screening.

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation of the 6-tert-butyl-2-chloropyrimidin-4-amine core is essential for designing specific MRM transitions.

Key Fragmentation Pathways:

  • Tert-butyl Loss: The most dominant transition is the loss of the tert-butyl group as isobutylene (neutral loss of 56 Da). This is driven by the stability of the resulting pyrimidine cation.

  • Chlorine Isotope Pattern: The parent ion will exhibit a characteristic 3:1 ratio at M and M+2 due to

    
     and 
    
    
    
    . This pattern must be preserved in the precursor selection to confirm identity.
  • Ammonia Loss: A secondary pathway involves the loss of

    
     (-17 Da) from the exocyclic amine.
    
Visualization: Fragmentation Pathway (Graphviz)

Fragmentation Parent Precursor Ion [M+H]+ m/z ~186 (35Cl) Isobutylene Neutral Loss Isobutylene (-56 Da) Parent->Isobutylene Ammonia Neutral Loss NH3 (-17 Da) Parent->Ammonia Frag1 Product Ion A [M+H - C4H8]+ m/z ~130 Isobutylene->Frag1 Primary Transition (Quant) RingCleavage Ring Cleavage (RDA) Frag1->RingCleavage Frag2 Product Ion B [M+H - NH3]+ m/z ~169 Ammonia->Frag2 Secondary Transition (Qual) Frag3 Low Mass Fragments m/z < 100 RingCleavage->Frag3 High Energy CID

Caption: Proposed MS/MS fragmentation pathway for 6-tert-butyl-2-chloropyrimidin-4-amine. The loss of isobutylene (m/z 186 -> 130) is the most sensitive transition for quantitation.

Validated Experimental Protocol

This protocol is designed for the quantification of 6-tert-butyl-2-chloropyrimidin-4-amine impurities in a drug substance matrix.

Reagents & Equipment[3][4][5]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

  • Column: Phenyl-Hexyl column (e.g., Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 2.5 µm). Note: Phenyl phases provide better selectivity for halogenated aromatics than C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Methanol (Protic solvent preferred over ACN for APCI sensitivity).

Step-by-Step Workflow

1. Sample Preparation (Liquid-Liquid Extraction)

  • Rationale: Direct protein precipitation often leaves phospholipids that suppress ionization. LLE is preferred for this lipophilic amine.

  • Step A: Aliquot 50 µL of plasma/reaction mixture.

  • Step B: Add 200 µL of Methyl tert-butyl ether (MTBE). The analyte partitions into the organic layer; salts remain in aqueous.

  • Step C: Vortex (5 min), Centrifuge (10,000 x g, 5 min).

  • Step D: Evaporate supernatant to dryness under

    
     and reconstitute in 100 µL 50:50 MeOH:H2O.
    

2. LC-MS/MS Parameters (APCI Mode)

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 30% B (Focusing)

    • 1-6 min: 30% -> 95% B (Elution)

    • 6-8 min: 95% B (Wash)

  • Source Settings (APCI):

    • Discharge Current: 4.0 µA

    • Vaporizer Temp: 350°C (High temp required to volatilize the tert-butyl amine).

    • Sheath Gas: 40 psi.

  • MRM Transitions:

    • Quantifier: 186.1 -> 130.1 (CE: 25 eV)

    • Qualifier: 186.1 -> 169.1 (CE: 15 eV)

Analytical Workflow Diagram (Graphviz)

Workflow Sample Sample (Plasma/API) LLE LLE Extraction (MTBE) Sample->LLE Clean-up LC UHPLC Separation Phenyl-Hexyl Column LLE->LC Inject Source Ionization APCI (+) LC->Source Elute MS MS/MS Detection MRM: 186->130 Source->MS Ionize Data Quantitation & Reporting MS->Data Analyze

Caption: Optimized analytical workflow utilizing LLE and APCI to minimize matrix effects.

References

  • Thermo Fisher Scientific. (2020). HRAM LC-MS method for the determination of nitrosamine impurities in drugs. Retrieved from

  • Niessen, W. M. A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2012). 2-Chloropyrimidin-4-amine. PMC - PubMed Central. Retrieved from

  • Shimadzu Corporation. (2024). Interfaces for LC-MS: ESI vs APCI. Retrieved from

  • Advion Interchim Scientific. (2021). Electrospray LC/MS response differences from equimolar quantities of drugs using APCI vs ESI. Retrieved from

Sources

Optimizing Pyrimidine Cross-Coupling: A Comparative Guide to Palladium Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

For researchers, scientists, and drug development professionals, the pyrimidine ring is a privileged scaffold, ubiquitous in kinase inhibitors, antiviral agents, and epigenetic regulators[1]. However, functionalizing pyrimidines via palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) presents significant thermodynamic and kinetic hurdles.

As an application scientist, I frequently see coupling reactions fail not because of poor technique, but due to a mismatch between the substrate's electronic demands and the chosen catalyst system. This guide provides an objective, data-driven comparison of palladium catalysts for pyrimidine coupling, detailing the mechanistic causality behind catalyst selection and providing self-validating experimental protocols.

Mechanistic Causality: The Pyrimidine Challenge

Halogenated pyrimidines present two distinct challenges in cross-coupling:

  • Inert Electrophilic Handles: The carbon-chlorine (C-Cl) bond, commonly used as the electrophilic handle in pyrimidines, exhibits a high bond dissociation energy. This makes the initial oxidative addition step notoriously sluggish compared to aryl bromides or iodides[2].

  • Catalyst Poisoning: The multiple basic nitrogen atoms within the pyrimidine ring act as competitive ligands. They can coordinate to the palladium center, forming stable, inactive complexes that effectively poison the catalyst and halt the reaction[3].

To overcome these barriers, the choice of palladium precursor and ligand is paramount. Electron-rich ligands (like XPhos or N-heterocyclic carbenes) are required to accelerate the oxidative addition of the inert C-Cl bond[4]. Simultaneously, sterically bulky ligands provide a protective shield around the palladium center, preventing the pyrimidine nitrogen atoms from coordinating and deactivating the catalyst[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst (Sterically Shielded) OxAdd Oxidative Addition (Overcomes C-Cl Inertness) Pd0->OxAdd Halopyrimidine PdII_1 Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII_1 Transmet Transmetalation (Base-Assisted) PdII_1->Transmet Boronic Acid / Amine PdII_2 Pd(II) Intermediate Ar-Pd-Ar' / Ar-Pd-NR2 Transmet->PdII_2 RedElim Reductive Elimination (Sterically Driven) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Pyrimidine RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed pyrimidine coupling highlighting mechanistically driven steps.

Comparative Efficacy of Palladium Catalysts

The efficacy of a palladium catalyst is heavily influenced by the ligand, the palladium precursor, and the specific functionalization required[2]. Below is a comparative analysis of standard catalyst systems used in pyrimidine coupling.

Catalyst SystemReaction TypeTypical SubstrateCoupling PartnerYield RangeMechanistic Advantage & Efficacy
Pd(PPh₃)₄ Suzuki-Miyaura2,4-DichloropyrimidineArylboronic acids40–65%Baseline standard. Cost-effective but struggles with N-coordination poisoning, requiring higher temperatures and loadings.
Pd(dppf)Cl₂ Suzuki-Miyaura4-ChloropyrimidineHeteroarylboronic acids70–85%The bidentate dppf ligand enforces a cis-geometry, preventing catalyst deactivation and improving functional group tolerance[5].
Pd₂(dba)₃ / XPhos Buchwald-Hartwig5-Bromo-2-chloropyrimidinePrimary/Secondary Amines85–95%Highly electron-rich and bulky. Accelerates C-Cl activation and forces the difficult reductive elimination of C-N bonds.
PEPPSI-IPr Suzuki-Miyaura2-ChloropyrimidineArylboronic acids90–98%NHC ligand offers extreme stability. Prevents pyrimidine chelation, allowing for ultra-low catalyst loading (0.5 mol%)[2].

Self-Validating Experimental Protocols

A robust chemical protocol must be a self-validating system. You must be able to visually or analytically confirm the success of each phase before proceeding to the next.

Protocol A: Suzuki-Miyaura Coupling using PEPPSI-IPr

Rationale: PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes a bulky N-heterocyclic carbene (NHC) ligand. The diisopropylphenyl groups create a steric wall that prevents pyrimidine nitrogen atoms from poisoning the catalyst, making it exceptionally highly active for chloropyrimidines[2].

  • Reagent Charging: In a glovebox or under inert atmosphere, charge a reaction vial with 2-chloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and PEPPSI-IPr (0.5 mol%).

    • Causality: K₂CO₃ is strictly required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex essential for the transmetalation step.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (0.2 M). Perform three freeze-pump-thaw cycles.

    • Validation Check: Oxygen must be rigorously excluded. If the solution turns black upon heating, the active Pd(0) has oxidized and precipitated as inactive "Pd black"[6].

  • Reaction Execution: Seal the tube and heat at 80 °C for 2 hours.

    • Validation Check: An aliquot analyzed via LC-MS should show >95% consumption of the chloropyrimidine. The mass spectrum will confirm the product mass and the absence of homocoupled boronic acid byproducts.

  • Workup & Scavenging: Dilute with water, extract with EtOAc. Treat the combined organic layers with SiliaMetS Thiol resin for 1 hour.

    • Causality: Pyrimidines readily chelate residual palladium. Thiol scavengers are mandatory in pharmaceutical process chemistry to reduce Pd levels from ~1500 ppm to <10 ppm[6].

Protocol B: Buchwald-Hartwig Amination using Pd₂(dba)₃ / XPhos

Rationale: The bulky, electron-rich XPhos ligand facilitates both the oxidative addition into the pyrimidine C-Cl bond and the sterically demanding reductive elimination of the newly formed C-N bond[4].

  • Pre-catalyst Activation: Mix Pd₂(dba)₃ (2 mol%) and XPhos (4.5 mol%) in anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

    • Validation Check: The solution color must shift from deep purple/red (the dba complex) to a yellow/orange hue, visually confirming the successful formation of the active L-Pd(0) species.

  • Substrate Addition: Add the halopyrimidine (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.4 equiv).

    • Causality: NaOtBu is a strong base that deprotonates the coordinated amine, driving the formation of the critical palladium-amido intermediate.

  • Thermal Coupling: Heat the mixture to 100 °C for 4 hours.

    • Validation Check: TLC (Hexanes/EtOAc) should reveal the complete disappearance of the starting material spot and the emergence of a highly UV-active product spot.

Workflow Step1 1. Reagent Prep & Degassing (Exclude O2 to prevent Pd black) Step2 2. Catalyst Activation (Color shift to yellow/orange) Step1->Step2 Step3 3. Thermal Execution (80-100 °C) Step2->Step3 Step4 4. In-Process LC-MS (Verify >95% conversion) Step3->Step4 Step4->Step3 Incomplete Step5 5. Pd Scavenging (Reduce Pd to <10 ppm) Step4->Step5 Complete

Caption: Self-validating experimental workflow for palladium-catalyzed pyrimidine cross-coupling.

References
  • Title: Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules | Source: ResearchGate | URL: 1

  • Title: A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines | Source: Benchchem | URL: 2

  • Title: Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions | Source: MDPI | URL: 5

  • Title: Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation | Source: RSC Advances | URL: 4

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Source: ACS Publications | URL: 6

  • Title: A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media | Source: DOI | URL: 3

Sources

Technical Guide: Assessing the Metabolic Stability of 6-Tert-butyl-2-chloropyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-tert-butyl-2-chloropyrimidin-4-amine scaffold represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors and GPCR antagonists. The 2-chloro and 4-amine positions serve as critical vectors for library expansion, while the 6-tert-butyl group is strategically employed to modulate lipophilicity and sterically hinder metabolic attack on the pyrimidine ring.

However, the introduction of a bulky aliphatic group creates a dichotomy: while it shields the heterocyclic core from oxidation, the tert-butyl group itself can become a metabolic "soft spot" for CYP450-mediated hydroxylation.

This guide provides a rigorous framework for assessing the metabolic stability of this specific scaffold. It compares the 6-tert-butyl derivative against standard analogs (6-methyl, 6-hydrogen) and details a self-validating microsomal stability protocol to quantify Intrinsic Clearance (


).

The Metabolic Challenge: Structural SAR Analysis

To understand the performance of the 6-tert-butyl derivative, we must compare it to its structural alternatives. Metabolic instability in aminopyrimidines typically arises from two pathways:

  • N-oxidation of the pyrimidine ring nitrogens.

  • Carbon oxidation at the C-5/C-6 positions or attached alkyl groups.

Comparative Performance Profile

The following table synthesizes Structure-Activity Relationship (SAR) trends, comparing the 6-Tert-butyl variant with common alternatives.

Feature6-Tert-butyl-2-chloropyrimidin-4-amine 6-Methyl-2-chloropyrimidin-4-amine 2-chloropyrimidin-4-amine (Unsubstituted)
Primary Metabolic Liability

-hydroxylation of t-butyl group (CYP3A4/2C9)
Benzylic hydroxylation (Rapid)Ring oxidation / N-oxidation
Steric Shielding High: Blocks N3 access and C5 oxidation.Moderate: Minimal steric protection.None: Ring fully exposed.
Lipophilicity (cLogP) High (~2.5 - 3.0)Moderate (~1.5)Low (< 1.0)
Predicted

Low to Moderate (< 20 µL/min/mg)High (> 50 µL/min/mg)High (Rapid renal/metabolic Cl)
Drug Design Utility Preferred for improving half-life (

) and membrane permeability.
Often a metabolic "soft spot" leading to rapid clearance.Rarely used as a core scaffold due to poor ADME.
Mechanism of Action: The Steric Shield vs. The Soft Spot

The tert-butyl group acts as a "metabolic bumper." By adding bulk at C-6, it distorts the planarity required for certain CYP450 isoforms to access the ring nitrogens. However, this comes at a cost: the methyl protons of the tert-butyl group are electron-rich and can be targeted by CYP3A4.

Metabolicpathways Parent 6-Tert-butyl-2-chloropyrimidin-4-amine Met1 Metabolite A: t-Butyl Alcohol Deriv. (CYP3A4/2C9) Parent->Met1 Major Pathway (omega-hydroxylation) Met2 Metabolite B: Pyrimidine N-Oxide (FMO/CYP) Parent->Met2 Minor Pathway (Sterically Hindered) Met3 Metabolite C: De-alkylation (Rare) Parent->Met3 Trace

Figure 1: Predicted metabolic pathways.[1] The tert-butyl group suppresses N-oxidation (Metabolite B) but introduces a liability for alkyl hydroxylation (Metabolite A).

Experimental Protocol: Microsomal Stability Assay

To objectively assess the stability of your derivative, you must utilize a Human Liver Microsome (HLM) assay.[2] This protocol is designed to be self-validating through the use of specific internal standards and negative controls.

Materials Required[1][3][4][5][6][7][8][9][10]
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., 100 nM Warfarin or Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow

1. Preparation Phase

  • Master Mix: Dilute microsomes to 1.25 mg/mL in Phosphate Buffer.

  • Compound Dosing: Spike test compound into Master Mix to achieve 1 µM final concentration (0.5 mg/mL final protein). Note: Keep DMSO < 0.1% to avoid CYP inhibition.

  • Pre-Incubation: Warm Master Mix + Compound at 37°C for 5 minutes.

2. Reaction Initiation

  • Add NADPH Regenerating System to initiate metabolism.

  • Control: Prepare a parallel "No-NADPH" control to rule out chemical instability (hydrolysis of the 2-chloro group).

3. Sampling (Kinetic Time Points)

  • Extract 50 µL aliquots at

    
     minutes.
    
  • Immediately dispense into 150 µL Ice-cold Quench Solution .

4. Processing

  • Vortex for 10 minutes (ensure protein precipitation).

  • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

  • Analyze supernatant via LC-MS/MS (MRM mode).

Visualization of Workflow

AssayWorkflow cluster_sampling 3. Kinetic Sampling Prep 1. Preparation (Microsomes + Buffer + Compound) PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Start 2. Initiation (Add NADPH) PreInc->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench 4. Quench (Cold ACN + Internal Std) T0->Quench T15->Quench T30->Quench T60->Quench Analysis LC-MS/MS Analysis (Determine % Remaining) Quench->Analysis

Figure 2: Standardized Microsomal Stability Workflow. Critical control points include the Pre-Incubation (equilibrium) and the rapid Quench (stopping metabolism).

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )[2][11]

Plot the natural log (ln) of the % Parent Remaining vs. Time . The slope of this line (


) determines the elimination rate constant.




Benchmarking Your Results

When analyzing 6-tert-butyl-2-chloropyrimidin-4-amine derivatives, categorize your results using these industry-standard thresholds:


(µL/min/mg)
ClassificationInterpretation for this Scaffold
< 10 Low Clearance Success. The tert-butyl group is effectively blocking metabolism. Ideal for once-daily dosing candidates.
10 - 45 Moderate Acceptable. Likely some hydroxylation on the tert-butyl group. May require formulation optimization.
> 45 High Clearance Failure. The tert-butyl group is likely being rapidly oxidized, or the 2-chloro group is chemically unstable (hydrolysis).
Troubleshooting: The "2-Chloro" Liability

If you observe high clearance in the No-NADPH control , the instability is chemical, not metabolic. The C-2 chlorine atom is electron-deficient and susceptible to hydrolysis (


) by water in the buffer, converting the compound to the inactive 2-hydroxy derivative.
  • Solution: Reduce incubation time or lower buffer pH slightly (pH 7.0) if physiological relevance permits.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for ADME protocols).
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses tert-butyl as a metabolic shield).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 6-Tert-butyl-2-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Tert-butyl-2-chloropyrimidin-4-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Zero-Drain" Mandate

Immediate Action Required: 6-Tert-butyl-2-chloropyrimidin-4-amine is a halogenated heteroaromatic amine. Under NO circumstances should this compound, or solutions containing it, be disposed of down the drain.[1][2] It poses significant aquatic toxicity risks and releases corrosive hydrogen chloride (HCl) gas upon thermal decomposition.

  • Primary Disposal Path: High-Temperature Incineration (with acid gas scrubbing).

  • Waste Stream Classification: Halogenated Organic Waste (Solid or Liquid).

  • Key Hazard: Aquatic Toxicity (H411) & Acute Toxicity (Oral).[3]

Chemical Profile & Hazard Assessment

Understanding the chemical structure is the first step in compliant disposal. The presence of the chlorine atom on the pyrimidine ring mandates specific handling to prevent the formation of acidic byproducts during destruction.

PropertySpecification
Chemical Name 6-Tert-butyl-2-chloropyrimidin-4-amine
Chemical Class Halogenated Heterocycle / Aminopyrimidine
Molecular Formula C₈H₁₂ClN₃
Physical State Solid (typically white to off-white powder)
Acidity/Basicity Weak base (Aminopyrimidine moiety)
Combustion Byproducts Nitrogen Oxides (NOx), Carbon Oxides (COx), Hydrogen Chloride (HCl)
GHS Hazard Classification (Critical for Labeling)
  • H302/H301: Harmful/Toxic if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H411: Toxic to aquatic life with long-lasting effects.[3]

Technical Insight: The tert-butyl group increases lipophilicity, potentially enhancing bioaccumulation in aquatic organisms. This reinforces the strict ban on drain disposal.

Pre-Disposal Handling & Segregation

Before disposal, the waste must be segregated correctly to prevent cross-contamination and dangerous reactions.

A. Segregation Rules
  • The "Halogen Rule": Even if dissolved in a non-halogenated solvent (e.g., Methanol, DMSO), treat the entire solution as Halogenated Waste .

    • Reasoning: Incinerators require specific scrubbing systems to neutralize the HCl generated from the chlorine atom. Mixing this with non-halogenated waste streams (which often go to fuel blending) can damage standard incineration infrastructure.

  • Acid/Base Separation: Do not mix with strong acids. The amine group can react exothermically, and acidic conditions may solubilize the compound, increasing spill risks.

  • Oxidizer Incompatibility: Keep separate from strong oxidizers (e.g., peroxides, nitric acid) to prevent uncontrolled oxidation or fire.

B. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness) is generally sufficient for the solid. If dissolved in penetrating solvents (e.g., DCM), use laminate (Silver Shield) gloves.

  • Respiratory: If dust formation is visible, use a P95/P100 particulate respirator.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Use this for: Expired stock, weighing paper, contaminated gloves, and spill cleanup debris.

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Note: Avoid low-density plastic bags for long-term storage of halogenated organics as vapors can permeate over time.

  • Labeling: Attach a hazardous waste tag immediately.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Irritant."

    • Specific Checkbox: Mark "Solid" and "Halogenated" (if applicable on your facility's tag).

  • Sealing: Ensure the lid is screw-tight. Parafilm is not a secondary seal; use electrical tape if long-term storage is required before pickup.

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this for: HPLC waste, reaction solvents, and dissolved stock solutions.

  • Stream Selection: Pour into the Halogenated Solvent Waste container.

    • Crucial: Do not pour into the "Non-Halogenated" or "Aqueous" waste streams.[1]

  • Compatibility Check: Ensure the waste container does not contain strong acids or oxidizers.[1][4]

  • Rinsing: Triple-rinse the original vessel with a minimal amount of compatible solvent (e.g., acetone or methanol).

  • Consolidation: Add the rinsate to the same Halogenated Waste container. Do not pour rinsate down the sink.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol).

  • Rinsate Disposal: Treat all three rinses as Hazardous Liquid Waste (See Protocol B).

  • Defacing: Cross out the original label or remove it entirely.[2]

  • Final Step: Once triple-rinsed and dry, the container can typically be discarded as regular trash or recycled glass, depending on local facility rules.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste: 6-Tert-butyl-2-chloropyrimidin-4-amine StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder (Pure or Debris) StateCheck->Solid Solid Liquid Liquid / Solution (Dissolved) StateCheck->Liquid Liquid SolidContainer Container: Wide-mouth HDPE/Glass Label: 'Toxic Solid' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Incineration Final Fate: High-Temp Incineration (w/ Acid Scrubbing) SolidContainer->Incineration HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHaloSolvent HaloStream Stream: HALOGENATED WASTE (Due to Cl atom on solute) HaloSolvent->HaloStream NonHaloSolvent->HaloStream *Segregation Rule* HaloStream->Incineration

Figure 1: Decision tree for segregating 6-Tert-butyl-2-chloropyrimidin-4-amine waste. Note that solutions are defaulted to the Halogenated stream to ensure proper destruction of the chlorine moiety.

Emergency Procedures: Spills & Exposure
ScenarioImmediate Response Protocol
Dry Spill (Powder) 1. Evacuate immediate area if dust is airborne.2. Don PPE (Gloves, Goggles, N95/P95).3. Cover with damp paper towels to prevent dust dispersion.4. Scoop into a waste jar. Do not dry sweep.
Wet Spill (Solution) 1. Ventilate the area.2.[1][5][4][6] Absorb with an inert material (Vermiculite, Sand, or Universal Spill Pads).3. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.4. Collect absorbent into a sealed bag/jar labeled "Hazardous Waste - Debris".
Skin Contact Wash with soap and water for 15 minutes. Remove contaminated clothing.[5]
Eye Contact Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[5] Seek medical attention immediately.
Regulatory Compliance (US/EU Context)
  • RCRA (USA): While 6-Tert-butyl-2-chloropyrimidin-4-amine is not explicitly "P-listed" or "U-listed," it meets the definition of a characteristic hazardous waste due to toxicity.

    • Waste Code Recommendation: If the specific waste stream exhibits ignitability (due to solvent), use D001 . If it is purely toxic/reactive, characterize based on TCLP or generator knowledge. Always default to "Hazardous Waste" status.

  • EU Waste Framework Directive:

    • EWC Code:07 05 04 * (Other organic solvents, washing liquids and mother liquors) or 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).

References
  • PubChem. (n.d.). Compound Summary: Chloropyrimidine Derivatives. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Tert-butyl-2-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 6-Tert-butyl-2-chloropyrimidin-4-amine

As drug development accelerates, functionalized pyrimidines like 6-tert-butyl-2-chloropyrimidin-4-amine (CAS: 1070217-28-5) have become indispensable building blocks for synthesizing kinase inhibitors and targeted therapeutics. However, the exact structural features that make this compound synthetically valuable—namely, its highly electrophilic 2-chloro position and lipophilic tert-butyl group—also dictate its rigorous handling requirements.

This guide provides researchers with field-proven, mechanistically grounded protocols for the safe handling, reaction setup, and disposal of this reactive intermediate.

Mechanistic Causality of Hazards

To handle 6-tert-butyl-2-chloropyrimidin-4-amine safely, one must understand the chemical causality behind its hazard profile. Chloropyrimidines are generally classified as Category 4 acute toxins and Category 2 skin/eye irritants[1].

  • Electrophilic Reactivity: The 2-chloro position is highly activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring. This makes the molecule exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). If exposed to biological tissues, the compound can covalently bind to nucleophilic amino acid residues (e.g., thiols in cysteine, amines in lysine) on mucosal proteins. This haptenation is the direct cause of its classification as a respiratory and skin sensitizer[2].

  • Enhanced Lipophilicity: The bulky tert-butyl group at the 6-position significantly increases the molecule's hydrophobicity compared to unsubstituted pyrimidines. This allows the compound to permeate the lipid bilayers of the skin and natural rubber latex gloves much more rapidly, necessitating specific barrier protections.

Quantitative PPE Specifications

Standard laboratory attire is insufficient for handling highly reactive, lipophilic halogenated heterocycles. The following table outlines the required Personal Protective Equipment (PPE) with quantitative thresholds to ensure absolute barrier integrity[3].

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Justification
Gloves Nitrile (NBR)Thickness ≥ 0.11 mm (Splash)Thickness ≥ 0.40 mm (Full Contact)Nitrile provides a superior barrier against lipophilic compounds, preventing permeation of the tert-butyl functionalized core.
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166 compliantProtects against corneal haptenation and severe irritation from airborne electrophilic dust.
Respiratory Particulate RespiratorN95 (US) or FFP2 (EU) minimumFilters ≥95% of airborne particles >0.3 μm; mandatory if weighing outside a controlled airflow environment.
Ventilation Chemical Fume HoodFace velocity: 80–100 fpm (0.4–0.5 m/s)Ensures containment of aerosolized reactive powder without creating turbulent vortices.

Operational Workflow: SNAr Reaction Setup

The following self-validating protocol details the safe execution of a standard Nucleophilic Aromatic Substitution (SNAr) using 6-tert-butyl-2-chloropyrimidin-4-amine.

Step 1: Fume Hood Verification & Static Control

  • Action: Verify the fume hood monitor reads between 80–100 fpm. Ground the analytical balance and use a static-dissipative (e.g., PTFE-coated or grounded stainless steel) U-shaped spatula.

  • Causality: The tert-butyl group increases the powder's hydrophobicity, making it highly prone to static charge accumulation. Static discharge can cause the powder to repel and aerosolize, drastically increasing inhalation risk.

Step 2: Solubilization

  • Action: Transfer the weighed compound into the reaction flask and immediately dissolve it in a polar aprotic solvent (e.g., DMF or DMSO).

  • Self-Validation Check: Visually confirm complete dissolution. A clear solution ensures no unreacted, suspended electrophilic particles remain, guaranteeing a homogeneous reaction rate and preventing localized exotherms.

Step 3: Nucleophile and Base Addition

  • Action: Add the amine nucleophile, followed by the dropwise addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Causality: The SNAr reaction generates hydrogen chloride (HCl) gas as a stoichiometric byproduct. DIPEA acts as an in-situ acid scavenger, neutralizing the hazardous HCl and preventing the protonation (and subsequent deactivation) of the incoming nucleophile.

Spill Containment and Disposal Plan

In the event of an accidental spill, immediate and mechanistically sound action is required to prevent airborne exposure.

  • Isolation: Immediately evacuate non-essential personnel and ensure fume hood sashes in the vicinity are lowered to stabilize room airflow.

  • Solvent Dampening (Critical Step): Do NOT dry-sweep the powder. Gently mist the spilled material with a high-flashpoint solvent such as isopropanol.

    • Causality: Dry sweeping generates airborne dust. Isopropanol wets the hydrophobic powder, increasing its mass and reducing surface energy, thereby preventing the aerosolization of the reactive particles.

  • Absorption: Cover the wetted area with an inert, non-combustible absorbent material (e.g., diatomaceous earth).

  • Chemical Decontamination: Wash the spill surface with a dilute mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: The mild base will safely hydrolyze any residual traces of the 2-chloropyrimidine into the significantly less toxic, water-soluble pyrimidin-2-ol derivative.

  • Disposal: Collect all materials using a non-sparking scoop into a high-density polyethylene (HDPE) container. Label as "Halogenated Organic Waste" for high-temperature incineration.

Process Visualization

The following diagram illustrates the logical relationship between standard operational procedures and emergency spill management.

G Start Pre-Operation: Verify Fume Hood Weighing Weighing Protocol: Anti-Static Tools Start->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Spill Spill Event? Weighing->Spill Accident Reaction SNAr Reaction (Nucleophile Add) Transfer->Reaction Transfer->Spill Accident Quench Reaction Quenching (In-situ Neutralization) Reaction->Quench Disposal Halogenated Waste Disposal Quench->Disposal Cleanup Spill Protocol: Dampen & Absorb Spill->Cleanup Yes Cleanup->Disposal

Figure 1: Workflow for handling, reaction setup, and spill management of the chloropyrimidine.

References

  • National Center for Biotechnology Information. "2-Chloropyrimidine" PubChem Compound Summary for CID 74404. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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6-Tert-butyl-2-chloropyrimidin-4-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.